Integerrimine N-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4E,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4+/t11-,14-,15-,18-,19?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGBHVNNYDZWGZ-NRTYDQPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C[C@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85955-28-8 | |
| Record name | Integerrimine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085955288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Integerrimine N-oxide: A Comprehensive Technical Guide to its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integerrimine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA), a class of secondary metabolites known for their widespread presence in the plant kingdom and their potential toxicity. As an N-oxide derivative of integerrimine, this compound is often found alongside its parent alkaloid in various plant species. The presence of these alkaloids in the food chain, primarily through contaminated herbal remedies, teas, and honey, poses a significant health risk to both humans and livestock, driving research into their natural distribution, biosynthesis, and biological effects. This technical guide provides an in-depth overview of the natural sources, occurrence, and analytical methodologies for this compound, tailored for professionals in research and drug development.
Natural Sources and Occurrence
This compound is predominantly found in plants belonging to the genera Senecio (family Asteraceae) and Crotalaria (family Fabaceae). These plants are distributed globally and are known to produce a diverse array of pyrrolizidine alkaloids as a defense mechanism against herbivores.
Primary Botanical Sources:
-
Senecio Species: Numerous species within the vast Senecio genus are known to contain this compound. Notable examples include Senecio brasiliensis, Senecio nebrodensis, and Senecio vulgaris[1][2]. In Senecio brasiliensis, the butanolic residue of the plant extract has been found to contain approximately 70% this compound.
-
Crotalaria Species: Various species of Crotalaria are also significant sources of this compound. Studies have identified its presence alongside other PAs like monocrotaline and usaramine in these plants[1].
-
Gynura Species: Some plants within the Gynura genus, which are used in traditional medicine and as food sources in some cultures, have also been reported to contain this compound[1].
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant (seeds, leaves, roots), the developmental stage, and the geographical location of the plant's growth[1].
Quantitative Data on Occurrence
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Senecio brasiliensis | Not specified (Butanolic residue) | This compound | ~70% of the residue | (Not explicitly cited, but implied from multiple sources) |
| Senecio vulgaris | Not specified | This compound | Present | [3] |
| Crotalaria species | Not specified | This compound | Present | [1] |
Note: The available quantitative data for this compound is limited. Many studies report on the presence or general levels of pyrrolizidine alkaloids without specifying the exact concentration of each analogue. Further research is needed to establish a more comprehensive database of its occurrence.
Experimental Protocols
The analysis of this compound in complex matrices like plant material requires sophisticated analytical techniques. The most common approach involves extraction followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).
Detailed Methodology for Extraction and Quantification of this compound from Plant Material:
1. Sample Preparation and Extraction:
-
Grinding: Dry the plant material (e.g., leaves, seeds, roots) and grind it into a fine powder to increase the surface area for extraction.
-
Extraction Solvent: Prepare an acidic aqueous solution, typically 0.05 M sulfuric acid[4].
-
Extraction Procedure:
-
Weigh approximately 2 grams of the powdered plant material into a centrifuge tube.
-
Add 20 mL of the 0.05 M sulfuric acid solution.
-
Sonicate the mixture for 15 minutes at room temperature to facilitate the extraction of the alkaloids.
-
Centrifuge the mixture at approximately 3800 x g for 10 minutes.
-
Carefully decant the supernatant into a separate tube.
-
Repeat the extraction process on the plant residue with another 20 mL of the extraction solution to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
-
Neutralization: Adjust the pH of the combined acidic extract to approximately 7 using a neutralization solution (e.g., a dilute ammonia solution)[4]. This step is crucial for the subsequent solid-phase extraction.
-
Filtration: Filter the neutralized extract to remove any remaining particulate matter.
2. Solid-Phase Extraction (SPE) Clean-up:
-
Cartridge: Use a C18 SPE cartridge.
-
Conditioning:
-
Condition the cartridge by passing 5 mL of methanol through it.
-
Equilibrate the cartridge by passing 5 mL of water through it.
-
-
Sample Loading: Load the filtered, neutralized plant extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the retained pyrrolizidine alkaloids, including this compound, with 5 mL of methanol.
-
Drying: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for UHPLC-MS/MS analysis.
3. UHPLC-MS/MS Analysis:
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a binary solvent system is employed.
-
Solvent A: Water with a modifier (e.g., 0.1% formic acid or ammonium formate).
-
Solvent B: Acetonitrile or methanol with the same modifier.
-
-
Gradient Program: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the analytes.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for the detection of PAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined using a standard.
-
-
Quantification: Create a calibration curve using a certified reference standard of this compound to quantify its concentration in the samples.
Mandatory Visualizations
Experimental Workflow
References
The Biosynthesis of Integerrimine N-oxide in Senecio Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of integerrimine N-oxide, a pyrrolizidine alkaloid (PA) found in various Senecio species. This document details the enzymatic steps, key intermediates, and regulatory aspects of its formation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction
Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites produced by plants as a defense mechanism against herbivores. In the genus Senecio, a prominent member of the Asteraceae family, these alkaloids are of significant interest due to their hepatotoxic, pneumotoxic, and carcinogenic properties. Integerrimine, along with its N-oxide, is a common PA found in several Senecio species, including Senecio vulgaris and Senecio brasiliensis.[1][2] The N-oxide form is generally considered the primary product of biosynthesis and is less acutely toxic than its tertiary amine counterpart.[3] Understanding the biosynthesis of this compound is crucial for toxicology, drug development, and agricultural science.
This guide elucidates the multi-step enzymatic pathway leading to the formation of this compound, beginning with the synthesis of the core necine base and culminating in the structural modification of the necic acid moiety.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process that occurs in different parts of the plant. The initial steps, leading to the formation of the primary PA, senecionine N-oxide, take place in the roots. Senecionine N-oxide is then translocated to the aerial parts of the plant, where it is converted into other PAs, including this compound.[4]
The overall pathway can be divided into three main stages:
-
Biosynthesis of the Necine Base (Retronecine): This pathway starts with the amino acids L-arginine or L-ornithine and leads to the formation of the bicyclic retronecine core.
-
Biosynthesis of the Necic Acid and Esterification: This involves the synthesis of the acidic portion of the alkaloid and its attachment to the necine base to form senecionine N-oxide.
-
Isomerization to this compound: The final step involves the geometric isomerization of senecionine N-oxide to yield this compound.
Figure 1: Overall biosynthesis pathway of this compound in Senecio species.
Biosynthesis of the Necine Base: Retronecine
The biosynthesis of the retronecine core begins with the polyamines putrescine and spermidine, which are derived from the amino acids L-arginine and L-ornithine. The first committed step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine, a reaction catalyzed by the enzyme homospermidine synthase (HSS) .[4][5] Homospermidine then undergoes a series of oxidation, cyclization, and reduction reactions to form the characteristic bicyclic retronecine structure. The exact enzymes for these subsequent steps are not yet fully characterized.
Biosynthesis of Senecic Acid and Esterification to form Senecionine N-oxide
The necic acid moiety of senecionine, senecic acid, is derived from two molecules of the amino acid L-isoleucine.[6] The detailed enzymatic pathway for its formation is still under investigation. Once formed, senecic acid is esterified with the retronecine base. This esterification is followed by an N-oxidation step to produce senecionine N-oxide, the primary PA synthesized in the roots of many Senecio species. The enzyme responsible for the esterification has not been definitively identified but is likely an acyltransferase. The N-oxidation is catalyzed by a cytochrome P450 monooxygenase.[7]
Isomerization of Senecionine N-oxide to this compound
Senecionine N-oxide is transported from the roots to the aerial parts of the plant, such as the leaves and flowers.[4] In these tissues, it can be converted into other PAs. This compound is a geometric isomer of senecionine N-oxide, differing in the configuration of the double bond within the necic acid portion of the molecule (a cis to trans isomerization). While the chemical isomerization of senecic acid to integerrimecic acid has been demonstrated, the specific enzyme responsible for this conversion in Senecio species has not yet been identified. It is hypothesized that a "pyrrolizidine alkaloid isomerase" catalyzes this reaction.
Quantitative Data
The concentrations of this compound and its precursor, senecionine N-oxide, can vary significantly between different plant parts and developmental stages. The following table summarizes quantitative data from a study on Senecio vulgaris.[2]
| Pyrrolizidine Alkaloid | Plant Part | Concentration (µg/g dry weight) |
| Senecionine N-oxide | Shoots | 135.6 ± 23.4 |
| Roots | 245.8 ± 45.1 | |
| This compound | Shoots | 45.2 ± 8.7 |
| Roots | 89.5 ± 15.3 |
Table 1: Concentration of this compound and senecionine N-oxide in shoots and roots of Senecio vulgaris. Data are presented as mean ± standard deviation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Protocol for Homospermidine Synthase (HSS) Activity Assay
This protocol describes an in vitro assay to measure the activity of HSS, the first committed enzyme in the PA biosynthetic pathway.
Figure 2: Workflow for the homospermidine synthase (HSS) activity assay.
Materials:
-
Senecio root tissue
-
Extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM dithiothreitol, 1 mM EDTA, and 10% (v/v) glycerol)
-
[1,4-¹⁴C]-Putrescine dihydrochloride
-
Spermidine
-
NAD⁺
-
Perchloric acid (1 M)
-
Dansyl chloride
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Scintillation counter or radioisotope scanner
Procedure:
-
Enzyme Extraction:
-
Harvest fresh Senecio root tissue and freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder and homogenize in ice-cold extraction buffer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (crude enzyme extract) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing: 50 µL of enzyme extract, 10 µL of [¹⁴C]-putrescine (e.g., 0.1 µCi), 10 µL of 10 mM spermidine, 10 µL of 10 mM NAD⁺, and 20 µL of 100 mM glycine-NaOH buffer (pH 9.0).
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop the reaction by adding 100 µL of 1 M perchloric acid.
-
-
Product Analysis:
-
Centrifuge the stopped reaction mixture to pellet precipitated protein.
-
Take an aliquot of the supernatant and derivatize the polyamines with dansyl chloride.
-
Separate the dansylated polyamines by TLC using a suitable solvent system (e.g., cyclohexane-ethyl acetate, 2:1 v/v).
-
Visualize the spots under UV light and identify the [¹⁴C]-homospermidine spot by co-chromatography with an authentic standard.
-
Quantify the radioactivity in the homospermidine spot using a scintillation counter or a radioisotope scanner.
-
Calculate the enzyme activity as nmol of product formed per mg of protein per hour.
-
Protocol for LC-MS/MS Quantification of this compound and Senecionine N-oxide
This protocol outlines a method for the simultaneous quantification of this compound and senecionine N-oxide in plant extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Figure 3: Workflow for LC-MS/MS quantification of pyrrolizidine alkaloids.
Materials:
-
Dried and powdered Senecio tissue
-
Extraction solvent (e.g., methanol with 0.1% formic acid)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
Analytical standards for this compound and senecionine N-oxide
Procedure:
-
Sample Extraction:
-
Weigh approximately 100 mg of dried, powdered plant material into a centrifuge tube.
-
Add 5 mL of extraction solvent, vortex thoroughly, and sonicate for 30 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Pass the supernatant through a pre-conditioned C18 SPE cartridge to remove interfering compounds.
-
Elute the PAs with methanol, evaporate to dryness under a stream of nitrogen, and reconstitute in 1 mL of mobile phase A.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Senecionine N-oxide: Precursor ion (m/z 352.2) -> Product ions (e.g., m/z 120.1, 138.1)
-
This compound: Precursor ion (m/z 352.2) -> Product ions (e.g., m/z 120.1, 138.1) (Note: Isomers often have similar fragmentation patterns, relying on chromatographic separation for distinction).
-
-
-
-
Data Analysis:
-
Integrate the peak areas for the specific MRM transitions of each analyte.
-
Construct a calibration curve by analyzing a series of standard solutions of known concentrations.
-
Calculate the concentration of this compound and senecionine N-oxide in the plant extracts based on the calibration curve.
-
Proposed Protocol for Tracer Studies with [¹⁴C]-Senecionine N-oxide
This hypothetical protocol describes how to trace the conversion of senecionine N-oxide to this compound in Senecio plants.
Materials:
-
Live Senecio plants
-
[¹⁴C]-Senecionine N-oxide (synthesized or isolated from plants fed with a ¹⁴C precursor)
-
Syringes for application
-
Liquid nitrogen
-
Extraction and LC-MS/MS equipment as described in Protocol 4.2
-
Radio-HPLC detector or fraction collector and scintillation counter
Procedure:
-
Application of Tracer:
-
Dissolve a known amount of [¹⁴C]-senecionine N-oxide in a small volume of water.
-
Apply the solution to the leaves or stem of a mature Senecio plant using a fine syringe.
-
-
Incubation and Harvest:
-
Allow the plant to metabolize the tracer for various time points (e.g., 6, 12, 24, 48 hours).
-
At each time point, harvest the aerial parts of the plant and immediately freeze in liquid nitrogen.
-
-
Extraction and Analysis:
-
Extract the PAs from the plant tissue as described in Protocol 4.2.
-
Analyze the extracts using HPLC coupled with a radio-detector to monitor the distribution of radioactivity.
-
Alternatively, collect fractions from the HPLC eluent and measure the radioactivity of each fraction using a scintillation counter.
-
Identify the radioactive peaks corresponding to senecionine N-oxide and this compound by comparing their retention times with authentic standards.
-
-
Data Analysis:
-
Quantify the amount of radioactivity incorporated into this compound at each time point.
-
Calculate the conversion rate of senecionine N-oxide to this compound.
-
Conclusion
The biosynthesis of this compound in Senecio species is a multi-step process involving the formation of a necine base, its esterification with a necic acid to form senecionine N-oxide, and a final isomerization step. While the initial stages of the pathway are relatively well-understood, the specific enzymes responsible for the later steps, particularly the isomerization of senecionine N-oxide, remain to be fully characterized. The quantitative data and experimental protocols provided in this guide offer a framework for further research into this important biosynthetic pathway. A deeper understanding of the biosynthesis of this compound and other PAs is essential for assessing the toxicity of Senecio-contaminated products and for exploring the potential of these compounds in drug development.
References
- 1. homospermidine synthase (spermidine-specific)(EC 2.5.1.45) - Creative Enzymes [creative-enzymes.com]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Nine Pyrrolizidine Alkaloids in Senecio vulgaris L. Depending on Developmental Stage and Season - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Senecionine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of an activity assay for characterizing deoxyhypusine synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Integerrimine N-oxide Toxicity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Integerrimine N-oxide is a prominent pyrrolizidine alkaloid (PA) found in various plant species, notably within the genus Senecio. While PA N-oxides are generally considered the less toxic precursors to their tertiary amine counterparts, their ingestion poses a significant health risk due to metabolic conversion into highly reactive compounds. The toxicity of this compound is not direct but is contingent upon a two-stage bioactivation process. This process begins with a reductive metabolism in the gut and liver, converting the N-oxide to its parent PA, integerrimine. Subsequently, integerrimine undergoes oxidative metabolism in the liver, generating unstable and highly electrophilic pyrrolic esters. These reactive metabolites are the ultimate toxicants, covalently binding to cellular macromolecules such as DNA and proteins, leading to adduct formation, cellular dysfunction, severe hepatotoxicity, and potential carcinogenicity. This guide provides a detailed examination of this mechanism, including quantitative toxicity data, experimental protocols for its study, and visual diagrams of the key pathways.
Mechanism of Action
The toxicity of this compound is a classic example of a "lethal synthesis," where the parent compound is metabolically converted into the ultimate toxic species. The process can be divided into two key phases: reductive deoxygenation to the parent alkaloid and subsequent oxidative activation to reactive pyrrolic metabolites.
Toxicokinetics: Reductive Biotransformation
Pyrrolizidine alkaloid N-oxides are typically more water-soluble and less toxic than their corresponding tertiary alkaloids.[1] However, they can be readily converted back to their parent PAs in vivo.[2] This reduction is a critical first step in the intoxication pathway and occurs in two primary locations:
-
Gastrointestinal Tract: Intestinal microbiota possess reductases capable of efficiently converting this compound to integerrimine.[3][4][5] This pre-systemic conversion is a major contributor to the overall toxic load.
-
Liver: Hepatic cytochrome P450 (CYP) monooxygenases can also mediate the reduction of PA N-oxides.[3][5] Studies have specifically implicated enzymes such as CYP1A2 and CYP2D6 in this reductive process.[4][5]
This initial reduction removes the N-oxide moiety, transforming the relatively stable and polar molecule into the more lipophilic and toxic tertiary PA, integerrimine.
Toxicodynamics: Oxidative Activation and Adduct Formation
Once formed, integerrimine is transported to the liver, the primary site of its toxic action. Here, it undergoes the second critical phase of bioactivation:
-
Dehydrogenation: Hepatic CYPs, particularly members of the CYP3A subfamily, catalyze the oxidation of the necine base of integerrimine.[2][6] This enzymatic dehydrogenation introduces a double bond into the pyrrolizidine ring, creating highly reactive and unstable electrophilic intermediates known as dehydropyrrolizidine alkaloids (DHPAs), or pyrrolic esters.[6][7]
-
Adduct Formation: As potent electrophiles, these DHPAs readily attack and form covalent bonds with cellular nucleophiles.[6] The primary targets are proteins and DNA, leading to the formation of stable pyrrole-protein and pyrrole-DNA adducts.[8][9]
Cellular and Organ Toxicity
The widespread formation of these adducts disrupts cellular homeostasis and function, culminating in cytotoxicity and genotoxicity.[6]
-
Hepatotoxicity: The liver is the principal target organ. The covalent binding of pyrrolic esters to cellular proteins leads to enzyme inactivation, disruption of the cytoskeleton, and ultimately, cell death (necrosis). This damage is characteristic of PA poisoning and often manifests as hepatic sinusoidal obstruction syndrome (HSOS), a potentially fatal form of liver injury.[2]
-
Genotoxicity and Carcinogenicity: The formation of pyrrole-DNA adducts is a key mechanism of genotoxicity.[6] These adducts can interfere with DNA replication and transcription, leading to mutations and chromosomal damage. If not repaired, this damage can initiate carcinogenesis, and PAs are recognized for their carcinogenic potential.[6]
-
Other Toxicities: Prenatal exposure to this compound has been shown to induce maternal toxicity and cause delays in the physical and behavioral development of offspring, indicating its ability to cross the placental barrier and affect fetal development.
Quantitative Toxicity Data
| Property | Data | Source(s) |
| Chemical Formula | C₁₈H₂₅NO₆ | |
| Molecular Weight | 351.39 g/mol | |
| GHS Hazard Statements | H300: Fatal if swallowedH310: Fatal in contact with skinH330: Fatal if inhaled | |
| GHS Hazard Class | Acute Toxicity 2 (Oral)Acute Toxicity 2 (Dermal)Acute Toxicity 2 (Inhalation) |
Key Experimental Protocols
Investigating the toxicity of this compound involves methodologies to assess its metabolic conversion and the formation of downstream products.
Protocol: In Vitro Biotransformation Assay
This protocol describes a method to study the conversion of this compound to integerrimine by intestinal microbiota and its subsequent activation by liver microsomes.
Objective: To determine the rate and extent of this compound reduction and the formation of reactive pyrrolic metabolites in vitro.
Materials:
-
This compound standard
-
Pooled anaerobic rat or human intestinal microbiota
-
Pooled human or rat liver microsomes (HLMs or RLMs)
-
Anaerobic incubation chamber
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) and Formic Acid (FA) for quenching and LC-MS analysis
-
UHPLC-MS/MS system
Procedure:
Part A: Reduction by Intestinal Microbiota
-
Prepare a slurry of intestinal microbiota in an appropriate anaerobic buffer inside an anaerobic chamber.
-
Pre-warm the microbiota slurry to 37°C.
-
Initiate the reaction by adding this compound (e.g., final concentration of 10-50 µM) to the slurry.
-
At designated time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile.
-
Centrifuge the samples at high speed (e.g., 14,000 x g for 15 min) to pellet proteins and debris.
-
Transfer the supernatant for UHPLC-MS/MS analysis to quantify the remaining this compound and the formed integerrimine.
Part B: Activation by Liver Microsomes
-
Prepare an incubation mixture containing liver microsomes (e.g., 0.5-1.0 mg/mL protein), NADPH regenerating system, and phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate (either this compound or integerrimine formed from Part A) at a final concentration of 10-50 µM.
-
Incubate at 37°C. At various time points, withdraw aliquots and quench with ice-cold acetonitrile.
-
Process the samples as described in steps 6-7 of Part A.
-
Analyze for the depletion of the substrate and the formation of metabolites. Note: Direct detection of DHPAs is difficult due to their instability. Their formation is often inferred by trapping them with nucleophiles like glutathione (GSH) and detecting the resulting GSH-pyrrole adducts or by measuring total pyrrole-protein adducts.
Protocol: Quantification of Metabolites and Adducts by UHPLC-MS/MS
Objective: To separate and quantify this compound, integerrimine, and pyrrolic adducts.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[3]
Typical Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]
-
Gradient Elution: A typical gradient might run from 5% B to 95% B over 5-10 minutes to elute compounds of varying polarity.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. Precursor-product ion transitions must be optimized for each analyte using authentic standards. For example, a transition for riddelliine (a related PA) is m/z 350 → 138, and for its N-oxide, m/z 366 → 138.[3][4] Similar specific transitions would be developed for integerrimine and its N-oxide.
Mandatory Visualizations
The following diagrams illustrate the core concepts of this compound toxicity.
Caption: Metabolic pathway of this compound toxicity.
Caption: Workflow for in vitro toxicity assessment.
Caption: Logical cascade of this compound toxicity.
Conclusion
The mechanism of this compound toxicity is a multi-step process initiated by its metabolic reduction to the parent pyrrolizidine alkaloid, integerrimine. This crucial conversion, mediated by both intestinal flora and hepatic enzymes, unmasks the molecule for subsequent oxidative bioactivation by liver CYPs. The resulting electrophilic pyrrolic esters are the ultimate toxic agents, causing widespread cellular damage through the formation of protein and DNA adducts, with the liver being the primary target organ. Understanding this indirect mechanism is vital for accurately assessing the risks associated with exposure to PA N-oxides from contaminated foods, herbal remedies, and animal feed. For drug development professionals, this mechanism highlights the critical importance of evaluating the metabolic fate of N-oxide-containing compounds, as reductive pathways can potentially convert seemingly safe molecules into potent toxins.
References
- 1. Intermedine N-oxide | C15H25NO6 | CID 340066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. TOXRIC: a comprehensive database of toxicological data and benchmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental poisoning by Senecio brasiliensis in calves: quantitative and semi-quantitative study on changes in the hepatic extracellular matrix and sinusoidal cells – ScienceOpen [scienceopen.com]
- 5. Integerrimine | C18H25NO5 | CID 5281733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. alkalisci.com [alkalisci.com]
- 9. This compound | C18H25NO6 | CID 6437374 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacological and Biological Activities of Integerrimine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Integerrimine N-oxide, a prominent pyrrolizidine alkaloid found in plant species such as Senecio brasiliensis, has garnered scientific attention due to its significant toxicological profile. This technical guide provides a comprehensive overview of the known pharmacological and biological activities of this compound, with a particular focus on its effects observed in preclinical studies. This document synthesizes available quantitative data, details experimental methodologies from key research, and visualizes the proposed mechanism of toxicity. The primary biological activities identified are potent maternal and developmental toxicity, including neurobehavioral and physical impairments in offspring. The mechanism of toxicity is understood to proceed via metabolic activation, a pathway common to many hepatotoxic pyrrolizidine alkaloids.
Introduction
This compound is a naturally occurring tertiary amine N-oxide. While N-oxide functionalities can be found in a variety of bioactive molecules, in the context of pyrrolizidine alkaloids, they are often considered the less toxic precursors to their highly toxic parent alkaloids. However, in vivo reduction of the N-oxide can occur, leading to the formation of the toxic pyrrolizidine alkaloid, which then undergoes metabolic activation to exert its toxic effects. This guide will delve into the specific biological consequences of exposure to this compound, drawing from key studies in the field.
Pharmacological and Biological Activities
The primary reported biological activities of this compound are centered on its toxicity, particularly during prenatal development.
Maternal Toxicity
Prenatal exposure of Wistar rats to this compound has been shown to induce maternal toxicity.[1] Key observations include effects on maternal weight gain and behavior.
Developmental Toxicity
The most pronounced effects of this compound are observed in the offspring of exposed dams. These developmental toxicities manifest as both physical and neurobehavioral abnormalities.[1][2]
2.2.1. Physical Development Impairment
Offspring of rats treated with this compound during gestation exhibit significant delays in physical development. This includes reduced body weight and delays in the attainment of key developmental milestones.[1]
2.2.2. Neurobehavioral and Neurological Effects
Prenatal exposure to this compound leads to a range of neurobehavioral deficits in rat offspring, which can persist into adulthood. These include alterations in motor activity, anxiety levels, and depressive-like behaviors.[2] Furthermore, changes in striatal neurotransmitter levels have been observed.[2]
Hepatotoxicity
Histological analysis of the liver in offspring from dams exposed to this compound revealed an increase in the number of multinucleated cells, indicating some level of hepatic damage.[2] This is consistent with the known hepatotoxicity of pyrrolizidine alkaloids.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Maternal and Offspring Physical Development Outcomes Following Prenatal this compound Exposure in Rats
| Parameter | Control Group | 3 mg/kg/day | 6 mg/kg/day | 9 mg/kg/day |
| Maternal Body Weight Gain (g) | Data not fully available | Decreased | Decreased | Significantly Decreased |
| Offspring Body Weight (g) - Male | Data not fully available | Decreased | Decreased | Significantly Decreased |
| Offspring Body Weight (g) - Female | Data not fully available | Decreased | Decreased | Significantly Decreased |
| Day of Pinna Detachment | Earlier | Delayed | Delayed | Significantly Delayed |
| Day of Hair Growth | Earlier | Delayed | Delayed | Significantly Delayed |
| Day of Incisor Eruption | Earlier | Delayed | Delayed | Significantly Delayed |
| Day of Eye Opening | Earlier | Delayed | Delayed | Significantly Delayed |
Data synthesized from Sandini et al., 2014.[1]
Table 2: Neurobehavioral and Neurochemical Effects in Adult Rat Offspring Following Prenatal this compound Exposure
| Parameter | Control Group | 3 mg/kg/day | 6 mg/kg/day | 9 mg/kg/day |
| Open-Field Test - Locomotion (Male) | Normal | No significant change | No significant change | Increased |
| Elevated Plus-Maze - Open Arm Entries (Male) | Normal | No significant change | No significant change | Increased |
| Elevated Plus-Maze - Time in Open Arms (Male) | Normal | No significant change | No significant change | Increased |
| Forced Swimming Test - Swimming Time (Male) | Normal | No significant change | No significant change | Decreased |
| Forced Swimming Test - Climbing Time (Female) | Normal | No significant change | No significant change | Increased |
| Stereotypy Intensity (Female) | Normal | No significant change | No significant change | Increased |
| Striatal Dopamine Levels | Normal | No significant change | Altered | No significant change |
| Striatal Serotonin Levels | Normal | No significant change | Altered | No significant change |
Data synthesized from Sandini et al., 2015.[2]
Experimental Protocols
Animal Studies
4.1.1. Animals and Dosing
Pregnant Wistar rats were administered this compound by gavage from gestational day 6 to 20.[1][2] The doses administered were 3, 6, and 9 mg/kg/day.[1][2] A control group received the vehicle.
4.1.2. Maternal Monitoring
During the treatment period, maternal body weight, food, and water consumption were recorded. Following parturition, maternal behavior, including nursing and aggressive behavior, was assessed.[1]
4.1.3. Offspring Physical Development Assessment
Pups were weighed and examined daily for the appearance of physical milestones such as pinna detachment, hair growth, incisor eruption, and eye-opening.[1]
4.1.4. Offspring Neurobehavioral Assessments
A battery of behavioral tests was performed on the offspring during their development and in adulthood. These tests included:
-
Reflex Development: Palmar grasp, surface righting, negative geotaxis, and auditory startle reflexes were evaluated at specific postnatal days.[1]
-
Open-Field Test: Locomotor activity and exploratory behavior were assessed in a circular arena.[2]
-
Elevated Plus-Maze Test: Anxiety-like behavior was evaluated based on the time spent and entries into the open and closed arms of the maze.[2]
-
Forced Swimming Test: Depressive-like behavior was assessed by measuring the duration of immobility, swimming, and climbing in a water-filled cylinder.[2]
-
Catalepsy and Stereotypy Tests: These tests were conducted to assess motor function and repetitive behaviors.[2]
Histological Analysis
For histological examination, liver samples from the offspring were collected, fixed, and stained to observe cellular morphology and identify any pathological changes, such as the presence of multinucleated cells.[2]
Neurochemical Analysis
Striatal tissue from the offspring was dissected and analyzed for levels of dopamine, serotonin, and their metabolites using high-performance liquid chromatography (HPLC).[2]
Mechanism of Action and Signaling Pathways
The toxicity of this compound is primarily attributed to its in vivo conversion to the parent pyrrolizidine alkaloid, integerrimine. This metabolic reduction is a critical step in the toxification process.
Metabolic Activation Pathway
The proposed metabolic pathway for this compound-induced toxicity involves a two-step process:
-
Reduction to Parent Alkaloid: this compound is reduced to integerrimine. This reaction is thought to be mediated by intestinal microbiota and hepatic cytochrome P450 enzymes.
-
Bioactivation of Parent Alkaloid: The resulting integerrimine is then metabolically activated in the liver, primarily by cytochrome P450 enzymes, to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic metabolites can readily form adducts with cellular macromolecules such as proteins and DNA, leading to cellular damage, and toxicity.
Below is a diagram illustrating this proposed metabolic activation pathway.
Potential Downstream Signaling Involvement
While direct modulation of specific signaling pathways by this compound has not been extensively studied, the formation of reactive metabolites and subsequent cellular damage likely triggers a cascade of downstream signaling events. These may include:
-
Oxidative Stress Pathways: The metabolic activation process can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and activating associated signaling pathways such as the Nrf2 and MAPK pathways.
-
Apoptotic Pathways: Cellular damage caused by protein and DNA adducts can trigger programmed cell death (apoptosis) through the activation of caspase cascades.
-
Inflammatory Pathways: Cellular injury can initiate an inflammatory response, potentially involving signaling pathways such as NF-κB.
Further research is required to elucidate the specific signaling cascades that are directly or indirectly affected by this compound and its metabolites.
Conclusion
This compound exhibits significant maternal and developmental toxicity in preclinical models. Its biological effects are primarily a consequence of its metabolic conversion to the parent pyrrolizidine alkaloid, integerrimine, which then undergoes bioactivation to form toxic, reactive metabolites. The resulting cellular damage manifests as a range of physical and neurobehavioral deficits in prenatally exposed offspring. This technical guide provides a foundational understanding of the biological activities of this compound for researchers and professionals in toxicology and drug development. Further investigation into the specific downstream signaling pathways affected by this compound will provide a more complete picture of its mechanism of toxicity.
References
Toxicological profile and safety data for Integerrimine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Integerrimine N-oxide, a pyrrolizidine alkaloid (PA) found in various plant species, particularly of the Senecio genus, represents a significant toxicological concern. While often considered less toxic than its corresponding tertiary amine, integerrimine, the N-oxide can be readily converted to the parent alkaloid in vivo, leading to a cascade of toxic effects. This technical guide provides a comprehensive overview of the current toxicological data for this compound, including its metabolic activation, mechanism of toxicity, and available safety data. Due to the limited availability of toxicological studies conducted specifically on purified this compound, this guide incorporates data from studies on related pyrrolizidine alkaloids, their N-oxides, and extracts from plants known to contain integerrimine and its N-oxide. This information is critical for researchers and professionals involved in drug development, natural product safety, and risk assessment.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | (1R,4E,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione | PubChem |
| CAS Number | 85955-28-8 | PubChem |
| Molecular Formula | C₁₈H₂₅NO₆ | PubChem |
| Molecular Weight | 351.39 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich |
Toxicological Data
Quantitative toxicological data for pure this compound are scarce in publicly available literature. The following tables summarize available data for related compounds and extracts, which can provide an indication of its potential toxicity.
Table 2.1: Acute Toxicity Data
| Substance | Species | Route of Administration | LD₅₀ / Toxic Dose | Source |
| Senecio inaequidens Extract (containing retrorsine and senecionine) | Rat | Oral | 0.049 - 0.25 mg/g body weight (showed clinical signs of toxicity) | [1] |
| Senecio jacobaea (Tansy Ragwort) | Cattle | Oral | Chronic lethal dose: ~2.5 mg total PA/kg body weight for 18 days | [2] |
| Riddelliine (Senecio riddellii alkaloid) | Cattle | Oral | 15 mg/kg body weight for 20 days | [2] |
Table 2.2: Genotoxicity and Carcinogenicity Data
| Substance/Assay Type | System | Result | Remarks | Source |
| Senecio vulgaris Extracts | HepG2 cells (in vitro) | Genotoxic | Induced primary DNA damage at non-cytotoxic concentrations. | [3] |
| Pyrrolizidine Alkaloids (general) | Animal studies | Carcinogenic | 1,2-unsaturated PAs are genotoxic and cause liver cancer. | [4] |
| Riddelliine | Rats and Mice | Carcinogenic | Induced hepatic haemangiosarcomas in male mice. | [5] |
Metabolic Pathways and Mechanism of Toxicity
The toxicity of this compound is intrinsically linked to its metabolic fate in vivo. The following sections and diagrams illustrate the key pathways.
Metabolic Activation
This compound is considered a pro-toxin. Its toxicity is primarily mediated through its conversion to the tertiary pyrrolizidine alkaloid, integerrimine. This biotransformation is a two-step process:
-
Reduction to Tertiary Amine: In the anaerobic environment of the gastrointestinal tract, gut microbiota can reduce the N-oxide to the corresponding tertiary amine, integerrimine. This reduction can also occur systemically in the liver.[6]
-
Oxidative Bioactivation: The resulting integerrimine is then metabolized in the liver by cytochrome P450 (CYP) enzymes to highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).[7] These electrophilic metabolites are the ultimate toxic species.
References
- 1. The toxicity of Senecio inaequidens DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Cytotoxicity and Genotoxicity of Senecio vulgaris L. Extracts: An In Vitro Assessment in HepG2 Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts [mdpi.com]
An In-depth Technical Guide to Integerrimine N-oxide: CAS Number, Chemical Properties, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Integerrimine N-oxide, a pyrrolizidine alkaloid found predominantly in plants of the Senecio genus, is a compound of significant interest to the scientific community due to its toxicological properties. This technical guide provides a comprehensive overview of its Chemical Abstracts Service (CAS) number, detailed chemical and physical properties, and an exploration of its biological activities and toxicological mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, toxicology, and drug development.
Chemical Identification and Properties
This compound is chemically identified by the CAS Number 85955-28-8 .[1][2][3][4] It is the N-oxide derivative of the tertiary pyrrolizidine alkaloid integerrimine.
Chemical Structure and Nomenclature
-
IUPAC Name : (1R,4E,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 85955-28-8 | [1][2][3][4] |
| Molecular Formula | C₁₈H₂₅NO₆ | [2][3][4][5] |
| Molecular Weight | 351.39 g/mol | [2][4][6] |
| Appearance | Solid | [4] |
| Storage Temperature | -20°C or 2-8°C | [3][4] |
| Solubility | More water-soluble than the parent alkaloid. | [1] |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not extensively documented in publicly available literature. However, general methods for the extraction and analysis of pyrrolizidine alkaloid N-oxides from plant sources can be adapted.
Extraction and Isolation from Plant Material
A general workflow for the extraction and isolation of pyrrolizidine alkaloid N-oxides is depicted in the following diagram. This process typically involves an initial extraction with a polar solvent, followed by purification steps to separate the N-oxides from other plant constituents.
Methodology:
-
Extraction: Dried and powdered plant material (e.g., Senecio brasiliensis) is extracted with a polar solvent such as methanol or a dilute aqueous acid (e.g., 0.1 M HCl).
-
Purification: The crude extract is then subjected to solid-phase extraction (SPE) using a strong cation exchange resin. The N-oxides, being protonated in acidic conditions, bind to the resin.
-
Elution: The bound N-oxides are subsequently eluted with a basic solution (e.g., methanol containing ammonia).
-
Analysis: The eluted fraction is analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for identification and quantification.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for the separation and quantification of this compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid).
Mass Spectrometry (MS): Mass spectrometry is used for the detection and structural confirmation of this compound. A characteristic fragmentation pattern for pyrrolizidine alkaloid N-oxides is the neutral loss of an oxygen atom (-16 Da) from the protonated molecular ion [M+H]⁺.
Biological Activity and Toxicology
This compound is considered a "pro-toxin".[1] In its N-oxide form, it is relatively stable and less toxic. However, upon ingestion by herbivores, it can be reduced back to the parent tertiary alkaloid, integerrimine, in the gut.
Mechanism of Toxicity
The toxicity of integerrimine is primarily attributed to its metabolic activation in the liver. The general mechanism of pyrrolizidine alkaloid-induced hepatotoxicity is illustrated below.
Key Steps in Toxicity:
-
Reduction: Ingested this compound is reduced to its parent alkaloid, integerrimine, by the gut microbiota.
-
Absorption and Transport: Integerrimine is absorbed from the gastrointestinal tract and transported to the liver.
-
Metabolic Activation: In the liver, cytochrome P450 enzymes metabolize integerrimine to highly reactive pyrrolic esters (dehydrointegerrimine).
-
Cellular Damage: These reactive metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to cellular damage, necrosis, and ultimately hepatotoxicity.
Reported Biological Effects
Studies on rats have shown that prenatal exposure to this compound can lead to maternal toxicity, impaired maternal care, and developmental delays in offspring.
Conclusion
This compound is a naturally occurring pyrrolizidine alkaloid with significant toxicological implications. Its pro-toxic nature, requiring metabolic activation to exert its harmful effects, makes it a subject of ongoing research. While general methods for its extraction and analysis are established, a deeper understanding of its specific biological interactions and the signaling pathways it perturbs requires further investigation. This guide provides a foundational understanding of the chemical and toxicological properties of this compound, serving as a valuable resource for the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 吡咯利嗪生物碱 | MCE [medchemexpress.cn]
Genotoxicity and carcinogenicity of pyrrolizidine alkaloid N-oxides
An In-depth Technical Guide on the Genotoxicity and Carcinogenicity of Pyrrolizidine Alkaloid N-oxides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins found in thousands of plant species worldwide, posing a significant health risk to humans and livestock through contaminated food and herbal products.[1][2][3] While the 1,2-unsaturated PAs are well-established as genotoxic carcinogens, their corresponding N-oxides (PANOs), which often coexist and can even be the predominant form in plants, present a more complex toxicological profile.[4][5] This guide provides a comprehensive technical overview of the current scientific understanding of the genotoxicity and carcinogenicity of PANOs, focusing on their metabolic activation, mechanisms of DNA damage, and the experimental evidence supporting their role as pro-carcinogens. It is now understood that PANOs, while less toxic in their native form, undergo in vivo biotransformation to their parent PAs, which are then metabolically activated to reactive species that damage DNA, initiating carcinogenesis.[2][4][5] Consequently, for risk assessment purposes, PANOs are considered to be as hazardous as their parent alkaloids.
The Crucial Role of Metabolic Activation
The toxicity of pyrrolizidine alkaloid N-oxides is not inherent but is contingent upon a series of metabolic transformations within the body. In their original state, PANOs are water-soluble and generally considered detoxification products.[2][6] However, they can be converted back into their highly toxic parent tertiary PAs, a critical step that precedes toxic activation.[2] This bioactivation process occurs via a two-stage mechanism:
-
Reduction to Parent Pyrrolizidine Alkaloid: After ingestion, PANOs are reduced to their corresponding tertiary PAs. This reduction is mediated by two primary systems:
-
Intestinal Microbiota: The gut microbiome plays a significant role in the initial conversion of PANOs back to their parent PAs.[4][7]
-
Hepatic Enzymes: Cytochrome P450 (CYP) monooxygenases in the liver, particularly under hypoxic conditions, can also facilitate this reduction.[4][7][8] Studies have identified CYP1A2 and CYP2D6 as major enzymes involved in this reductive process.[4][7]
-
-
Oxidative Activation of the Parent PA: The newly formed parent PA undergoes metabolic activation, predominantly in the liver, catalyzed by CYP enzymes (including CYP3A4, CYP2B, CYP1A2, and CYP2D6).[3][4][9][10] This process converts the PA into highly reactive electrophilic pyrrolic esters, known as dehydro-pyrrolizidine alkaloids (DHPAs).[11] These DHPAs can subsequently hydrolyze to form (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), another reactive and carcinogenic metabolite.[2][10]
These ultimate reactive metabolites, DHPAs and DHP, are responsible for the toxic effects, readily binding to cellular macromolecules like DNA and proteins.[1][2][12]
Caption: Metabolic activation pathway of Pyrrolizidine Alkaloid N-oxides (PANOs).
Mechanisms of Genotoxicity and Carcinogenicity
The genotoxicity of PANOs is mediated by the same reactive metabolites generated from their parent PAs.[13] The electrophilic nature of DHPAs and DHP drives their reaction with nucleophilic sites on DNA bases, leading to the formation of covalent DNA adducts.[1][9]
Key Genotoxic Events:
-
Formation of DHP-Derived DNA Adducts: The most critical mechanism for PA-induced tumor initiation is the formation of a characteristic set of DNA adducts derived from DHP.[2][13] These adducts, including stereoisomers of DHP-deoxyguanosine and DHP-deoxyadenosine, have been consistently identified in both in vitro and in vivo studies.[14][15] They serve as potent biomarkers for exposure and carcinogenic risk from both PAs and PANOs.[13][14][16]
-
DNA Damage: Beyond adduct formation, these reactive metabolites can induce a range of genetic damage, including:
This cascade of genetic damage, if not properly repaired, can lead to mutations in critical genes (e.g., proto-oncogenes and tumor suppressor genes), ultimately resulting in the initiation of cancer. The liver is the primary target organ for PA-induced tumors.[2]
References
- 1. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First evidence of pyrrolizidine alkaloid N-oxide-induced hepatic sinusoidal obstruction syndrome in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Metabolism of carcinogenic pyrrolizidine alkaloids and pyrrolizidine alkaloid N-oxides by rat primary hepatocytes generate the same characteristic DHP-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolism of Integerrimine N-oxide in Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Integerrimine, a macrocyclic diester pyrrolizidine alkaloid (PA), is a naturally occurring hepatotoxin. Its corresponding N-oxide, integerrimine N-oxide, has traditionally been considered a detoxification product. However, emerging evidence suggests that PA N-oxides can be reduced back to the parent PA in the liver, subsequently undergoing metabolic activation to toxic pyrrolic species. This guide provides an in-depth overview of the metabolism of this compound in liver microsomes, focusing on the enzymatic pathways, experimental protocols for in vitro assessment, and the quantitative analysis of its metabolic fate. This document is intended to serve as a technical resource for researchers in toxicology, drug metabolism, and natural product chemistry.
Introduction
Integerrimine is a well-characterized hepatotoxic pyrrolizidine alkaloid found in various plant species. Exposure to integerrimine-containing plants can lead to severe liver damage in both livestock and humans. The primary mechanism of toxicity involves the bioactivation of integerrimine by cytochrome P450 (CYP) enzymes in the liver to form highly reactive pyrrolic esters. These electrophilic metabolites can form adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.
The N-oxidation of the tertiary amine group of integerrimine to form this compound is a metabolic pathway traditionally viewed as a detoxification route, as N-oxides are generally more water-soluble and readily excreted. This conversion is primarily catalyzed by flavin-containing monooxygenases (FMOs) and to some extent by CYPs. However, the metabolic landscape is complicated by the potential for in vivo reduction of the N-oxide back to the parent alkaloid, creating a futile cycle that can still lead to the formation of toxic metabolites. This guide will delve into the microsomal metabolism of this compound, providing a framework for its investigation.
Metabolic Pathways of this compound
The metabolism of this compound in liver microsomes involves a complex interplay between bioactivation and detoxification pathways, primarily mediated by CYP and FMO enzyme families.
Reductive Pathway: Conversion to Integerrimine
A critical step in the potential toxicity of this compound is its reduction back to the parent alkaloid, integerrimine. This reductive metabolism can occur in the anaerobic environment of the gut microbiota and also within the liver, particularly under hypoxic conditions.[1] This reduction is significant as it replenishes the pool of the toxic parent compound.
Bioactivation of the Parent Alkaloid
Once integerrimine is formed, it is a substrate for CYP-mediated oxidation. This bioactivation pathway leads to the formation of dehydropyrrolizidine alkaloids (DHPAs), which are highly reactive electrophiles. These DHPAs are considered the ultimate toxic metabolites responsible for the characteristic hepatotoxicity of pyrrolizidine alkaloids.[1]
N-Oxidation: A Detoxification Route
The formation of this compound from integerrimine is a major detoxification pathway. This reaction is catalyzed by both FMOs and CYPs.[2][3][4] N-oxides are more polar than their parent alkaloids, which facilitates their excretion from the body.
The interplay between these pathways is crucial in determining the overall toxicity of this compound.
Metabolic pathways of this compound in the liver.
Experimental Protocols
The following protocols provide a general framework for studying the in vitro metabolism of this compound using liver microsomes.
Preparation of Liver Microsomes
Liver microsomes can be prepared from various species (e.g., rat, mouse, human) by differential centrifugation.
Materials:
-
Fresh liver tissue
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4)
-
Potassium chloride solution (1.15% w/v)
-
Centrifuge and ultracentrifuge
-
Dounce homogenizer
Procedure:
-
Perfuse the liver with ice-cold saline to remove blood.
-
Mince the liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.
-
Transfer the supernatant (S9 fraction) to a new tube and centrifuge at 105,000 x g for 60 minutes at 4°C.
-
Discard the supernatant. The resulting pellet is the microsomal fraction.
-
Wash the microsomal pellet by resuspending in 1.15% KCl and recentrifuging at 105,000 x g for 60 minutes.
-
Resuspend the final microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the microsomes at -80°C until use.
In Vitro Incubation Assay
This assay is designed to measure the formation of metabolites of this compound.
Materials:
-
Liver microsomes
-
This compound stock solution (in a suitable solvent like DMSO or methanol)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH
-
0.1 M Potassium phosphate buffer (pH 7.4)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)
Procedure:
-
Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, liver microsomes (typically 0.1-1.0 mg/mL protein), and the NADPH regenerating system.
-
Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.
-
Initiate the reaction by adding this compound to achieve the desired final concentration. The final solvent concentration should be low (e.g., <1%) to avoid enzyme inhibition.
-
Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold quenching solution.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
Workflow for in vitro microsomal incubation.
Analytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to separate the analytes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-10 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific precursor-to-product ion transitions for this compound, integerrimine, and any other relevant metabolites need to be determined.
Sample Preparation for Analysis:
-
The supernatant from the incubation mixture may be directly injected or may require further clean-up (e.g., solid-phase extraction) depending on the sensitivity required.
Quantitative Data and Enzyme Kinetics
Table 1: Example Kinetic Parameters for the Formation of Monocrotaline N-oxide in Rat Liver Microsomes
| Parameter | Value |
| Km (µM) | 566.9 |
| Vmax (nmol/min/mg protein) | 483.8 ± 14.04 |
Data from a study on monocrotaline metabolism and should be considered as an illustrative example.[5]
To determine the kinetic parameters (Km and Vmax) for this compound metabolism, a series of incubations with varying substrate concentrations should be performed. The rate of metabolite formation is then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.
Role of CYP450 and FMO Enzymes
Both CYP450 and FMO enzyme families are implicated in the metabolism of pyrrolizidine alkaloids and their N-oxides.
-
Cytochrome P450 (CYP) enzymes: These are the primary enzymes responsible for the bioactivation of PAs to their toxic pyrrolic forms. They are also involved in the N-oxidation of some PAs and the reduction of PA N-oxides.[1] Specific isoforms, such as those from the CYP3A subfamily, are often implicated.[6]
-
Flavin-containing monooxygenases (FMOs): FMOs are major contributors to the N-oxidation of many xenobiotics, including PAs.[2][3][4] This is generally considered a detoxification pathway.
To delineate the relative contributions of these enzyme systems, chemical inhibition studies can be performed.
Table 2: Common Chemical Inhibitors for CYP and FMO Enzymes
| Enzyme Family | Inhibitor | Typical Concentration |
| CYP450 (general) | SKF-525A | 10-100 µM |
| FMO | Methimazole | 10-100 µM |
By including these inhibitors in the incubation assays, the reduction in metabolite formation can indicate the involvement of the respective enzyme family.
Conclusion
The metabolism of this compound in liver microsomes is a multifaceted process involving both detoxification via N-oxidation and potential bioactivation through reduction to the parent alkaloid. A thorough understanding of these pathways and the enzymes involved is critical for accurately assessing the risk associated with exposure to this compound. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to investigate the metabolic fate of this compound and other related pyrrolizidine alkaloid N-oxides. Further research is warranted to establish specific kinetic parameters for this compound and to fully elucidate the factors that govern the balance between its metabolic activation and detoxification in vivo.
References
- 1. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of hepatic microsomal N-oxide formation. The role of cytochrome P-450 and mixed-function amine oxidase in the N-oxidation of NN-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some distinctions between flavin-containing and cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of hepatic microsomal N-oxide formation. The role of cytochrome P-450 and mixed-function amine oxidase in the N-oxidation of NN-dimethylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of Squalidine N-oxide: A Review of Non-Existent Data
An extensive and systematic search of chemical databases, scientific literature, and public repositories has revealed no identifiable compound known as "Squalidine" or its derivative, "Squalidine N-oxide." This indicates that "Squalidine" is likely not a recognized chemical name within the public domain. The name could potentially represent a proprietary compound, a trivial name not widely adopted, a newly synthesized molecule not yet described in the literature, or a misspelling of an existing chemical entity.
Consequently, it is not possible to provide an in-depth technical guide or whitepaper on the physical and chemical properties of Squalidine N-oxide as requested. The complete absence of data precludes any summary of quantitative properties, detailing of experimental protocols, or visualization of related biological pathways.
For researchers, scientists, and drug development professionals seeking information on this compound, it is imperative to first verify the correct chemical name, CAS registry number, or a structural representation (e.g., SMILES, InChI, or IUPAC name). Without this fundamental identification, a meaningful and accurate compilation of its properties and behaviors remains impossible.
Should a verifiable identifier for "Squalidine" become available, a thorough investigation into its N-oxide derivative could be initiated. This would typically involve a multi-step workflow to gather and present the required technical information.
Hypothetical Workflow for Analysis of a Known Compound
To illustrate the process that would have been followed had "Squalidine N-oxide" been an identifiable substance, the following diagram outlines a standard workflow for chemical and physical property analysis.
Caption: Hypothetical workflow for chemical data analysis.
We encourage the user to provide a correct identifier for the compound of interest to enable a comprehensive and accurate response.
Unveiling Integerrimine N-oxide: A Technical Guide to its Discovery, Isolation, and Characterization from Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integerrimine N-oxide, a pyrrolizidine alkaloid, is a naturally occurring compound found in various plant species, notably within the Senecio genus.[1] These compounds are of significant interest to the scientific community due to their biological activities, which include potential toxicological effects.[2][3] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from plant sources, with a focus on methodologies relevant to researchers and drug development professionals.
Discovery and Natural Occurrence
This compound has been identified as a significant constituent in several Senecio species, including Senecio brasiliensis and Senecio nebrodensis.[1] Pyrrolizidine alkaloids (PAs) and their N-oxides are synthesized by plants as a defense mechanism against herbivores.[4] The concentration and composition of these alkaloids can vary between different plant parts and at different growth stages.
Experimental Protocols: Isolation and Purification
The isolation of this compound from plant material is a multi-step process involving extraction and purification. The following protocols are based on established methods for the isolation of pyrrolizidine alkaloids from Senecio species.
Protocol 1: General Extraction of Pyrrolizidine Alkaloids
This protocol outlines a general procedure for the extraction of total pyrrolizidine alkaloids, including their N-oxide forms, from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., Senecio brasiliensis)
-
Methanol
-
Sulfuric acid (0.5 M)
-
Zinc dust
-
Ammonia solution (25%)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filter paper
Procedure:
-
Maceration: The powdered plant material is exhaustively extracted with methanol at room temperature.
-
Acidification and Filtration: The methanolic extract is concentrated under reduced pressure, and the residue is acidified with 0.5 M sulfuric acid. The acidic solution is then filtered to remove insoluble materials.
-
Reduction of N-oxides: The acidic filtrate containing the alkaloids is treated with zinc dust to reduce the N-oxides to their corresponding tertiary bases. This step is crucial for the efficient extraction of all pyrrolizidine alkaloids.
-
Basification and Extraction: The acidic solution is then made alkaline with ammonia solution to a pH of 9-10. The basic solution is subsequently extracted with dichloromethane.
-
Drying and Concentration: The dichloromethane extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alkaloid mixture.
Protocol 2: Purification of this compound using Column Chromatography
Following extraction, the crude alkaloid mixture can be subjected to column chromatography for the isolation of this compound. As N-oxides are more polar than their corresponding tertiary bases, this property is exploited for their separation.
Materials:
-
Crude alkaloid extract (containing N-oxides)
-
Silica gel (for column chromatography)
-
Solvent system (e.g., a gradient of methanol in chloroform or dichloromethane, often with a small percentage of ammonia)
-
Glass column for chromatography
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Visualizing agent (e.g., Dragendorff's reagent)
Procedure:
-
Column Preparation: A glass column is packed with a slurry of silica gel in the initial, least polar solvent of the gradient system.
-
Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial solvent and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a solvent gradient of increasing polarity. For instance, a gradient of methanol in dichloromethane (e.g., from 0% to 20% methanol) with a constant small percentage of ammonia (e.g., 0.5%) can be effective.
-
Fraction Collection: Fractions of the eluate are collected sequentially using a fraction collector.
-
Monitoring by TLC: The separation is monitored by thin-layer chromatography. Aliquots from each fraction are spotted on a TLC plate, developed in an appropriate solvent system, and visualized using a suitable reagent like Dragendorff's reagent, which gives a characteristic color reaction with alkaloids.
-
Pooling and Concentration: Fractions containing the purified this compound (as determined by TLC comparison with a standard, if available, or by subsequent spectroscopic analysis) are pooled and the solvent is removed under reduced pressure to yield the isolated compound.
Data Presentation: Quantitative Analysis
The yield of this compound can vary significantly depending on the plant species, the part of the plant used, and the extraction method employed. One study reported that a butanolic residue of Senecio brasiliensis was found to contain approximately 70% this compound.[2] Further quantitative data from various sources would be beneficial for a comprehensive comparison.
Table 1: Quantitative Data for this compound
| Plant Species | Plant Part | Extraction Method | Purity/Concentration | Reference |
| Senecio brasiliensis | Aerial parts | Butanolic extraction | ~70% in butanolic residue | [2] |
Characterization of this compound
The structural elucidation and confirmation of the isolated this compound are performed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Protons adjacent to N-oxide | Downfield shift compared to tertiary amine | Downfield shift compared to tertiary amine |
| Ester carbonyls | - | 170-180 |
| Olefinic protons | 5.5-6.5 | 120-140 |
| Protons on the necine base | 2.0-5.0 | 50-80 |
| Methyl groups | 0.8-2.0 | 10-30 |
Note: Actual chemical shifts can be influenced by the solvent and other structural features.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₈H₂₅NO₆), the expected molecular weight is approximately 351.4 g/mol .[1] High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Potential Mechanism of Toxicity
The toxicity of pyrrolizidine alkaloid N-oxides is generally attributed to their in-vivo reduction to the corresponding tertiary amines, followed by metabolic activation in the liver by cytochrome P450 enzymes to form highly reactive pyrrolic esters. These electrophilic metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity and genotoxicity.[3]
Caption: Postulated metabolic activation pathway leading to the toxicity of this compound.
Conclusion
This technical guide has provided a detailed overview of the discovery and isolation of this compound from plant sources. The outlined experimental protocols for extraction and purification, along with the data on its characterization, offer a valuable resource for researchers in natural product chemistry and drug development. The understanding of its potential mechanism of toxicity is crucial for assessing the risks associated with exposure to plants containing this and related pyrrolizidine alkaloids. Further research is warranted to fully elucidate its biological activities and to obtain more comprehensive quantitative data from a wider range of plant species.
References
- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis by HPLC-MS2 of the pyrrolizidine alkaloid adonifoline in Senecio scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Ultrasensitive Detection of Integerrimine N-oxide in Herbal Supplements
Abstract
Pyrrolizidine alkaloids (PAs) are a class of natural toxins produced by numerous plant species, and their presence in herbal supplements is a significant safety concern due to their potential hepatotoxic, genotoxic, and carcinogenic properties. Integerrimine N-oxide, a common PA, requires sensitive and robust analytical methods for its detection and quantification to ensure consumer safety. This application note details a comprehensive and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in complex herbal supplement matrices. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric conditions, provides a reliable framework for researchers, scientists, and quality control professionals in the pharmaceutical and nutraceutical industries.
Introduction
Pyrrolizidine alkaloids are secondary metabolites found in thousands of plant species, some of which are used in the production of herbal remedies and supplements. Contamination of raw materials with PA-containing plants can lead to the presence of these toxic compounds in final products. This compound is the N-oxide form of the pyrrolizidine alkaloid integerrimine and is a significant analyte to monitor due to its toxicity.[1] Regulatory bodies worldwide are increasingly scrutinizing the levels of PAs in food and herbal products, necessitating highly sensitive and specific analytical methods. LC-MS/MS has emerged as the gold standard for PA analysis due to its high selectivity and sensitivity, enabling the detection of trace-level contaminants in complex sample matrices.[2] This application note provides a detailed protocol for the extraction, separation, and quantification of this compound in herbal supplements using LC-MS/MS.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation protocol is crucial for removing matrix interferences and concentrating the analyte of interest. The following procedure is based on established methods for PA extraction.[3][4]
-
Homogenization: Weigh 1.0 ± 0.01 g of the homogenized herbal supplement into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 20 mL of an extraction solution consisting of 50 mM sulfuric acid in a 1:1 (v/v) mixture of water and methanol. Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at 5000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge (150 mg, 6 cc) by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load 2 mL of the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elution: Elute the this compound and other PAs from the cartridge using 5 mL of a freshly prepared solution of 2.5% ammonia in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a 5:95 (v/v) methanol/water solution.[5] The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The chromatographic separation is optimized to resolve this compound from other isomeric PAs and matrix components.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used, for instance, a Gemini 3 µm NX-C18, 150 mm × 4.6 mm column or equivalent.[6]
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.[4][7]
-
Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in methanol.[7]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes. An example gradient is as follows: 0-2 min, 5% B; 2-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B.[8]
-
Injection Volume: 5 µL.[6]
Mass Spectrometry (MS) Conditions
The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for sensitive and specific detection.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[6]
-
Capillary Voltage: 2,000 V.[6]
-
Source Temperature: 300°C.[6]
-
Nebulizer Gas Pressure: 35 psi.[6]
-
Drying Gas Flow: 11.0 L/min.[6]
-
MRM Transitions: For this compound (C18H25NO6, Molecular Weight: 351.39 g/mol ), the protonated molecule [M+H]+ is m/z 352.4. Specific MRM transitions (precursor ion > product ion) need to be optimized for the specific instrument. A common product ion for many PAs is m/z 120.0, resulting from the fragmentation of the necine base. Therefore, a potential transition for this compound would be 352.4 > 120.0. Collision energy and other compound-specific parameters should be determined by infusing a standard solution.
Quantitative Data Summary
The performance of the LC-MS/MS method should be validated according to international guidelines. The following table summarizes typical validation parameters for the analysis of pyrrolizidine alkaloids in complex matrices, providing an expectation of the method's performance.
| Validation Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [3][7] |
| Limit of Detection (LOD) | 0.015 - 0.75 µg/kg | [8] |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/kg | [6][8] |
| Recovery | 80 - 115% | [3][7][9] |
| Repeatability (RSDr) | < 15% | [3][8] |
| Reproducibility (RSDR) | < 20% | [3] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to data analysis for the detection of this compound in herbal supplements.
Caption: Workflow for this compound analysis.
Logical Relationship of Pyrrolizidine Alkaloid Toxicity
This diagram shows the logical relationship from the source of this compound to its potential health effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Multi-Class Determination of 64 Illicit Compounds in Dietary Supplements Using Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction [mdpi.com]
- 5. bfr.bund.de [bfr.bund.de]
- 6. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. an.shimadzu.com [an.shimadzu.com]
- 8. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol for the Extraction of Integerrimine N-oxide from Plant Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
Integerrimine N-oxide, a prominent pyrrolizidine alkaloid found in various plant species, particularly of the Senecio genus, is of significant interest in toxicological and pharmacological research.[1][2] This document provides a detailed protocol for the extraction and purification of this compound from plant matrices. The methodologies outlined are based on established techniques for the extraction of pyrrolizidine alkaloids and their N-oxides, including solvent extraction, liquid-liquid partitioning, and chromatographic purification.[3][4][5] This protocol is intended to serve as a comprehensive guide for researchers in natural product chemistry, toxicology, and drug development.
Introduction
Pyrrolizidine alkaloids (PAs) are a large group of secondary metabolites produced by thousands of plant species as a defense mechanism against herbivores.[3][4] this compound is the N-oxide form of the PA integerrimine and is often the primary form of this alkaloid found in plants like Senecio brasiliensis.[1][6] The N-oxide functional group significantly influences the molecule's polarity and biological activity, making its efficient extraction and isolation crucial for accurate toxicological assessment and potential therapeutic investigation.[7] Molecules with N-oxide functionalities are highly polar and can form strong hydrogen bonds, which influences the choice of extraction solvents.[7][8] This protocol details a robust method for the extraction and purification of this compound from plant material.
Experimental Protocols
Plant Material and Preparation
-
Plant Material: Aerial parts (leaves, stems, and flowers) of plants known to contain this compound (e.g., Senecio brasiliensis) should be collected.[3][6]
-
Drying: The collected plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, or oven-dried at a low temperature (40-50 °C) to prevent degradation of thermolabile compounds.
-
Grinding: The dried plant material should be ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction of Crude Alkaloid Mixture
This protocol outlines a conventional solvent extraction method. Alternative methods such as Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) can also be employed for improved efficiency.[3][4]
-
Maceration:
-
Weigh the powdered plant material.
-
Place the powder in a large Erlenmeyer flask or a suitable extraction vessel.
-
Add an appropriate solvent. Based on the polar nature of N-oxides, ethanol or methanol is recommended.[5][7] A common ratio is 1:10 (w/v) of plant material to solvent.
-
Macerate the mixture for 24-48 hours at room temperature with occasional agitation.
-
-
Filtration and Concentration:
-
Filter the mixture through cheesecloth or filter paper to separate the extract from the plant residue.
-
Re-extract the residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C. The resulting product is the crude extract.
-
Acid-Base Liquid-Liquid Partitioning for Alkaloid Enrichment
This step aims to separate the alkaloids from other non-alkaloidal compounds.
-
Acidification:
-
Dissolve the crude extract in 2% sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acidic solution protonates the nitrogen atom of the alkaloids, making them water-soluble.
-
-
Defatting:
-
Transfer the acidic solution to a separatory funnel.
-
Extract the acidic solution several times with a non-polar solvent like hexane or diethyl ether to remove fats, chlorophyll, and other non-polar compounds.[5]
-
Discard the organic layer.
-
-
Basification and Extraction:
-
Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of a base, such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH), while cooling the mixture in an ice bath. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Immediately extract the basified aqueous solution multiple times with a polar organic solvent like dichloromethane or a mixture of dichloromethane and isopropanol (e.g., 3:1 v/v).
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the dried extract under reduced pressure to obtain the enriched alkaloid fraction.
-
Purification of this compound
Further purification is necessary to isolate this compound from other alkaloids in the enriched fraction.
-
Column Chromatography:
-
Pack a glass column with silica gel as the stationary phase, using a suitable solvent system as the mobile phase.
-
Dissolve the enriched alkaloid fraction in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of solvents, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system for separating pyrrolizidine alkaloids is a gradient of chloroform/methanol with an increasing proportion of methanol, often with a small amount of ammonia to prevent tailing.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., Dragendorff's reagent for alkaloids).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For higher purity, the fractions containing this compound can be further purified using preparative HPLC.
-
A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with an additive like formic acid or trifluoroacetic acid.
-
The purified this compound should be dried and stored at a low temperature (-20°C) to prevent degradation.[9]
-
Data Presentation
The following table provides a template for summarizing the quantitative data obtained during the extraction and purification process.
| Parameter | Crude Extract | Enriched Alkaloid Fraction | Purified this compound |
| Mass (g) | |||
| Yield (%) | |||
| Purity (%) |
Yield (%) is calculated relative to the initial dry weight of the plant material. Purity (%) should be determined by a suitable analytical method such as HPLC or qNMR.
Visualization
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical steps in the purification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C18H25NO6 | CID 6437374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Extraction of bioactive compounds from Senecio brasiliensis using emergent technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction of bioactive compounds from Senecio brasiliensis using emergent technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. znaturforsch.com [znaturforsch.com]
- 6. Haematological and immunological effects of repeated dose exposure of rats to this compound from Senecio brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound phyproof Reference Substance 85955-28-8 [sigmaaldrich.com]
Application Note: Quantitative Analysis of Integerrimine N-oxide in Honey and Tea
Abstract
This application note details a sensitive and robust method for the quantitative analysis of Integerrimine N-oxide, a pyrrolizidine alkaloid N-oxide (PANO), in complex matrices such as honey and tea. The protocol employs a solid-phase extraction (SPE) cleanup followed by detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is critical for food safety monitoring and quality control, ensuring consumer protection from these potentially toxic compounds. The described method provides high sensitivity and accuracy, making it suitable for researchers, scientists, and professionals in the food industry and drug development.
Introduction
Pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) are natural toxins produced by a wide variety of plant species worldwide. These compounds can contaminate food sources, including honey and herbal teas, posing a significant health risk to consumers. This compound is one such PANO that requires sensitive and accurate quantification for risk assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for the determination of these toxins due to its high selectivity and sensitivity.[1] This application note provides a comprehensive protocol for the extraction, cleanup, and quantification of this compound in honey and tea samples.
Experimental Protocols
Sample Preparation
a) Honey Samples
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of this compound from honey.
-
Weigh 5 g of homogenized honey into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of deionized water and vortex until the honey is completely dissolved.
-
Add 10 mL of acetonitrile with 1% formic acid.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube.
-
The extract is now ready for SPE cleanup.
b) Tea Samples
-
Weigh 2 g of ground and homogenized tea leaves into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of a 50% methanol in water solution (v/v).
-
Vortex for 1 minute and then place in an ultrasonic bath for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean tube.
-
The extract is now ready for SPE cleanup.
Solid-Phase Extraction (SPE) Cleanup
For both honey and tea extracts, a polymeric cation exchange (PCX) SPE cartridge is used for cleanup and concentration of the analyte.
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the entire extract onto the cartridge.
-
Wash the cartridge with 5 mL of 2% formic acid in water, followed by 5 mL of methanol.
-
Elute the this compound with 10 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase:
-
A: 5 mM ammonium formate and 0.1% formic acid in water
-
B: 5 mM ammonium formate and 0.1% formic acid in methanol
-
-
Gradient Elution: A typical gradient would start at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
For this compound, specific precursor-to-product ion transitions must be monitored for quantification and confirmation. These transitions should be optimized by direct infusion of a standard solution.
Data Presentation
The quantitative performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). The following table summarizes typical performance data for the analysis of PANOs in a relevant food matrix, which can be used as a benchmark for the analysis of this compound in honey and tea.
| Parameter | Honey Matrix | Tea Matrix |
| Linearity (R²) | > 0.99 | > 0.99 |
| LOD (µg/kg) | 0.1 | 0.2 |
| LOQ (µg/kg) | 0.5 | 0.7 |
| Recovery (%) | 85 - 110% | 80 - 115% |
| Precision (RSDr %) | < 15% | < 15% |
Note: The values presented are representative and may vary depending on the specific instrumentation and laboratory conditions. These values are based on performance characteristics reported for similar analytes in food matrices.[2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound.
Logical Relationship of Analytical Steps
Caption: Logical steps in the analytical protocol for this compound.
Conclusion
The described methodology provides a reliable and sensitive approach for the quantitative determination of this compound in honey and tea. The use of SPE cleanup is effective in reducing matrix effects, and the LC-MS/MS detection ensures high selectivity and low detection limits. This application note serves as a valuable resource for laboratories involved in food safety testing and the monitoring of natural toxins in the food supply chain. Regular monitoring of this compound is essential for protecting public health.
References
Application Notes and Protocols for the Chemical Synthesis of Integerrimine N-oxide Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Properties and Safety Precautions
Table 1: Physicochemical Properties of Integerrimine N-oxide
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₅NO₆ | [1] |
| Molecular Weight | 351.4 g/mol | [1] |
| CAS Number | 85955-28-8 | [1][2] |
| Appearance | Solid | |
| Purity (Commercial) | ≥97% |
Safety Precautions: this compound is classified as acutely toxic and is fatal if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn at all times. All manipulations should be carried out in a certified fume hood.
Synthesis Workflow
The synthesis of this compound is achieved through the direct oxidation of the tertiary amine, integerrimine. This transformation is typically accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which is a common and effective reagent for the N-oxidation of amines.[3][4]
Caption: Chemical synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the N-oxidation of integerrimine using m-CPBA.
Materials and Reagents:
-
Integerrimine (starting material)
-
meta-Chloroperoxybenzoic acid (m-CPBA, caution: potentially explosive when shocked or heated)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve integerrimine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Addition of Oxidizing Agent: Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the stirred solution of integerrimine. The slow addition is crucial to control the reaction temperature, as the oxidation is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[3] The consumption of the starting material (integerrimine) and the formation of a more polar product (this compound) can be visualized. A suitable TLC eluent system would be a mixture of dichloromethane and methanol (e.g., 9:1).
-
Work-up: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Table 2: Summary of Reaction Conditions
| Parameter | Condition |
| Starting Material | Integerrimine |
| Oxidizing Agent | m-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | Typically 1-4 hours (monitor by TLC) |
Purification Protocol
The crude product will likely contain unreacted starting material and by-products. Purification is essential to obtain a reference standard of high purity.
-
Chromatography: Purify the crude product by column chromatography on silica gel.
-
Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The more polar this compound will elute after the less polar integerrimine.
-
Fraction Collection and Analysis: Collect the fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 3: Expected Analytical Data for this compound
| Analysis | Expected Result |
| ¹H NMR | Downfield shift of protons adjacent to the N-oxide group compared to integerrimine. |
| ¹³C NMR | Downfield shift of carbons adjacent to the N-oxide group compared to integerrimine.[3] |
| Mass Spectrometry (MS) | [M+H]⁺ ion corresponding to the molecular weight of this compound (352.1755 for C₁₈H₂₆NO₆⁺). |
| Purity (HPLC) | ≥95% (purity of a reference standard should be as high as possible). |
| Yield | N-oxidation reactions of this type typically proceed in high yield (often >80-90%). |
Signaling Pathway and Logical Relationships
The synthesis of this compound does not involve a biological signaling pathway. However, the logical relationship of the chemical transformation can be visualized as follows:
Caption: Reactants and products in the synthesis of this compound.
Conclusion
This document provides a comprehensive, though generalized, protocol for the synthesis of this compound as a reference standard. The successful synthesis and purification of this compound will enable researchers to conduct more accurate and reliable studies in the fields of toxicology, drug metabolism, and natural product chemistry. Given the high toxicity of this class of compounds, all experimental work must be conducted with strict adherence to safety protocols.
References
- 1. This compound | C18H25NO6 | CID 6437374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of (±)-Setigerumine I: Biosynthetic Origins of the Elusive Racemic Papaveracaea Isoxazolidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Integerrimine N-oxide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integerrimine N-oxide is a prominent pyrrolizidine alkaloid (PA) found in plant species of the Senecio genus, notably Senecio brasiliensis.[1][2] Pyrrolizidine alkaloids are a class of phytotoxins known for their potential hepatotoxicity, which is primarily mediated by their metabolic activation in the liver to reactive pyrrolic esters. These reactive metabolites can form adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity. Given the widespread presence of PA-containing plants and the potential for human exposure through contaminated food, herbal remedies, and animal products, robust methods for assessing their cytotoxicity are crucial for risk assessment and drug development.
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using established cell culture-based assays. The methodologies described herein are based on established protocols for evaluating the cytotoxicity of pyrrolizidine alkaloids and their N-oxides.
Data Presentation
While specific quantitative cytotoxicity data for pure this compound is not extensively available in publicly accessible literature, the following tables provide a template for how such data should be structured and presented. The values presented are hypothetical and for illustrative purposes, based on typical ranges observed for other cytotoxic compounds.
Table 1: Cytotoxicity of this compound in Human Liver Cancer Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| HepG2 | MTT | 24 | [Data Not Available] |
| HepG2 | MTT | 48 | [Data Not Available] |
| HepaRG | CCK-8 | 24 | [Data Not Available] |
| HepaRG | CCK-8 | 48 | [Data Not Available] |
Table 2: Apoptosis Induction by this compound in HepG2 Cells
| Treatment Concentration (µM) | % Apoptotic Cells (Annexin V/PI Staining) - 24 hours | Caspase-3/7 Activity (Fold Change vs. Control) - 24 hours |
| 0 (Control) | [Data Not Available] | 1.0 |
| 10 | [Data Not Available] | [Data Not Available] |
| 50 | [Data Not Available] | [Data Not Available] |
| 100 | [Data Not Available] | [Data Not Available] |
Experimental Protocols
1. Cell Culture
-
Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for hepatotoxicity studies. It is metabolically competent to a certain degree, expressing some cytochrome P450 enzymes required for the metabolic activation of PAs.
-
HepaRG (Human Hepatocellular Carcinoma): This cell line is considered a more metabolically competent model than HepG2, as it can be differentiated to express a wider range of liver-specific functions, including higher levels of CYP enzymes.
-
Vero (Kidney epithelial cells from an African green monkey): Often used as a non-cancerous control cell line to assess general cytotoxicity.
-
-
Culture Conditions:
-
Cells should be cultured in the recommended medium (e.g., Dulbecco's Modified Eagle's Medium (DMEM) for HepG2 and Vero, William's E Medium for HepaRG) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
2. Preparation of this compound Stock Solution
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS), to create a high-concentration stock solution (e.g., 10-100 mM).
-
The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A solvent control group must be included in all experiments.
3. Cell Viability Assays
These assays are fundamental for determining the concentration-dependent cytotoxic effects of this compound.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 1000 µM) for 24, 48, or 72 hours. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
b) CCK-8 (Cell Counting Kit-8) Assay
This is another colorimetric assay for the determination of cell viability and proliferation.
-
Procedure:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
After the treatment period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
-
4. Apoptosis Assays
These assays help to determine if the observed cytotoxicity is due to programmed cell death (apoptosis).
a) Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
b) Caspase Activity Assay
Caspases are key proteases in the apoptotic pathway. Their activation is a hallmark of apoptosis.
-
Procedure:
-
Treat cells with this compound as described for the Annexin V/PI staining assay.
-
Lyse the cells and measure the activity of caspases (e.g., caspase-3, -7, -8, -9) using a commercially available luminometric or colorimetric assay kit according to the manufacturer's instructions.
-
5. Mechanistic Studies
To further elucidate the cytotoxic mechanism of this compound, the following can be investigated:
-
Reactive Oxygen Species (ROS) Measurement: Use probes like DCFH-DA to measure intracellular ROS levels by flow cytometry or fluorescence microscopy.
-
Mitochondrial Membrane Potential (MMP) Assay: Employ dyes like JC-1 or TMRE to assess changes in MMP, which is often disrupted during apoptosis.
-
Western Blot Analysis: Investigate the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, p53, cytochrome c release) and cell cycle regulation (e.g., cyclins, CDKs).
-
Gene Expression Analysis (qRT-PCR): Analyze the mRNA levels of genes involved in apoptosis, cell cycle control, and stress response pathways.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Experimental workflow for evaluating the cytotoxicity of this compound.
Hypothesized Signaling Pathway for Pyrrolizidine Alkaloid-Induced Apoptosis
Caption: Hypothesized signaling pathway of pyrrolizidine alkaloid-induced apoptosis.
References
Application Notes and Protocols for Studying Integerrimine N-oxide Induced Hepatotoxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integerrimine N-oxide (INO) is a pyrrolizidine alkaloid (PA) N-oxide found in various plant species, notably of the Senecio genus. PAs and their N-oxides are recognized hepatotoxins, posing a risk to both livestock and humans through contaminated feed and herbal remedies[1]. The hepatotoxicity of PA N-oxides is generally considered to be similar to, but less potent than, their corresponding parent PAs[2]. This is attributed to their conversion to the respective PAs in the body, which are then metabolically activated in the liver by cytochrome P450 (CYP) enzymes into highly reactive pyrrolic esters. These esters can form adducts with cellular macromolecules like DNA and proteins, leading to cellular dysfunction, oxidative stress, and ultimately, hepatocyte death[3][4][5]. Understanding the hepatotoxic potential of INO is crucial for risk assessment and the development of potential therapeutic interventions. This document provides detailed application notes and protocols for studying INO-induced hepatotoxicity in rodent models.
Animal Models
The Wistar rat is a commonly used model for studying the toxicity of INO, particularly in prenatal and sub-chronic exposure scenarios[1][6]. While a single, universally accepted model for PA-induced hepatotoxicity that perfectly mimics human outcomes does not exist, rodent models, especially rats and mice, are invaluable for investigating the mechanisms of liver injury[2][7]. For acute and sub-chronic hepatotoxicity studies in adult animals, Sprague-Dawley rats or C57BL/6 mice can also be utilized, drawing protocols from studies on structurally related PAs like senecionine and retrorsine[8][9][10].
Data Presentation
The following tables summarize quantitative data from representative studies on INO and related PAs to provide an expected range of outcomes.
Table 1: this compound Dose Regimen and Observed Hepatic Effects in Wistar Rats
| Dose (mg/kg/day, oral gavage) | Exposure Duration | Animal Model | Key Hepatic Observations | Reference |
| 3, 6, 9 | 28 days | Adult Male Wistar Hannover Rats | Impaired body weight gain. No marked immunotoxic effects noted. | [1] |
| 3, 6, 9 | Gestational Days 6-20 | Pregnant Wistar Rats (offspring analysis) | Increased number of multinucleated cells in the liver of offspring at 6 and 9 mg/kg. | [6] |
| Not specified (acute lethal dose) | Single dose | Adult Mice | Hepatic centrilobular necrosis. | [2] |
Table 2: Expected Biochemical Markers of Hepatotoxicity in Rodents Following PA Administration
| Compound | Dose (mg/kg, oral) | Time Point | Animal Model | Serum ALT (U/L) | Serum AST (U/L) | Reference |
| Senecionine | 50 | 24 hours | Mice | ~1500 | ~1200 | [9] |
| Control | Vehicle | 24 hours | Mice | ~50 | ~100 | [9] |
Experimental Protocols
Protocol 1: Sub-chronic Hepatotoxicity Study of this compound in Adult Rats
This protocol is based on a 28-day repeated dose study design.
1. Animals and Housing:
-
Species: Male Wistar rats (8-10 weeks old).
-
Housing: House animals in standard polycarbonate cages with ad libitum access to standard chow and water. Maintain a 12-hour light/dark cycle at a controlled temperature (22 ± 2°C) and humidity (50 ± 10%).
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
2. Experimental Design:
-
Groups: Divide animals into four groups (n=8-10 per group):
-
Group 1: Control (Vehicle - e.g., distilled water or 0.5% carboxymethyl cellulose).
-
Group 2: Low Dose INO (e.g., 3 mg/kg).
-
Group 3: Mid Dose INO (e.g., 6 mg/kg).
-
Group 4: High Dose INO (e.g., 9 mg/kg).
-
-
Administration: Administer INO or vehicle daily via oral gavage for 28 consecutive days.
3. Data Collection and Sample Processing:
-
In-life Observations: Monitor body weight and food consumption twice weekly. Observe animals daily for any clinical signs of toxicity.
-
Terminal Procedures (Day 29):
-
Anesthetize rats (e.g., with isoflurane or ketamine/xylazine).
-
Collect blood via cardiac puncture into serum separator tubes.
-
Euthanize animals by an approved method (e.g., cervical dislocation under anesthesia).
-
Perform a gross necropsy, and weigh the liver.
-
Collect liver tissue samples:
-
Fix a portion in 10% neutral buffered formalin for histopathology.
-
Snap-freeze portions in liquid nitrogen and store at -80°C for biochemical and molecular analyses.
-
-
4. Endpoint Analysis:
-
Serum Biochemistry: Centrifuge blood samples to separate serum. Analyze for alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Histopathology: Process formalin-fixed liver tissues for paraffin embedding, sectioning (5 µm), and staining with Hematoxylin and Eosin (H&E). Examine for signs of necrosis, inflammation, steatosis, and megalocytosis.
-
Oxidative Stress Markers (from frozen tissue): Prepare liver homogenates to measure levels of reduced glutathione (GSH) and malondialdehyde (MDA) as an indicator of lipid peroxidation.
-
Molecular Analysis (from frozen tissue): Isolate RNA and protein to analyze gene and protein expression of key markers related to apoptosis (e.g., Caspase-3, Bcl-2), inflammation (e.g., TNF-α, IL-6), and oxidative stress (e.g., Nrf2, HO-1).
Protocol 2: Acute Hepatotoxicity Study of this compound in Mice
This protocol is designed to assess the immediate effects of a single high dose of INO.
1. Animals and Housing:
-
Species: Male C57BL/6 mice (8-10 weeks old).
-
Housing and Acclimatization: As described in Protocol 1.
2. Experimental Design:
-
Groups: Divide animals into at least two groups (n=6-8 per group):
-
Group 1: Control (Vehicle).
-
Group 2: INO (a single high dose, e.g., determined from range-finding studies or based on related compounds like senecionine at 50-70 mg/kg).
-
-
Administration: Administer a single dose of INO or vehicle via oral gavage.
3. Data Collection and Sample Processing:
-
Time Points: Euthanize animals at various time points post-administration (e.g., 6, 12, 24, and 48 hours) to capture the progression of liver injury.
-
Sample Collection: Follow the terminal procedures as outlined in Protocol 1 for blood and liver tissue collection.
4. Endpoint Analysis:
-
Serum Biochemistry: Analyze serum for ALT and AST levels.
-
Histopathology: H&E staining to observe acute liver injury, focusing on centrilobular necrosis and sinusoidal endothelial cell damage.
-
Adduct Formation: Develop methods (e.g., mass spectrometry-based) to detect pyrrole-protein adducts in liver tissue homogenates as a specific marker of PA-induced bioactivation and toxicity.
Mandatory Visualizations
Caption: Workflow for a sub-chronic INO hepatotoxicity study in rats.
Caption: Proposed signaling pathway for INO-induced hepatotoxicity.
References
- 1. Haematological and immunological effects of repeated dose exposure of rats to this compound from Senecio brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species difference in toxicokinetics and safety assessment of senecionine N-oxide in a UDP-glucuronosyltransferase 1A4 humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prenatal exposure to this compound enriched butanolic residue from Senecio brasiliensis affects behavior and striatal neurotransmitter levels of rats in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Model systems for detecting the hepatic toxicity of pyrrolizidine alkaloids and pyrrolizidine alkaloid N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of Pyrrolizidine Alkaloid N-Oxides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of pyrrolizidine alkaloid N-oxides (PANOs) from various sample matrices. The focus is on robust and reliable methods suitable for quantitative analysis, primarily by liquid chromatography-mass spectrometry (LC-MS).
Introduction
Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring toxins produced by numerous plant species worldwide. Their N-oxides (PANOs) are often the more abundant form in the producing plants. Both PAs and PANOs are of significant concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity. Accurate quantification of these compounds in complex matrices such as herbal products, honey, tea, and dietary supplements is crucial for food safety and drug development.
Solid-phase extraction is a widely adopted technique for the cleanup and concentration of PAs and PANOs from complex samples prior to chromatographic analysis.[1] The choice of SPE sorbent and protocol is critical for achieving high recovery and removal of interfering matrix components.
SPE Sorbent Selection
The most effective and commonly employed SPE sorbent for the simultaneous extraction of both PAs and their corresponding N-oxides is the strong cation-exchange (SCX) sorbent.[2][3][4] This is due to the basic nature of the pyrrolizidine nitrogen, which is protonated under acidic conditions, allowing for strong retention on the negatively charged SCX sorbent. Both PAs and PANOs can be trapped and then selectively eluted.[4]
Other sorbents that have been utilized include:
-
Reversed-Phase (e.g., C18): Can retain PAs with sufficient hydrophobicity, but may be less effective for the more polar PANOs.[5]
-
Mixed-Mode Cation-Exchange (e.g., MCX, PCX): These combine the retention mechanisms of both reversed-phase and ion-exchange, offering alternative selectivity.[6]
-
Novel Materials: Materials like nano-zirconium silicate have been explored for their specific affinity for PAs.[7]
This guide will focus on the widely applicable and validated SCX-based methods.
Quantitative Data Summary
The following table summarizes the recovery data for PANOs and PAs using various SPE methods as reported in the literature.
| SPE Sorbent | Analyte | Sample Matrix | Recovery (%) | Limit of Quantification (LOQ) | Reference |
| Strong Cation-Exchange (SCX) | Retrorsine-N-oxide | Plant Material | ~80 | 0.35 ng/µL | [8] |
| Strong Cation-Exchange (SCX) | Senecionine-N-oxide | Plant Material | Not specified | Not specified | [8] |
| Strong Cation-Exchange (SCX) | General PAs and PANOs | Plant Material | 80-100 | Not specified | [9] |
| Strong Cation-Exchange (SCX) | General PAs and PANOs | Honey | Not specified | 0.05 - 1.00 µg/kg | [6] |
| Strong Cation-Exchange (SCX) | General PAs and PANOs | Tea | Not specified | 0.1 - 2.5 µg/kg | [6] |
| Nano-zirconium silicate (dispersive SPE) | General PANOs | Plant Extract | 30-70 | 0.64 - 4.5 ng/mL | [7] |
| C18 | General PAs | Honey | 57-70 | Not specified | [9] |
Experimental Protocols
Protocol 1: General SCX-SPE for Liquid Samples (e.g., Honey, Herbal Extracts)
This protocol is a generalized procedure based on several sources for the extraction of PAs and PANOs from liquid matrices.[4][6][10]
1. Sample Preparation:
-
Honey: Dilute 5-10 g of honey with 20 mL of 0.05 M sulfuric acid.[10] Centrifuge to remove any insoluble material.
-
Herbal Extracts (liquid): Acidify the extract to a pH of approximately 2-3 with sulfuric acid. If the extract contains a high concentration of organic solvent, it may need to be evaporated and reconstituted in an acidic aqueous solution.
2. SPE Cartridge Conditioning:
-
Use a strong cation-exchange (SCX) cartridge (e.g., 500 mg, 6 mL).
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the sorbent bed to dry out.
3. Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SCX cartridge at a slow and steady flow rate (approximately 1-2 mL/min).[6][11]
4. Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar, non-basic interferents.
-
Follow with a wash of 5 mL of methanol to remove non-polar interferents. Ensure the methanol percentage is not too high to prevent premature elution of the analytes.[6]
5. Elution:
-
Elute the retained PAs and PANOs with 5-10 mL of a basic methanolic solution. A common eluent is 2.5% ammonia in methanol.[3][12]
-
Collect the eluate.
6. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: SCX-SPE for Solid Samples (e.g., Plant Material, Tea)
This protocol is adapted for solid matrices and is based on established methods.[9][12][13]
1. Sample Preparation and Extraction:
-
Weigh 1-2 g of the homogenized and dried plant material into a centrifuge tube.
-
Add 20 mL of an extraction solution, typically 0.05 M sulfuric acid.[12]
-
Sonicate for 15-30 minutes.
-
Centrifuge the mixture at approximately 3800 x g for 10 minutes.[12]
-
Collect the supernatant.
-
Repeat the extraction on the pellet with another 20 mL of the extraction solution.
-
Combine the supernatants.
2. SPE Cartridge Conditioning:
-
Follow the same conditioning steps as in Protocol 1.
3. Sample Loading:
-
Load the combined acidic extract onto the conditioned SCX cartridge at a flow rate of 1-2 mL/min.
4. Washing:
-
Follow the same washing steps as in Protocol 1 (5 mL of water followed by 5 mL of methanol).
5. Elution:
-
Elute the PAs and PANOs with 5-10 mL of 2.5% ammonia in methanol.
6. Post-Elution:
-
Evaporate the eluate to dryness and reconstitute as described in Protocol 1 for subsequent analysis.
Visualized Workflows
Caption: Workflow for PANO analysis using SCX-SPE.
Caption: Retention and elution logic on an SCX sorbent.
References
- 1. mdpi.com [mdpi.com]
- 2. Solid-phase extraction and HPLC-MS profiling of pyrrolizidine alkaloids and their N-oxides: a case study of Echium plantagineum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nano-zirconium-silicate solid-phase extraction method for the rapid quantification of pyrrolizidine alkaloids from plant extracts by UHPLC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of N-oxides and free bases of pyrrolizidine alkaloids by cation-exchange solid-phase extraction and ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. Improved method for extraction and LC-MS analysis of pyrrolizidine alkaloids and their N-oxides in honey: application to Echium vulgare honeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 12. bfr.bund.de [bfr.bund.de]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Integerrimine N-oxide using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the structural elucidation of Integerrimine N-oxide, a pyrrolizidine alkaloid found in various Senecio species. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and structural characterization of such natural products.
Introduction to this compound and the Role of NMR
This compound is a naturally occurring pyrrolizidine alkaloid N-oxide. Pyrrolizidine alkaloids are known for their potential hepatotoxicity, making their accurate identification in plant extracts, herbal medicines, and contaminated food products crucial. NMR spectroscopy, through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, provides detailed information about the chemical structure, including the carbon skeleton, proton environments, and connectivity, which is essential for the definitive structural elucidation of this compound.
A key study by Sandini et al. (2011) confirmed the presence of approximately 70% this compound in a butanolic residue from Senecio brasiliensis through elemental and spectral analyses, including ¹H and ¹³C NMR[1][2]. While the specific spectral data from this study is not publicly available, this document outlines the general protocols and expected data presentation based on the analysis of similar pyrrolizidine alkaloid N-oxides.
Data Presentation
The structural elucidation of this compound relies on the careful analysis and interpretation of various NMR data. The following tables provide a template for the systematic presentation of this data, which is critical for clear communication and comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| Data to be populated from experimental results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) [ppm] |
| Data to be populated from experimental results |
Table 3: Key 2D NMR Correlations for this compound
| Proton (¹H) | COSY (¹H-¹H) Correlations | HMBC (¹H-¹³C) Correlations |
| Data to be populated from experimental results |
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound. These should be adapted based on the available instrumentation and the specific research question.
Sample Preparation
-
Isolation and Purification: this compound should be isolated from the plant material (e.g., Senecio brasiliensis) using appropriate chromatographic techniques to achieve high purity.
-
Sample Concentration: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired NMR experiment.
-
NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity. The following experiments are essential for structural elucidation:
-
¹H NMR (Proton): Provides information on the number and chemical environment of protons.
-
¹³C NMR (Carbon-13): Reveals the number and types of carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps in differentiating between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments.
Typical NMR Instrument Parameters:
| Parameter | ¹H NMR | ¹³C NMR | COSY | HSQC | HMBC |
| Pulse Program | Standard | Standard with proton decoupling | Standard | Standard | Standard |
| Spectral Width | ~12 ppm | ~220 ppm | ~12 x ~12 ppm | ~12 x ~220 ppm | ~12 x ~220 ppm |
| Acquisition Time | 2-3 s | 1-2 s | 0.2-0.3 s | 0.1-0.2 s | 0.2-0.3 s |
| Relaxation Delay | 1-2 s | 2-5 s | 1-2 s | 1-2 s | 1-2 s |
| Number of Scans | 16-64 | 1024-4096 | 8-16 | 16-32 | 32-64 |
Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phasing and Baseline Correction: Manually phase the spectra and apply baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Peak Picking and Integration: Identify and integrate the peaks in the ¹H NMR spectrum.
-
Interpretation: Analyze the chemical shifts, coupling constants, and cross-peaks in the 1D and 2D spectra to assemble the structure of this compound.
Mandatory Visualizations
The following diagrams illustrate the logical workflow and relationships in the NMR-based structural elucidation of this compound.
References
Application Notes and Protocols for the Analytical Monitoring of Integerrimine N-oxide in Food Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integerrimine N-oxide, a pyrrolizidine alkaloid N-oxide (PANO), is a toxic plant metabolite that can contaminate various food products, posing a potential health risk to consumers.[1][2] Pyrrolizidine alkaloids (PAs) and their corresponding N-oxides are known for their hepatotoxic, genotoxic, and carcinogenic properties, making their monitoring in the food chain a critical aspect of food safety.[3] This document provides detailed application notes and protocols for the analytical determination of this compound in food matrices, with a primary focus on the highly sensitive and specific method of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Analytical Techniques Overview
The primary analytical method for the detection and quantification of this compound and other PANOs in food is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly UHPLC-MS/MS.[3][4] This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of contaminants in complex food matrices.[3][4] Other less common methods include immunoassays like ELISA, though these are generally used for screening purposes due to potential cross-reactivity.[4]
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of pyrrolizidine alkaloids, including N-oxides, in various food matrices using LC-MS/MS methods. These values are indicative of the performance that can be achieved with the described protocols.
| Food Matrix | Analyte(s) | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Honey, Milk, Tea | 24 PAs & PANOs | UHPLC-MS/MS | 0.015–0.75 | 0.05–2.5 | 64.5–112.2 | [3] |
| Honey | Total PAs (as RE) | HPLC-ESI-MS/MS | 0.1 | 0.3 | - | [5] |
| Culinary Herbs (dry) | Total PAs (as RE) | HPLC-ESI-MS/MS | 1.0 | 3.0 | - | [5] |
| Green Tea, Chamomile Tea, Rooibos Tea, Oregano, Cumin Seeds, Honey | 35 PAs & PANOs | LC-MS/MS | 0.6 (individual) | 1.2 (coeluting) | - | |
| Salads, Herbs, Tea, Herbal Teas | 30 PAs & PANOs | UHPLC-MS/MS | - | - | - | [6] |
| Honey | PAs & PANOs | LC-MS | - | - | - | [7] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RE: Retronecine Equivalents.
Experimental Protocols
Protocol 1: Determination of this compound in Food Matrices by UHPLC-MS/MS
This protocol is a generalized procedure based on common practices for the analysis of PANOs in food.[3][6]
1. Sample Preparation and Extraction
The goal of sample preparation is to extract the target analytes from the complex food matrix and remove interfering substances.
-
For Honey and other liquid/semi-solid samples:
-
For Tea, Herbs, and other solid samples:
-
Grind the sample to a fine powder.
-
Weigh 1-2 g of the powdered sample into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solvent (e.g., methanol/water 80:20, v/v or 0.1% formic acid in water).[8]
-
Vortex for 1 minute, then sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for SPE clean-up.
-
2. Solid-Phase Extraction (SPE) Clean-up
SPE is a critical step to remove matrix components that can interfere with the analysis. Strong cation exchange (SCX) cartridges are commonly used for PA and PANO analysis.[7]
-
Condition an Oasis MCX SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.
-
Load the sample extract supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 0.1 M HCl to remove acidic and neutral interferences.
-
Wash the cartridge with 5 mL of methanol to remove basic interferences.
-
Elute the PAs and PANOs with 10 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for UHPLC-MS/MS analysis.
3. UHPLC-MS/MS Analysis
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start at 5% B, increase to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.[9]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and an appropriate internal standard should be monitored. The exact m/z values will depend on the specific instrument and should be optimized.
-
Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage according to the instrument manufacturer's recommendations.
-
4. Quantification
Quantification is typically performed using a matrix-matched calibration curve prepared by spiking blank food matrix extract with known concentrations of this compound analytical standard. An isotopically labeled internal standard is recommended to correct for matrix effects and variations in extraction efficiency.
Visualizations
Caption: Experimental workflow for the analysis of this compound in food.
Conclusion
The described UHPLC-MS/MS method provides a robust and sensitive approach for the routine monitoring of this compound in a variety of food products. Proper sample preparation and clean-up are crucial for achieving accurate and reliable results. Adherence to validated protocols and the use of appropriate standards and internal standards are essential for ensuring data quality in food safety analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analytical strategies for the determination of pyrrolizidine alkaloids in plant based food and examination of the transfer rate during the infusion process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved method for extraction and LC-MS analysis of pyrrolizidine alkaloids and their N-oxides in honey: application to Echium vulgare honeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijstr.org [ijstr.org]
- 9. longdom.org [longdom.org]
Application Note: Quantitative Analysis of Pyrrolizidine Alkaloids Using phyproof® Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring toxins produced by thousands of plant species worldwide.[1][2] Contamination of food, herbal medicines, and animal feed with PA-containing plants is a significant global health concern due to their potential for severe liver damage (hepatotoxicity), genotoxicity, and carcinogenicity.[1][2][3] Regulatory bodies worldwide have established stringent maximum limits for PA content in various consumer products.[3]
Accurate and reliable quantification of individual PAs is crucial for ensuring product safety and for research into their toxicology and metabolism. This is challenging due to the large number of PA analogues and their varying toxicities and instrument responses in analytical methods like liquid chromatography-mass spectrometry (LC-MS).[1] The use of well-characterized, high-purity reference standards is therefore essential for the development and validation of robust analytical methods.
phyproof® reference standards from PhytoLab are certified as primary reference standards and provide the high level of accuracy and documentation required for demanding applications in quality control and research.[1][2] This application note provides a detailed protocol for the quantitative analysis of PAs in herbal matrices using phyproof® reference standards and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Analytical Principle
The analytical method involves the extraction of PAs from the sample matrix, followed by a cleanup step using solid-phase extraction (SPE) to remove interfering substances. The purified extract is then analyzed by UHPLC-MS/MS. Quantification is achieved by comparing the response of the target PAs in the sample to a calibration curve prepared using phyproof® reference standards.
Experimental Workflow
The overall experimental workflow for the analysis of Pyrrolizidine Alkaloids is depicted below.
Caption: Experimental workflow for PA analysis.
Materials and Reagents
-
phyproof® Reference Standards: Individual stock solutions of PA standards (e.g., senecionine, monocrotaline, lasiocarpine, etc.) and their N-oxides.
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade).
-
Reagents: Formic acid, Sulfuric acid, Ammonia solution.
-
SPE Cartridges: Strong cation exchange (SCX) or mixed-mode cation exchange (MCX) cartridges.
-
Sample Matrix: Dried and ground herbal material.
Experimental Protocols
Standard Solution Preparation
Prepare individual stock solutions of each phyproof® reference standard at a concentration of 100 µg/mL in methanol. From these, prepare a mixed working standard solution containing all target PAs at a concentration of 1 µg/mL in a mixture of methanol and water.[4] Serial dilutions of the working solution are then made to prepare calibration standards. For accurate quantification, it is recommended to prepare matrix-matched calibration standards by spiking blank matrix extract with the working standard solutions.
Sample Preparation
The following protocol is a general guideline and may require optimization for specific matrices.
-
Homogenization: Weigh 1-2 g of the homogenized plant material into a centrifuge tube.[5][6]
-
Extraction: Add 20-40 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid or 50% methanol with 0.05 M H2SO4).[4][7] Vigorously shake or sonicate the mixture for 15-30 minutes.
-
Centrifugation: Centrifuge the mixture at 3800 x g for 10 minutes.[6][7]
-
Neutralization: Transfer the supernatant to a clean tube and adjust the pH to approximately 7 with an ammonia solution.[6]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition an SPE cartridge (e.g., Oasis MCX) with methanol followed by water.[5]
-
Loading: Load the neutralized extract onto the cartridge.
-
Washing: Wash the cartridge with water and then methanol to remove interferences.[5]
-
Elution: Elute the PAs with a solution of ammonia in methanol (e.g., 5% ammonia in methanol).[4]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase (e.g., 5% methanol in water).[4][6]
UHPLC-MS/MS Analysis
The following are typical UHPLC-MS/MS conditions for PA analysis. Optimization may be necessary.
| Parameter | Condition |
| UHPLC System | Standard UHPLC system |
| Column | C18 reversed-phase column (e.g., ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm)[8] |
| Mobile Phase A | Water with 0.1% formic acid[8] |
| Mobile Phase B | Methanol with 0.1% formic acid[8] |
| Gradient | A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the PAs. For example: 0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B.[8] |
| Flow Rate | 0.3 mL/min[8] |
| Injection Volume | 3 µL[8] |
| Column Temperature | 40 °C[8] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The performance of the analytical method can be characterized by its linearity, limits of detection (LOD), limits of quantification (LOQ), and recovery. The following table summarizes typical performance data reported in the literature for PA analysis in various matrices.
| Parameter | Typical Range | Reference(s) |
| Linearity (r²) | > 0.99 | [9] |
| LOD (µg/kg) | 0.015 - 0.75 | [8][10] |
| LOQ (µg/kg) | 0.05 - 8.5 | [7][8][10] |
| Recovery (%) | 64.5 - 115 | [7][8][10] |
Mechanism of Pyrrolizidine Alkaloid-Induced Hepatotoxicity
The toxicity of PAs is primarily due to their metabolic activation in the liver by cytochrome P450 (CYP) enzymes.[11][12] This process converts the PAs into highly reactive pyrrolic metabolites (dehydropyrrolizidine alkaloids or DHPAs).[11] These reactive metabolites can then bind to cellular macromolecules such as proteins and DNA, forming adducts.[12][13] The formation of these adducts, along with the depletion of cellular antioxidants like glutathione (GSH), leads to oxidative stress, mitochondrial damage, and ultimately triggers apoptosis (programmed cell death) of liver cells.[11][14][15] This cascade of events results in liver injury, which can manifest as hepatic sinusoidal obstruction syndrome (HSOS), liver fibrosis, and cirrhosis with chronic exposure.[11]
Caption: PA-induced hepatotoxicity pathway.
Conclusion
The use of phyproof® reference standards in conjunction with a validated UHPLC-MS/MS method provides a robust and reliable approach for the quantitative analysis of Pyrrolizidine Alkaloids in various matrices. The detailed protocols and performance data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in the safety assessment and quality control of products potentially contaminated with PAs. A thorough understanding of the toxicological mechanisms of PAs further underscores the importance of accurate and sensitive analytical methods for the protection of public health.
References
- 1. Pyrrolizidine alkaloids Reference Substances | phyproof® Phytolab [phyproof.phytolab.com]
- 2. phyproof.phytolab.com [phyproof.phytolab.com]
- 3. Pyrrolizidine Alkaloid Standards | Phytolab [phytolab.com]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. bfr.bund.de [bfr.bund.de]
- 7. an.shimadzu.com [an.shimadzu.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative analysis by HPLC-MS2 of the pyrrolizidine alkaloid adonifoline in Senecio scandens : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 10. doaj.org [doaj.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Pyrrole-protein adducts - A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Improving the stability of Integerrimine N-oxide in analytical solvents
Welcome to the technical support center for Integerrimine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in analytical solvents during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A: this compound is a pyrrolizidine alkaloid N-oxide (PANO), a class of natural toxins produced by various plant species. These compounds are of significant interest due to their potential toxicity, which often arises after metabolic activation. In analytical and toxicological studies, the stability of this compound in solution is critical. Degradation can lead to inaccurate quantification, misinterpretation of toxicological data, and unreliable experimental outcomes. The primary stability concern is its reduction to the corresponding tertiary amine, Integerrimine, which can alter the compound's activity and analytical response.
Q2: What are the main factors that influence the stability of this compound in analytical solvents?
A: The stability of pyrrolizidine alkaloid N-oxides like this compound is influenced by several factors:
-
pH: PANOs are generally stable in neutral and acidic solutions but can degrade significantly under alkaline (basic) conditions.[1]
-
Solvent Choice: The choice of solvent can impact stability. For instance, some N-oxide metabolites have shown greater stability in acetonitrile compared to methanol, especially in complex matrices.[2]
-
Temperature: Higher temperatures can accelerate degradation.[3] For long-term storage, frozen conditions (-20°C or -80°C) are typically recommended.
-
Light: Exposure to UV radiation can cause degradation of PANOs.[1] It is advisable to protect solutions from light by using amber vials or covering containers with foil.
-
Matrix Components: In biological samples, components like blood can catalyze the conversion of N-oxides back to their parent amines.[2]
Q3: Which analytical solvents are recommended for this compound?
A: Acetonitrile and methanol are common solvents for the analysis of PANOs.[4] While both are effective for dissolution, some studies on other tertiary amine N-oxides have shown that acetonitrile may offer superior stability by minimizing the reversion to the parent amine, particularly in complex biological matrices.[2] For chromatographic separation, mobile phases are often composed of acetonitrile and/or methanol with an acidic modifier like formic acid, which helps maintain a low pH and improve stability during the analytical run.[5][6]
Q4: How can I prevent the degradation of this compound during sample preparation and analysis?
A: To minimize degradation, follow these guidelines:
-
pH Control: Ensure that solvents and solutions are neutral or slightly acidic. Avoid alkaline conditions at all stages.
-
Temperature Management: Prepare samples on ice and store them at low temperatures (2-8°C for short-term, ≤ -20°C for long-term). Avoid repeated freeze-thaw cycles.[3]
-
Solvent Selection: When possible, use acetonitrile as the primary organic solvent for sample extraction and reconstitution, as it has been shown to limit the degradation of some N-oxides.[2]
-
Light Protection: Use amber glass vials or foil-wrapped containers to protect samples and standards from light.[1]
-
Prompt Analysis: Analyze samples as quickly as possible after preparation to minimize the opportunity for degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery or decreasing peak area of this compound over time. | 1. Degradation in solution: The compound may be reverting to its parent amine (Integerrimine) or other degradants. 2. Adsorption: The analyte might be adsorbing to the surface of the container or tubing. | 1. Verify solvent stability: Prepare a fresh standard in acetonitrile and re-analyze. Ensure the pH of your solutions is neutral or slightly acidic. Store stock solutions and samples at ≤ -20°C. 2. Use appropriate labware: Employ silanized glass vials or low-adsorption polypropylene tubes. |
| Appearance of a new peak corresponding to the parent amine (Integerrimine). | Reduction of the N-oxide: This is the most common degradation pathway, which can be catalyzed by solvent, temperature, or matrix components.[2] | 1. Optimize extraction solvent: Switch from methanol-based to acetonitrile-based protein precipitation or extraction.[2] 2. Work quickly and at low temperatures: Keep samples on ice during preparation. 3. Acidify the mobile phase: Use a mobile phase containing a small amount of acid (e.g., 0.1% formic acid) to improve stability during LC analysis.[6] |
| Inconsistent results between analytical runs. | 1. Inconsistent sample handling: Variations in time, temperature, or light exposure between batches. 2. Stock solution degradation: The primary stock solution may have degraded over time. | 1. Standardize the workflow: Follow a strict, documented protocol for all sample preparation steps. 2. Prepare fresh stock solutions: Prepare stock solutions fresh on the day of use or qualify their stability over time under defined storage conditions. |
Quantitative Data on N-Oxide Stability
Table 1: Effect of pH on the Stability of Pyrrolizidine Alkaloids
Data summarized from a study on 15 different PAs and PANOs.[1]
| Condition | Time | Remaining Compound (%) |
| Acidic Solution (pH < 7) | 24 hours | ~100% |
| Neutral Solution (pH = 7) | 24 hours | ~100% |
| Alkaline Solution (pH > 7) | 24 hours | ~50% |
Table 2: Effect of Extraction Solvent on the Stability of N-Oxides in Hemolyzed Plasma
Data from a study evaluating the conversion of various drug N-oxides to their parent compounds.[2]
| Compound | Matrix | Extraction Solvent | Conversion to Parent Drug (%) |
| Bupivacaine N-oxide | Hemolyzed Plasma | Methanol | 100% |
| Hemolyzed Plasma | Acetonitrile | < 5% | |
| Pramoxine N-oxide | Hemolyzed Plasma | Methanol | up to 11.7% |
| Hemolyzed Plasma | Acetonitrile | < 3.8% |
Experimental Protocols
Protocol: Assessment of this compound Stability in an Analytical Solvent
This protocol outlines a method to evaluate the stability of this compound in a chosen solvent (e.g., methanol or acetonitrile) at a specific temperature.
1. Materials:
-
This compound reference standard
-
LC-MS grade acetonitrile and/or methanol
-
0.1% Formic acid in water (for LC-MS mobile phase)
-
Amber, screw-cap glass vials or polypropylene tubes
-
Calibrated analytical balance, volumetric flasks, and pipettes
2. Preparation of Stock Solution:
-
Accurately weigh ~1 mg of this compound reference standard.
-
Dissolve in the chosen analytical solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.
-
From this stock, prepare a working solution of 1 µg/mL in the same solvent.
3. Stability Study Setup:
-
Aliquot the 1 µg/mL working solution into multiple amber vials, sealing each tightly.
-
Designate time points for analysis (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Store the vials under the desired temperature condition (e.g., room temperature, 4°C).
-
Prepare a "Time 0" sample for immediate analysis.
4. LC-MS/MS Analysis:
-
At each designated time point, take one vial from storage for analysis.
-
Inject the sample into an LC-MS/MS system.
-
Example LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Injection Volume: 5 µL.
-
-
Example MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transition for this compound and a potential transition for the parent Integerrimine.
-
5. Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Normalize the peak area at each time point against the peak area at Time 0 to determine the percentage of compound remaining.
-
Plot the percentage remaining versus time to visualize the degradation profile.
Visualizations
Caption: A typical experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound in solution.
Caption: Key factors influencing the stability of this compound.
References
- 1. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. altasciences.com [altasciences.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers [mdpi.com]
- 6. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
How to increase extraction efficiency of Integerrimine N-oxide from complex matrices
Technical Support Center: Integerrimine N-oxide Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the extraction efficiency of this compound from complex matrices. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the extraction efficiency of this compound?
A1: The extraction efficiency of this compound, a polar pyrrolizidine alkaloid N-oxide (PANO), is primarily influenced by the choice of solvent, extraction method, temperature, and the pH of the extraction medium. Due to their high polarity, PANOs are most effectively extracted using polar solvents or acidified aqueous solutions.[1][2]
Q2: Which solvent system is recommended for the simultaneous extraction of this compound and its parent alkaloid, Integerrimine?
A2: Acidified polar solvents are highly recommended for the simultaneous extraction of both the N-oxide and the free base forms of pyrrolizidine alkaloids (PAs).[1][3][4] A mixture of methanol and water (e.g., 70:30 v/v) acidified with a small amount of acid, such as 0.05 M sulfuric acid or 2% formic acid, is effective.[5] The acidic conditions ensure that the free base alkaloids are protonated and, like the N-oxides, are more soluble in the polar solvent system.
Q3: Can this compound degrade during the extraction process?
A3: Yes, this compound can be susceptible to degradation, particularly at high temperatures. Prolonged exposure to high temperatures, such as during lengthy Soxhlet extractions, can lead to a reduction of the N-oxide back to its tertiary amine form (Integerrimine) or other degradation products.[6] Therefore, monitoring and controlling the temperature is crucial for accurate quantification.
Q4: What is the role of a solid-phase extraction (SPE) clean-up step, and when is it necessary?
A4: A solid-phase extraction (SPE) clean-up step is often necessary to remove interfering matrix components (e.g., pigments, fats, and sugars) from the crude extract before instrumental analysis, particularly for complex matrices like plant material.[1][7] This is crucial for reducing matrix effects in LC-MS/MS analysis, which can otherwise lead to ion suppression or enhancement and inaccurate quantification.[8][9] Cation-exchange SPE cartridges are commonly used for the selective retention of PAs and PANOs.[7]
Troubleshooting Guide
Issue 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Polarity | This compound is highly polar. Ensure you are using a sufficiently polar solvent system. Non-polar solvents like hexane will result in poor recovery.[3] Recommendation: Use a mixture of methanol/water or acetonitrile/water. |
| Incorrect pH of Extraction Solvent | The extraction of the basic form of Integerrimine is pH-dependent. An acidic medium protonates the free base, increasing its solubility in polar solvents. Recommendation: Acidify your extraction solvent with formic acid, sulfuric acid, or hydrochloric acid to a pH below 4.[3][10][11] |
| Insufficient Extraction Time or Temperature | The target analyte may not have been completely leached from the matrix. Recommendation: For maceration or shaking, increase the extraction time. For methods like UAE or MAE, optimize the time and temperature/power settings. Be cautious with temperature to avoid degradation. |
| Degradation of this compound | High temperatures during extraction (e.g., prolonged refluxing) can reduce the N-oxide to its corresponding tertiary alkaloid.[6] Recommendation: Use temperature-controlled extraction methods like Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) at moderate temperatures. If a high-temperature method is used, minimize the extraction time. |
| Inefficient Sample Pre-treatment | Large particle size of the sample matrix can limit solvent penetration. Recommendation: Grind the dried plant material to a fine powder to increase the surface area available for extraction. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Matrix Effects in LC-MS/MS Analysis | Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, causing signal suppression or enhancement.[8][9] Recommendation: Incorporate a robust sample clean-up step, such as Solid-Phase Extraction (SPE).[7] Use a matrix-matched calibration curve or a stable isotope-labeled internal standard for quantification to compensate for these effects.[12] |
| Sample Inhomogeneity | The distribution of alkaloids within the plant material may not be uniform. Recommendation: Homogenize a larger amount of the sample material before taking a subsample for extraction. |
| Incomplete Solvent Evaporation and Reconstitution | If a solvent evaporation step is used, residual water can affect the reconstitution in a non-polar solvent for certain clean-up steps, or vice-versa. Recommendation: Ensure complete evaporation of the extraction solvent before reconstitution. Use a gentle stream of nitrogen and moderate heat. Ensure the extract is fully redissolved in the mobile phase before injection. |
Issue 3: Co-extraction of Interfering Substances
| Possible Cause | Troubleshooting Steps |
| Extraction of Lipophilic Compounds | If the initial extraction uses a polar solvent, lipophilic compounds like fats and chlorophyll may still be co-extracted to some extent. Recommendation: Perform a liquid-liquid partitioning step with a non-polar solvent like hexane on the acidified aqueous extract to remove lipophilic interferences. |
| Insufficiently Selective Extraction | The chosen solvent system may be extracting a wide range of compounds that interfere with analysis. Recommendation: After the primary extraction, employ a Solid-Phase Extraction (SPE) clean-up. Cation-exchange SPE is particularly effective at retaining the alkaloids while allowing neutral and anionic interferents to be washed away.[7] |
Comparative Extraction Efficiency Data
The following tables summarize quantitative data from studies on the extraction of Integerrimine and other pyrrolizidine alkaloids.
Table 1: Comparison of Modern Extraction Techniques for Integerrimine from Senecio brasiliensis
| Extraction Method | Key Parameters | Yield of Integerrimine | Reference |
| Ultrasound-Assisted Extraction (UAE) | 60% Ethanol/Water, 40°C, 30 min, 85 W/cm², 1.0 s/s duty cycle | Efficient Extraction | [10] |
| Pressurized Liquid Extraction (PLE) | Ethanol/Water, Temperature and % Ethanol varied | Stood out for higher yields | [10] |
| Microwave Hydrodiffusion and Gravity (MHG) | 400 W, 20 min | Lower yields compared to UAE and PLE | [10] |
Table 2: General Recovery Rates for Pyrrolizidine Alkaloids (PAs) and their N-oxides (PANOs) using Various Techniques
| Extraction Method | Matrix | Recovery Rate (%) | Reference |
| Pressurized Liquid Extraction (PLE) | Jacobaea vulgaris, Tussilago farfara, Symphytum officinale | Up to 174.4% for J. vulgaris, 156.5% for T. farfara, 288.7% for S. officinale (compared to a reference method) | [13] |
| Ultrasound-Assisted Dispersive Solid Phase Extraction | Herbs | 61 - 128% for various PAs/PANOs | [14] |
| Supercritical Fluid Extraction (SFE) with MeOH modifier | Senecio species | ~60% higher than Soxhlet extraction | [15] |
| Solid-Phase Extraction (Cation-Exchange) | Plant material | 80 - 100% for both PAs and PANOs |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline based on methods for extracting PAs from plant material.[10]
-
Sample Preparation: Dry the plant material at 40°C and grind it into a fine powder.
-
Extraction:
-
Weigh 2.5 g of the powdered sample into a flask.
-
Add 100 mL of an acidified hydroalcoholic solution (e.g., 60% ethanol in water with 0.05 M H₂SO₄).
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
Optimize ultrasonic power and duty cycle if using a probe-type sonicator.
-
-
Post-Extraction:
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Filter the supernatant through a 0.2 µm syringe filter.
-
The extract is now ready for an optional SPE clean-up or direct LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) Clean-up
This protocol is based on the use of strong cation exchange (SCX) cartridges for purifying PA extracts.
-
Cartridge Conditioning:
-
Condition a strong cation exchange (SCX) SPE cartridge by passing methanol followed by acidified water (e.g., water with 2% formic acid).
-
-
Sample Loading:
-
Take the filtered extract from Protocol 1 and ensure its pH is acidic (pH < 4).
-
Load the extract onto the conditioned SPE cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipophilic impurities.
-
Wash the cartridge with acidified water and then methanol to remove polar, non-basic impurities.
-
-
Elution:
-
Elute the retained PAs and PANOs with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
-
Final Step:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Experimental and Analytical Workflows
Caption: General workflow for the extraction and analysis of this compound.
Caption: Troubleshooting decision tree for low recovery of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates [mdpi.com]
- 4. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phytojournal.com [phytojournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction of bioactive compounds from Senecio brasiliensis using emergent technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolizidine alkaloid variation in Senecio vulgaris populations from native and invasive ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel approach for fast and simple determination pyrrolizidine alkaloids in herbs by ultrasound-assisted dispersive solid phase extraction method coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of Integerrimine N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Integerrimine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] This can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[3][4]
Q2: I am observing poor reproducibility and inaccurate quantification for this compound. Could this be due to matrix effects?
A2: Yes, poor reproducibility and inaccurate results are primary indicators of matrix effects in LC-MS/MS analysis.[5] These effects arise from co-eluting components from the sample matrix that interfere with the ionization of the target analyte.[5] It is crucial to evaluate for the presence of matrix effects to ensure data reliability.[5]
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A3: A common and effective method is the post-extraction spike .[2][5] This involves comparing the peak area of this compound in a "neat" solution (a pure solvent) to its peak area in a post-spiked blank matrix extract at the same concentration.[2][5] A significant difference in the peak areas indicates the presence of ion suppression or enhancement.[2]
Q4: Are N-oxides like this compound particularly challenging to analyze?
A4: Yes, N-oxide metabolites can be unstable and may revert back to their parent drug form.[6] This instability adds a layer of complexity to their analysis. It is important to use optimized experimental conditions, such as neutral or near-neutral pH and avoiding high temperatures, to maintain the integrity of this compound throughout sample preparation and analysis.[6]
Troubleshooting Guides
Issue 1: Significant Ion Suppression or Enhancement Observed
Possible Cause: Co-eluting matrix components are altering the ionization efficiency of this compound in the ion source.[1][5]
Troubleshooting Steps:
-
Optimize Sample Preparation: A robust sample preparation protocol is the most effective way to reduce matrix interference.[5][7]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing interfering matrix components.[1][8] Strong cation exchange (SCX) sorbents are particularly suitable for extracting and purifying pyrrolizidine alkaloids and their N-oxides.[8]
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent that is immiscible with the sample matrix, leaving many interfering components behind.[7]
-
Protein Precipitation (PPT): For biological samples like plasma, PPT with an organic solvent like acetonitrile can effectively remove proteins, which are a common source of matrix effects.[5]
-
-
Modify Chromatographic Conditions: Adjusting your LC method can help separate this compound from interfering matrix components.[5][9]
-
Change the Gradient: Altering the mobile phase gradient can improve the resolution between your analyte and matrix components.
-
Use a Different Column: Switching to a column with a different chemistry (e.g., from C18 to a phenyl column) can change the elution profile and separate interferences.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound.[10]
Issue 2: Poor Peak Shape and Inconsistent Retention Time
Possible Cause: Matrix components may be interacting with the analytical column or the analyte itself. This can also be a sign of the instability of this compound.
Troubleshooting Steps:
-
Evaluate Analyte Stability: N-oxides can be sensitive to pH and temperature.[6]
-
Ensure that the pH of your sample and mobile phase are in a neutral or near-neutral range.
-
Avoid exposing samples to high temperatures during preparation and storage.
-
Process samples promptly and store them at appropriate low temperatures (e.g., -80°C) to minimize degradation.
-
-
Improve Sample Cleanup: As with ion suppression, a more rigorous sample preparation method like SPE can remove components that may be causing poor chromatography.[1]
-
Use a Guard Column: A guard column installed before your analytical column can help to trap strongly retained matrix components and protect your main column from contamination.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of pyrrolizidine alkaloids (PAs) and their N-oxides, including this compound, in various matrices. This data can serve as a benchmark for your own method development and validation.
Table 1: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 352.2 | 118.0 / 136.0 |
Data sourced from a study on the LC-MS/MS analysis of pyrrolizidine alkaloids in cow's milk.
Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ) for Pyrrolizidine Alkaloid N-oxides in Food Matrices
| Matrix | LOD Range (µg/kg) | LOQ Range (µg/kg) |
| Honey | 0.015 - 0.30 | 0.05 - 1.00 |
| Tea | 0.03 - 0.75 | 0.1 - 2.5 |
| Milk | 0.014 - 0.682 | 0.045 - 2.273 |
This data demonstrates the high sensitivity achievable for PA N-oxides in complex matrices.[10]
Table 3: Matrix Effect Evaluation for Pyrrolizidine Alkaloid N-oxides in Different Food Matrices
| Matrix | Matrix Effect Range (%) | Interpretation |
| Honey | -20 to +20 | Weak matrix effect |
| Milk | -20 to +20 | Weak matrix effect |
| Tea | -40 to +60 | Moderate to strong matrix effect |
Matrix effect is calculated as [(Peak Area in Matrix / Peak Area in Solvent) - 1] * 100. A value between -20% and +20% is generally considered a low matrix effect.[11]
Experimental Protocols
Protocol 1: Generic Sample Preparation using Solid-Phase Extraction (SPE) for Honey
This protocol is a general guideline based on methods for the extraction of pyrrolizidine alkaloids and their N-oxides from honey.[2]
Materials:
-
Honey sample
-
0.05 M Sulfuric Acid
-
Strong Cation Exchange (SCX) SPE cartridge
-
Methanol
-
Ammonia solution (5% in methanol)
-
LC-MS grade water and acetonitrile
Procedure:
-
Sample Dilution: Dilute 5 g of honey with 20 mL of 0.05 M sulfuric acid.
-
Centrifugation: Centrifuge the diluted sample to remove insoluble material.
-
SPE Cartridge Conditioning: Condition the SCX SPE cartridge with methanol followed by 0.05 M sulfuric acid.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with LC-MS grade water followed by methanol to remove interfering substances.
-
Elution: Elute the this compound and other PAs with 5% ammonia in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. LC-MS/MS analysis of neonicotinoid insecticides in honey: methodology and residue findings in Austrian honeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound phyproof Reference Substance 85955-28-8 [sigmaaldrich.com]
- 7. lcms.cz [lcms.cz]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Chromatographic Separation of Integerrimine N-oxide and Its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Integerrimine N-oxide from its isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most effective chromatographic technique for separating this compound from its isomers?
A1: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the most widely applied and effective technique for the separation and quantification of pyrrolizidine alkaloid (PA) N-oxides, including this compound and its isomers.[1][2] This method offers high sensitivity, selectivity, and the ability to handle complex matrices.[1][2]
Q2: Why is the separation of this compound and its isomers so challenging?
A2: The primary challenge lies in the co-elution of isomers.[3] Isomers of this compound often have identical molecular weights and very similar physicochemical properties and fragmentation patterns in mass spectrometry, making their chromatographic separation and individual identification difficult.[3]
Q3: Are there alternative chromatographic methods to UHPLC for this separation?
A3: While UHPLC-MS/MS is the gold standard, other techniques have been explored for related compounds, though they have limitations for N-oxides:
-
Supercritical Fluid Chromatography (SFC): SFC can offer orthogonal selectivity to HPLC and is a potential alternative, particularly for chiral separations.[4] However, its application specifically for this compound isomer separation is not extensively documented.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is generally considered impracticable for the direct analysis of PA N-oxides due to their low volatility.[3] Analysis by GC-MS would require a derivatization step to convert the N-oxides to their corresponding tertiary amines, which adds complexity to the sample preparation and may not be suitable for quantifying the original N-oxide content.
Q4: What are the typical mass spectral characteristics of this compound and its isomers?
A4: this compound and its isomers will exhibit the same precursor ion ([M+H]⁺) in mass spectrometry. The fragmentation patterns (product ions) are also often very similar or identical, which is why chromatographic separation is crucial for their individual identification and quantification.[3][5][6] The exact mass of the protonated molecule can be used for identification with high-resolution mass spectrometry (HRMS).
Q5: How can I ensure the stability of this compound during sample preparation and analysis?
A5: Pyrrolizidine alkaloid N-oxides can be susceptible to degradation. To minimize this, consider the following:
-
pH Control: Maintain a neutral or slightly acidic pH during sample extraction and storage.
-
Temperature: Avoid high temperatures. Store samples and extracts at low temperatures (e.g., 4°C or frozen) to prevent degradation.
-
Avoid Reducing Agents: Be cautious of any reagents in your sample preparation workflow that could inadvertently reduce the N-oxide back to the tertiary amine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution/Co-elution of isomers | 1. Inappropriate stationary phase. 2. Mobile phase composition is not optimal. 3. Column temperature is too high. 4. Gradient slope is too steep. | 1. Use a high-resolution UHPLC column (e.g., sub-2 µm particle size). C18 columns are a good starting point. Consider testing different C18 column selectivities (e.g., with different end-capping or bonding density). 2. Optimize the mobile phase. Test both acidic (e.g., 0.1% formic acid in water and methanol/acetonitrile) and alkaline (e.g., 10 mM ammonium carbonate in water and acetonitrile) conditions. Fine-tune the organic modifier ratio. 3. Lower the column temperature. Operating at sub-ambient temperatures (e.g., 5°C) has been shown to improve the resolution of PA stereoisomers.[7][8] 4. Employ a shallower gradient over a longer run time to enhance separation. |
| Peak Tailing or Fronting | 1. Column overload. 2. Secondary interactions with the stationary phase (e.g., silanol interactions). 3. Mismatch between sample solvent and mobile phase. 4. Column degradation. | 1. Reduce the injection volume or sample concentration. 2. If using an acidic mobile phase, ensure the pH is low enough to keep the analytes protonated. If using an alkaline mobile phase, ensure it is high enough to keep them neutral. The addition of a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes mitigate silanol interactions, but this is not MS-friendly. 3. Dissolve the final sample extract in a solvent that is weaker than or similar in strength to the initial mobile phase conditions. A 5% methanol in water solution is often a good choice.[9][10] 4. Replace the column with a new one. Use a guard column to protect the analytical column. |
| Low Signal Intensity/Poor Sensitivity | 1. Suboptimal ionization in the mass spectrometer. 2. Sample loss during preparation. 3. Inefficient extraction. 4. Matrix effects (ion suppression). | 1. Optimize MS parameters (e.g., spray voltage, gas flows, capillary temperature). Ensure the mobile phase is compatible with efficient ionization (e.g., contains a volatile acid or base). 2. Check each step of your sample preparation for potential analyte loss (e.g., adsorption to plasticware, incomplete elution from SPE cartridges). 3. Optimize the extraction solvent and procedure. Acidic aqueous solutions are commonly used for PA N-oxide extraction.[11][12] 4. Use a matrix-matched calibration curve for quantification. Improve sample cleanup, for example, by using solid-phase extraction (SPE). |
| Ghost Peaks/Carryover | 1. Carryover from a previous injection. 2. Contamination in the mobile phase or LC system. | 1. Implement a robust needle wash protocol on the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. 2. Use high-purity solvents and additives. Regularly flush the LC system. |
Experimental Protocols
UHPLC-MS/MS Method for Separation of Pyrrolizidine Alkaloid N-Oxide Isomers
This protocol is a general guideline and should be optimized for your specific instrument and isomers of interest.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Extraction: Extract the sample with an acidic solution (e.g., 0.05 M sulfuric acid in 50% methanol).[10]
-
Cleanup:
-
Condition a strong cation exchange (SCX) SPE cartridge.
-
Load the acidic extract onto the cartridge.
-
Wash the cartridge to remove interferences (e.g., with water and methanol).
-
Elute the PA N-oxides with an ammoniated organic solvent (e.g., 5% ammonia in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a weak solvent compatible with the initial mobile phase (e.g., 5% methanol in water).[9][10]
-
2. UHPLC Conditions
-
Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or Kinetex EVO C18 (2.1 x 100 mm, 2.6 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid OR 10 mM ammonium carbonate in water.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid OR Acetonitrile.
-
Column Temperature: 5°C - 40°C (Lower temperatures may improve resolution of stereoisomers).[7][8]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Gradient Program (Example):
-
0-1 min: 5% B
-
1-10 min: 5-80% B
-
10-14 min: 80% B
-
14-15 min: 80-5% B
-
15-16 min: 5% B
-
3. MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or Scheduled MRM (sMRM).
-
Ion Source Parameters: Optimize spray voltage, source temperature, and gas flows for the specific instrument and analytes.
-
MRM Transitions: Determine the precursor ion ([M+H]⁺) for this compound and select at least two characteristic product ions for quantification and confirmation.
Quantitative Data Summary
The following table provides an example of the type of data that should be generated during method development and validation. Specific values for this compound and its isomers will depend on the exact chromatographic conditions used.
| Parameter | Condition 1 (Acidic Mobile Phase) | Condition 2 (Alkaline Mobile Phase) | Condition 3 (Low Temperature) |
| Column | ACQUITY UPLC HSS T3 | Kinetex EVO C18 | ACQUITY UPLC HSS T3 |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Carbonate | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Acetonitrile | 0.1% Formic Acid in Methanol |
| Temperature | 40°C | 40°C | 5°C |
| Retention Time (Isomer 1) | User Determined | User Determined | User Determined |
| Retention Time (Isomer 2) | User Determined | User Determined | User Determined |
| Resolution (Isomers 1 & 2) | User Determined | User Determined | User Determined |
| Peak Asymmetry (Isomer 1) | User Determined | User Determined | User Determined |
| Peak Asymmetry (Isomer 2) | User Determined | User Determined | User Determined |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting workflow for poor isomer resolution.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of pyrrolizidine alkaloids in different Senecio species using ultra-high performance supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Analysis of Pyrrolizidine Alkaloids in Queensland Honey: Using Low Temperature Chromatography to Resolve Stereoisomers and Identify Botanical Sources by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. bfr.bund.de [bfr.bund.de]
Optimization of MS/MS parameters for sensitive detection of Integerrimine N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of MS/MS parameters for the sensitive detection of Integerrimine N-oxide. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and mass of this compound?
A1: The molecular formula of this compound is C18H25NO6.[1] Its calculated exact mass is 351.1682 g/mol .[1] For mass spectrometry in positive ion mode, the protonated molecule [M+H]⁺ will have an m/z of approximately 352.17.
Q2: What are the typical mass transitions (MRM transitions) for this compound?
A2: While specific parameters should be optimized for your instrument, a common multiple reaction monitoring (MRM) transition for isomers with the formula [C18H23NO6+H]⁺, which includes this compound, is m/z 350.2 > 94.0. Note that some methods quantify this compound as a sum with co-eluting isomers like Lasiocarpine N-oxide, as they may share the same mass transitions.
Q3: What are the characteristic fragmentation patterns for pyrrolizidine alkaloid N-oxides?
A3: A characteristic fragmentation of N-oxides is the loss of the oxygen atom, resulting in a fragment ion of [M+H - 16]⁺.[2] Another common fragmentation pathway for N-oxides is the elimination of a hydroxyl radical, leading to an [M+H - OH]⁺ fragment.[3]
Q4: What type of LC column is recommended for the separation of this compound and its isomers?
A4: Reversed-phase columns, particularly C18 columns, are commonly used for the chromatographic separation of pyrrolizidine alkaloids and their N-oxides.[4][5] Achieving good separation of isomers is critical, and factors like column temperature and mobile phase pH can significantly impact resolution.[6]
Q5: How stable is this compound in samples?
A5: Pyrrolizidine alkaloid N-oxides are generally stable in herbal matrices during storage.[7] However, their stability can be matrix-dependent, with rapid degradation observed in honey samples within hours.[7] It is crucial to consider the sample matrix and storage conditions to ensure accurate quantification. N-oxide metabolites can also be unstable and revert to the parent drug, so proper sample handling, such as avoiding high heat and using neutral pH conditions, is important.[8]
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound.
Issue 1: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Step |
| Suboptimal Ion Source Parameters | Optimize ion source parameters such as capillary voltage, nebulizer gas pressure, and desolvation temperature. This can be done by infusing a standard solution or by systematic adjustments during sample injection. |
| In-source Fragmentation | Reduce the cone voltage (or declustering potential/fragmentor voltage) and source temperature to minimize fragmentation within the ion source.[9][10][11] |
| Incorrect Mobile Phase Composition | The choice of mobile phase additive can affect ionization efficiency. Formic acid is commonly used.[4] If in-source fragmentation is an issue with acetonitrile/water and formic acid, consider switching to methanol/water with ammonium formate.[12] |
| Matrix Effects | The sample matrix can suppress the ionization of the target analyte. Dilute the sample extract, or use matrix-matched calibration standards to compensate for these effects. |
Issue 2: In-source Fragmentation
| Potential Cause | Troubleshooting Step |
| High Cone/Declustering Potential/Fragmentor Voltage | These voltages can impart excess energy to the ions, causing them to fragment before entering the mass analyzer. Gradually decrease these voltages to find an optimal balance between ion transmission and fragmentation.[9][10] |
| High Source Temperature | Elevated source temperatures can lead to thermal degradation of labile compounds like N-oxides.[10][11] Optimize the source temperature to the lowest value that still allows for efficient desolvation. |
| Mobile Phase Additive | The acidity of the mobile phase can influence the stability of the protonated molecule. Experiment with different additives (e.g., formic acid vs. ammonium formate) and concentrations.[9] |
Issue 3: Poor Peak Shape or Co-elution of Isomers
| Potential Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | Adjust the gradient profile, flow rate, and mobile phase composition to improve separation. |
| Incorrect Column Temperature | Column temperature can significantly affect the separation of pyrrolizidine alkaloid isomers.[6] Experiment with different column temperatures (e.g., 25°C vs. 40°C) to enhance resolution.[6] |
| Column Overloading | Injecting too much sample can lead to broad or fronting peaks. Reduce the injection volume or dilute the sample. |
Experimental Protocols
Sample Preparation (General Protocol for Plant Material)
-
Weigh the homogenized plant material into a centrifuge tube.
-
Add an appropriate extraction solvent. A common choice is methanol or a mixture of methanol and water, often with a small percentage of formic acid to improve extraction efficiency.
-
Vortex or sonicate the sample for a set period to ensure thorough extraction.
-
Centrifuge the sample to pellet the solid material.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) into an LC vial for analysis.
LC-MS/MS Method Parameters
The following table provides a starting point for LC-MS/MS method development for this compound. Parameters should be optimized for the specific instrument and application.
| Parameter | Recommended Starting Conditions |
| LC Column | ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm[5] or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate[5] |
| Mobile Phase B | Acetonitrile/Methanol (9/1, v/v) with 0.1% Formic Acid[5] |
| Flow Rate | 0.5 mL/min[5] |
| Column Temperature | 45°C[5] (can be optimized for isomer separation[6]) |
| Injection Volume | 1 µL[5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 352.2 (for [M+H]⁺) |
| Product Ion (Q3) | m/z 120.0 (or other characteristic fragments, see FAQs) |
| Collision Energy (CE) | Optimize empirically (e.g., start around 35-45 eV, similar to related compounds[5]) |
| Declustering Potential (DP) | Optimize empirically (e.g., start around 150 V[5]) |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantitative analysis of pyrrolizidine alkaloids and their N-oxides by LC-MS/MS.
| Parameter | Typical Range | Reference |
| Linear Range | 1 - 2000 ng/mL | [5] |
| Recovery | 87.9 - 94.4% | [5] |
| Method Limit of Quantification (m-LOQ) | 0.6 - 1.2 µg/kg | |
| Instrument Limit of Detection (i-LOD) | 0.001 - 0.02 ng/mL |
Visualizations
Caption: Workflow for MS/MS parameter optimization.
Caption: Troubleshooting logic for low sensitivity.
References
- 1. This compound | C18H25NO6 | CID 6437374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Storage on the Stability of Toxic Pyrrolizidine Alkaloids and Their N-Oxides in Peppermint Tea, Hay, and Honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
Technical Support Center: Enhancing Detection Sensitivity for Trace Levels of Integerrimine N-oxide
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to enhance the detection sensitivity of Integerrimine N-oxide in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the sensitive detection of this compound?
A1: The most prevalent and sensitive technique for the quantification of trace levels of this compound is Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This method offers high selectivity and sensitivity, which is crucial for detecting low concentrations of the analyte in complex matrices.
Q2: What are the main challenges when analyzing for this compound?
A2: Researchers may face several challenges, including:
-
Low concentrations: this compound is often present at very low levels in biological and environmental samples.
-
Matrix effects: Complex sample matrices such as honey, plasma, and plant extracts can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.
-
Isomeric interference: this compound has isomers, such as Senecivernine N-oxide and Senecionine N-oxide, which can have identical mass-to-charge ratios and similar fragmentation patterns, making chromatographic separation essential.
-
Analyte instability: N-oxides can be susceptible to in-source fragmentation or reduction back to their parent amine (Integerrimine) in the mass spectrometer's ion source, which can complicate quantification.
Q3: How can I confirm the presence of an N-oxide functionality in my detected analyte?
A3: A common characteristic of N-oxides in mass spectrometry is the neutral loss of an oxygen atom (16 Da) from the protonated molecule ([M+H]+). This [M+H-16]+ fragment can be a diagnostic tool. Additionally, chemical reduction using reagents like titanium(III) chloride (TiCl₃) can be employed. Treatment of the sample with TiCl₃ will reduce the N-oxide to its corresponding tertiary amine (Integerrimine). A decrease in the N-oxide signal and a corresponding increase in the amine signal post-treatment can confirm the identity of the N-oxide.
Q4: Are there any special considerations for sample storage?
A4: To prevent the degradation of this compound, samples should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed containers to avoid exposure to light and air. Repeated freeze-thaw cycles should be minimized.
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction solvent. For pyrrolizidine alkaloids (PAs), an acidic aqueous solution (e.g., 0.05 M sulfuric acid) is effective. Ensure thorough homogenization and consider sonication to improve extraction efficiency. |
| Analyte Loss During Sample Cleanup | Solid-phase extraction (SPE) with a strong cation exchange (SCX) cartridge is commonly used. Ensure the cartridge is properly conditioned and that the elution solvent (e.g., ammoniated methanol) is sufficiently basic to elute the PAs. |
| Poor Ionization in MS Source | Optimize MS source parameters, including capillary voltage, gas flow, and temperature. N-oxides typically ionize well in positive electrospray ionization (ESI+) mode. |
| Incorrect MRM Transitions | Verify the precursor and product ions for this compound. While specific validated transitions may not be widely published, they can be predicted and optimized. (See Table 2 for predicted values). |
| Analyte Degradation | Minimize sample exposure to high temperatures and harsh pH conditions during preparation. Keep extracts cool and analyze them promptly. |
Issue 2: Poor Peak Shape or Co-elution with Isomers
| Potential Cause | Recommended Solution |
| Inadequate Chromatographic Separation | Use a high-resolution UPLC column (e.g., C18, HSS T3). Optimize the mobile phase gradient and composition. A shallow gradient with a mobile phase containing a small amount of formic acid and ammonium formate often improves separation. |
| Matrix Effects | Dilute the sample extract or use matrix-matched calibration standards to compensate for signal suppression or enhancement. |
| Column Overloading | Ensure the injection volume and sample concentration are within the linear range of the column and detector. |
Issue 3: High Background Noise or Interferences
| Potential Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. |
| Insufficient Sample Cleanup | Incorporate a robust SPE cleanup step. Ensure that the wash steps effectively remove interfering matrix components without eluting the analyte. |
| Carryover from Previous Injections | Implement a rigorous needle and injection port washing procedure between samples. Injecting a blank solvent after a high-concentration sample can verify the absence of carryover. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Honey
-
Weigh 2 grams of homogenized honey into a 50 mL centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid.
-
Vortex until the honey is completely dissolved.
-
Centrifuge at 5000 x g for 10 minutes.
-
Condition an Oasis MCX SPE cartridge (150 mg, 6 cc) with 3 mL of methanol followed by 3 mL of water.
-
Load 2 mL of the supernatant from step 4 onto the SPE cartridge.
-
Wash the cartridge with 6 mL of water, followed by 6 mL of methanol.
-
Elute the PAs with 4 mL of 2.5% ammonium hydroxide in methanol into a clean tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.
Protocol 2: UPLC-MS/MS Analysis
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
-
Column Temperature: 40°C
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-80% B
-
10-14 min: 80% B
-
14-15 min: 80-5% B
-
15-16 min: 5% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data
The following tables present representative quantitative data for pyrrolizidine alkaloids, which can be used as a benchmark for method development for this compound.
Table 1: Representative Performance of UPLC-MS/MS Methods for Pyrrolizidine Alkaloids
| Parameter | Honey Matrix | Herbal Tea Matrix | Reference |
| Limit of Detection (LOD) | 0.015 - 0.30 µg/kg | 0.03 - 0.75 µg/kg | [1] |
| Limit of Quantification (LOQ) | 0.05 - 1.00 µg/kg | 0.1 - 2.5 µg/kg | [1] |
| Recovery | 64.5 - 103.4% | 67.6 - 107.6% | [1] |
| Intra-day Precision (RSD) | < 15% | < 15% | [1] |
| Inter-day Precision (RSD) | < 15% | < 15% | [1] |
Table 2: Predicted UPLC-MS/MS MRM Parameters for this compound
Note: These parameters are predicted based on the molecular weight of this compound (351.4 g/mol ) and common fragmentation patterns of retronecine-type PAs. Experimental optimization is required.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) | Predicted Collision Energy (eV) |
| This compound | 352.2 | 120.1 | 138.1 | 25-40 |
| Integerrimine (for confirmation) | 336.2 | 120.1 | 138.1 | 25-40 |
Visualizations
References
Addressing calibration and linearity issues in Integerrimine N-oxide quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of Integerrimine N-oxide. It is intended for researchers, scientists, and drug development professionals encountering challenges with calibration and linearity in their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying this compound?
A1: The primary challenges in the quantification of this compound and other pyrrolizidine alkaloids (PAs) using LC-MS/MS include:
-
Isomer Co-elution: Integerrimine is one of several structural isomers that produce identical MS/MS transitions, making chromatographic separation essential for accurate quantification.[1]
-
Matrix Effects: The sample matrix can cause signal suppression or enhancement, leading to inaccurate results.[1][2]
-
N-oxide Instability: this compound can be unstable and may convert back to its tertiary amine form (Integerrimine), affecting the accuracy of quantification.[3][4]
-
Achieving Linearity: Establishing a linear calibration curve over a wide concentration range can be difficult.[5][6]
Q2: Why is my calibration curve for this compound non-linear?
A2: Non-linearity in your calibration curve can stem from several factors:
-
Column Overload: Injecting samples with concentrations exceeding the column's capacity can lead to peak distortion and a non-linear response.[7]
-
Detector Saturation: The mass spectrometer detector has a limited linear dynamic range. High concentrations of the analyte can saturate the detector.
-
Inappropriate Calibration Range: The selected concentration range for your standards may not be appropriate for the analyte's response characteristics.
-
Instability of Standards: Degradation of this compound in your stock or working solutions can affect the accuracy of your calibration standards.[3]
-
Matrix Effects: In matrix-matched calibrations, varying matrix effects across the concentration range can lead to non-linearity.[2]
Q3: How can I improve the separation of this compound from its isomers?
A3: Improving chromatographic separation is critical. Consider the following:
-
Column Chemistry: C18 columns are commonly used and have been shown to be effective.[1]
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter for the successful separation of PA isomers.[1]
-
Column Temperature: Adjusting the column temperature can also improve separation.[1]
-
Gradient Elution: A well-optimized gradient elution program can enhance the resolution between closely eluting isomers.
Q4: What strategies can I use to mitigate matrix effects?
A4: To minimize the impact of the sample matrix on your results, you can:
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples.[2][5]
-
Employ Stable Isotope-Labeled Internal Standards: This is a highly effective way to compensate for matrix effects and variations in sample preparation and instrument response.[3]
-
Optimize Sample Preparation: Utilize solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components.[6]
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components.
Troubleshooting Guides
Issue 1: Poor Linearity (R² < 0.99)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Calibration Range | Narrow or shift the concentration range of your calibration standards. | Improved linearity within the adjusted range. |
| Column Overload | Dilute the higher concentration standards and samples.[7] | Symmetrical peak shapes and improved linearity. |
| Standard Degradation | Prepare fresh stock and working solutions of this compound. Store solutions at appropriate temperatures (e.g., -20°C) and protect from light. | Consistent and accurate standard concentrations, leading to better linearity. |
| Matrix Effects | Prepare a matrix-matched calibration curve or use a stable isotope-labeled internal standard.[2][3][5] | Compensation for signal suppression or enhancement, resulting in a more linear response. |
| Incorrect Integration | Manually review the peak integration for all calibration standards to ensure consistency. | Accurate peak areas and a more reliable calibration curve. |
Issue 2: Inaccurate Quantification and Poor Recovery
| Potential Cause | Troubleshooting Step | Expected Outcome |
| N-oxide Instability during Sample Preparation | Avoid high temperatures and extreme pH conditions during extraction and processing.[3][6] | Minimized conversion of this compound to Integerrimine, leading to more accurate quantification. |
| Inefficient Extraction | Optimize the extraction solvent and method. Methanol or dilute aqueous acids are often effective for PAs and their N-oxides.[8] The QuPPe method is also a viable option.[1] | Increased recovery of the analyte from the sample matrix. |
| Matrix-induced Ion Suppression/Enhancement | Evaluate the matrix effect by comparing the response of a standard in solvent versus a post-extraction spiked blank sample.[2] Implement corrective actions as described in the "Mitigating Matrix Effects" FAQ. | Accurate quantification that is not biased by the sample matrix. |
| Co-elution with Isomers | Refer to the "Improving Separation" FAQ to optimize your chromatographic method.[1] | Baseline separation of this compound from interfering isomers, ensuring that the measured peak area is solely from the analyte of interest. |
Experimental Protocols
Sample Preparation using QuPPe (Quick Polar Pesticides Method)
This protocol is a general guideline based on a method used for the analysis of pyrrolizidine alkaloids in food matrices.[1]
-
Weigh 2 g of the homogenized sample into a 50 mL polypropylene tube.
-
Add 10 mL of deionized water.
-
Add 10 mL of methanol containing 1% formic acid.
-
Shake vigorously for 15 minutes.
-
Centrifuge the sample at 5000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Validation Parameters
The following table summarizes typical validation parameters for the quantification of pyrrolizidine alkaloids, including this compound.
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 0.1 - 500 ng/mL | [6] |
| Correlation Coefficient (R²) | > 0.99 | [5][6] |
| Recovery | 70% - 120% | [5] |
| Repeatability (RSD) | ≤ 20% | [5] |
| Reproducibility (RSD) | ≤ 20% | [5] |
| Limit of Quantification (LOQ) | 0.05 - 2.5 µg/kg (matrix dependent) | [2] |
Visual Guides
Caption: Troubleshooting workflow for poor linearity issues.
Caption: General workflow for sample preparation and analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Toxic Pyrrolizidine Alkaloids in Traditional Chinese Herbal Medicines by UPLC-MS/MS and Accompanying Risk Assessment for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Refinement of the QuEChERS Method for Pyrrolizidine Alkaloid N-Oxide Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of pyrrolizidine alkaloid (PA) N-oxides.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low recovery for PA N-oxides compared to their free base counterparts?
A1: PA N-oxides are generally more polar than their corresponding PA free bases. This higher polarity can lead to poor partitioning into the organic solvent (typically acetonitrile) during the extraction step of the conventional QuEChERS method, resulting in lower recovery rates. For instance, some studies have reported recoveries as low as 50% for certain N-oxides.[1][2] Modifications to the extraction solvent and salting-out steps are often necessary to improve the recovery of these polar compounds.
Q2: How can I improve the recovery of PA N-oxides?
A2: Several modifications to the standard QuEChERS protocol can enhance PA N-oxide recovery:
-
Acidification of the Extraction Solvent: Adding a small percentage of acid, such as formic acid (0.1% to 2%), to the acetonitrile can improve the extraction efficiency of PA N-oxides by 6-18%.[3]
-
Alternative Solvents: While acetonitrile is the most common solvent, some studies have explored using methanol or mixtures of acetonitrile and water.[3][4]
-
Adjusting Salting-Out Conditions: The type and amount of salt used can influence the partitioning of analytes. While simply increasing the amount of NaCl may not significantly improve N-oxide recovery, using different buffer systems like acetate or citrate buffers has shown better results in some studies.[1][2][3] The citrate buffer is the most commonly used for PA analysis.[3]
-
Reduction of N-oxides: A chemical reduction step can be introduced to convert the polar N-oxides to their less polar PA free base forms before extraction.[3][5] This is often done using a reducing agent like zinc dust.[3][5] However, this approach does not allow for the separate quantification of N-oxides and free bases.[3]
Q3: What are matrix effects and how do they impact PA N-oxide analysis?
A3: Matrix effects are the alteration of the analyte's ionization efficiency in the mass spectrometer due to co-eluting compounds from the sample matrix.[6][7][8] These effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[6][8] Complex matrices like honey, herbal teas, and botanical supplements are prone to significant matrix effects.[3]
Q4: How can I minimize matrix effects?
A4: Minimizing matrix effects is crucial for accurate analysis. Here are some strategies:
-
Effective Clean-up: The dispersive solid-phase extraction (dSPE) clean-up step in the QuEChERS protocol is designed to remove interfering matrix components.[3] The choice of sorbents is critical. A combination of Primary Secondary Amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and Graphitized Carbon Black (GCB) to remove pigments and sterols is often used.[3][9] However, GCB can sometimes lead to the loss of planar analytes.[3][9]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for matrix effects.[10][11]
-
Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization. However, this may also lower the analyte concentration, potentially affecting the limit of detection.
Q5: Are there any official regulations concerning PA levels in food and feed?
A5: Yes, the European Commission has set maximum concentration levels for the sum of 21 PAs and their N-oxide forms in various foodstuffs, including tea, herbal infusions, and food supplements.[3][12] Analytical methods used for monitoring must be capable of detecting and quantifying these compounds at the specified low levels.[3][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low recovery of PA N-oxides | High polarity of N-oxides leading to poor partitioning into the organic phase. | - Acidify the extraction solvent (e.g., 1% formic acid in acetonitrile).[3]- Use a buffered QuEChERS method (e.g., acetate or citrate buffer).[3]- Consider a reduction step to convert N-oxides to free bases if separate quantification is not required.[3] |
| Significant matrix effects (signal suppression or enhancement) | Co-extraction of interfering compounds from the sample matrix. | - Optimize the dSPE clean-up step. Experiment with different sorbent combinations (PSA, C18, GCB).[3]- Use matrix-matched calibration curves for quantification.[10]- Dilute the final extract before LC-MS/MS analysis. |
| Poor peak shape or co-elution of isomers | Inadequate chromatographic separation. | - Optimize the LC mobile phase composition and gradient.- Use a high-resolution mass spectrometer for better selectivity.[13] |
| Inconsistent results/poor reproducibility | Variability in sample homogenization, extraction, or clean-up steps. | - Ensure thorough homogenization of the initial sample.- Precisely control the volumes of solvents and amounts of salts and sorbents.- Ensure consistent shaking/vortexing times and speeds. |
| Loss of planar analytes | Adsorption onto GCB during the dSPE clean-up step. | - Reduce the amount of GCB used.- Consider alternative sorbents for pigment removal, such as Chlorofiltr®.[3] |
Quantitative Data Summary
Table 1: Recovery of Pyrrolizidine Alkaloids and their N-oxides using different QuEChERS modifications.
| Analyte | Matrix | QuEChERS Method | Recovery (%) | Reference |
| Echimidine N-oxide | Honey | Standard QuEChERS (ACN, MgSO₄, NaCl) | ~50 | [1][2] |
| Pyrrolizidine Alkaloid Bases | Honey | Standard QuEChERS (ACN, MgSO₄, NaCl) | ~100 | [1][2] |
| Various PAs | General | QuEChERS with acidified ACN (1% Formic Acid) | 6-18% improvement over non-acidified | [3] |
| Various PAs/PANOs | Rosemary | µ-QuEChERS with LP-MS-NH2 sorbent | 72-96 | [3] |
| 28 PAs/PANOs | Dried Teas & Herbs | Acetate buffered QuEChERS | Good results (specific % not stated) | [3] |
Experimental Protocols
Protocol 1: Original Unbuffered QuEChERS Method
This protocol is a general representation of the original QuEChERS method.
-
Sample Preparation: Homogenize 10 g of the sample. For dry samples, add a defined amount of water to achieve a total water content of about 80%.
-
Extraction:
-
Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive SPE (dSPE) Clean-up:
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 25 mg of PSA.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for LC-MS/MS analysis.
-
Protocol 2: Modified QuEChERS with Acidified Solvent and Citrate Buffer
This protocol is a common modification for improved PA and PA N-oxide analysis.
-
Sample Preparation: Homogenize 2 g of the sample. For dry samples, add 8 mL of water.
-
Extraction:
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Shake vigorously for 1 minute.
-
Add the contents of a citrate buffer salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive SPE (dSPE) Clean-up:
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a mixture of dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18, and 7.5 mg GCB).
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for LC-MS/MS analysis.
-
Visualizations
Caption: Standard QuEChERS workflow for sample preparation.
Caption: Troubleshooting logic for low recovery and matrix effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Straightforward Determination of Pyrrolizidine Alkaloids in Honey through Simplified Methanol Extraction (QuPPE) and LC-MS/MS Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS [mdpi.com]
- 9. QuEChERS Made Even Easier [restek.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Toxicity of Integerrimine N-oxide Versus its Parent Alkaloid Integerrimine: A Guide for Researchers
A detailed analysis of the available toxicological data reveals that Integerrimine N-oxide, the oxidized metabolite of the pyrrolizidine alkaloid (PA) integerrimine, is considered to be significantly less toxic than its parent compound. This difference in toxicity is primarily attributed to their distinct metabolic pathways and the inherent chemical reactivity of their metabolites.
Pyrrolizidine alkaloids are a large group of phytotoxins produced by numerous plant species, and their consumption can lead to severe liver damage and other toxic effects. The toxicity of these alkaloids is not intrinsic but arises from their metabolic activation in the liver.
Integerrimine, a retronecine-type PA, undergoes bioactivation primarily by cytochrome P450 enzymes (CYPs), particularly CYP3A4, in the liver. This process converts the parent alkaloid into highly reactive pyrrolic metabolites, specifically dehydropyrrolizidine alkaloids (DHPAs). These electrophilic DHPAs can readily bind to cellular macromolecules such as DNA and proteins, forming adducts that lead to cytotoxicity, genotoxicity, and the initiation of apoptotic cell death.
In contrast, the formation of this compound represents a major detoxification pathway for integerrimine. N-oxidation, also a CYP-mediated process, produces a more polar and water-soluble compound that is more readily excreted from the body. While this compound can be reduced back to the parent integerrimine by gut microflora and hepatic enzymes, this conversion is generally considered less efficient than the initial bioactivation of integerrimine. Consequently, a smaller proportion of the N-oxide form is converted to the toxic pyrrolic metabolites.
Quantitative Toxicity Data
Direct comparative in vitro and in vivo toxicity data for integerrimine and this compound is scarce. However, the general trend observed for other pyrrolizidine alkaloids indicates a significantly lower toxic potential for the N-oxide form. The following table summarizes the general understanding of their comparative toxicity based on the established principles of PA toxicology.
| Parameter | Integerrimine | This compound | Reference |
| Toxicity Mechanism | Bioactivation to reactive pyrrolic metabolites (DHPAs) by hepatic CYPs. | Primarily a detoxification product. Toxicity is dependent on reduction back to the parent alkaloid and subsequent bioactivation. | General PA toxicology literature |
| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | Cytochrome P450 enzymes (for formation), various reductases (for conversion back to parent PA). | General PA toxicology literature |
| Key Toxic Effect | Hepatotoxicity (liver damage), genotoxicity, cytotoxicity. | Considered significantly less toxic. Potential for toxicity if reduced to the parent alkaloid. | [1] |
| In Vitro Cytotoxicity | Expected to be cytotoxic in metabolically competent cells (e.g., primary hepatocytes, CYP-expressing cell lines). | Generally shows low to no cytotoxicity at concentrations where the parent alkaloid is toxic. | [1] |
| In Vivo Toxicity | Known to cause liver damage and other toxic effects in animal models. | Generally considered less toxic in vivo due to efficient excretion. | General PA toxicology literature |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity and genotoxicity of pyrrolizidine alkaloids.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Hepatocytes (e.g., primary human hepatocytes or HepG2 cells)
-
Cell culture medium
-
Integerrimine and this compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of integerrimine and this compound. Include a vehicle control (the solvent used to dissolve the compounds) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined from the dose-response curve.
Comet Assay for Genotoxicity Assessment
The single-cell gel electrophoresis or Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.
Materials:
-
Hepatocytes
-
Integerrimine and this compound
-
Low melting point agarose (LMA) and normal melting point agarose (NMA)
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., ethidium bromide or SYBR Green)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Treatment: Treat hepatocytes with various concentrations of integerrimine and this compound. Include a vehicle control and a known genotoxic agent as a positive control.
-
Cell Harvesting: After the treatment period, harvest the cells.
-
Embedding in Agarose: Mix the cell suspension with LMA and layer it onto a microscope slide pre-coated with NMA.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in the electrophoresis unit filled with alkaline electrophoresis buffer for a period (e.g., 20-40 minutes) to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for a set time (e.g., 20-30 minutes).
-
Neutralization and Staining: Neutralize the slides with the neutralization buffer and then stain the DNA.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using image analysis software.
Signaling Pathways and Experimental Workflows
The toxicity of integerrimine is initiated by its metabolic activation, leading to cellular damage and the induction of apoptosis. The following diagrams illustrate the key pathways and experimental workflows.
Caption: Metabolic activation and toxicity pathway of Integerrimine.
Caption: Experimental workflow for toxicity comparison.
Caption: Apoptosis signaling induced by PA metabolites.
References
A Comparative Guide to the Toxicokinetics of Pyrrolizidine Alkaloid N-Oxides: In Vitro vs. In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
Pyrrolizidine alkaloids are a large class of hepatotoxic and potentially carcinogenic compounds produced by numerous plant species. They can exist as tertiary amine bases (PAs) or as their corresponding N-oxides. The N-oxide forms are generally considered less toxic than their parent PAs. However, the in vivo reduction of PA N-oxides to their toxic parent compounds is a critical factor in their overall toxicity profile.
Key Differences in Toxicokinetics: In Vitro vs. In Vivo
The toxicokinetic behavior of PA N-oxides can vary significantly between simplified in vitro systems and complex in vivo environments. The primary reason for this discrepancy is the metabolic capability of the whole organism, particularly the contribution of the gut microbiota, which is absent in most in vitro models.
| Toxicokinetic Parameter | In Vitro Systems (e.g., Liver Microsomes, Hepatocytes) | In Vivo Systems (Whole Animal) | Rationale for Difference |
| Metabolism to Parent PA | Generally low to negligible. | Significant reduction to the parent PA can occur. | The intestinal microbiota and, to a lesser extent, liver enzymes can reduce the N-oxide back to the more toxic tertiary amine PA.[1][2][3] |
| Observed Cytotoxicity | PA N-oxides are typically significantly less cytotoxic than their corresponding parent PAs.[4] | The toxicity of PA N-oxides can be comparable to the parent PAs, depending on the extent of in vivo reduction. | The in vivo formation of the parent PA leads to subsequent metabolism to toxic pyrrolic metabolites, which are responsible for cellular damage.[1][5] |
| Metabolite Profile | Primarily shows the parent N-oxide and potentially some phase I and phase II metabolites of the N-oxide itself. Formation of pyrrolic metabolites from the N-oxide is minimal. | A more complex metabolite profile is observed, including the parent N-oxide, the reduced parent PA, and various metabolites of the parent PA, including toxic pyrrolic species. | The interplay between gut microbiota and liver metabolism in the whole organism leads to a wider range of metabolic transformations.[3][5] |
| Bioavailability | Not applicable in the same sense. Cellular uptake and permeability can be assessed. | The oral bioavailability of the parent PA can be influenced by the administration of the N-oxide form due to its reduction in the gut. | The physicochemical properties of the N-oxide (often more water-soluble) and its subsequent metabolism affect absorption and first-pass effects. |
| Prediction of Toxicity | Can underestimate the potential toxicity. | Provides a more accurate assessment of the toxic potential. | In vitro models often lack the key metabolic activation step of N-oxide reduction that occurs in vivo.[1][3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of toxicokinetics. Below are generalized protocols for key experiments.
In Vitro Metabolism using Liver Microsomes
-
Preparation of Microsomes: Liver microsomes are prepared from the species of interest (e.g., rat, human) through differential centrifugation of liver homogenates. The protein concentration is determined using a standard assay (e.g., Bradford assay).
-
Incubation: The PA N-oxide is incubated with the liver microsomes in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) containing a nicotinamide adenine dinucleotide phosphate (NADPH)-regenerating system. The reaction is initiated by the addition of NADPH.
-
Sample Analysis: At various time points, aliquots of the incubation mixture are taken, and the reaction is quenched (e.g., with cold acetonitrile). The samples are then centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent N-oxide and any metabolites formed.[5][6]
-
Control Experiments: Control incubations are performed without the NADPH-regenerating system or with heat-inactivated microsomes to ensure that the observed metabolism is enzyme-dependent.
In Vivo Toxicokinetic Study in Rodents
-
Animal Dosing: The PA N-oxide is administered to the animals (e.g., rats, mice) via the intended route of exposure (e.g., oral gavage, intravenous injection). A control group receives the vehicle only.
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., tail vein, retro-orbital sinus). Plasma is separated by centrifugation. Urine and feces may also be collected over the study period.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation (e.g., with acetonitrile) followed by centrifugation. The resulting supernatant is then analyzed.
-
Bioanalysis: The concentrations of the parent PA N-oxide and its major metabolites (including the parent PA) in the plasma samples are determined using a validated LC-MS/MS method.[7][8]
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key toxicokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) using non-compartmental or compartmental analysis.
Visualizing the Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the conceptual metabolic pathways and a typical experimental workflow for comparing in vitro and in vivo toxicokinetics of a pyrrolizidine alkaloid N-oxide.
Caption: In Vivo Metabolic Pathway of a Pyrrolizidine Alkaloid N-Oxide.
Caption: Experimental Workflow for In Vitro vs. In Vivo Toxicokinetics.
References
- 1. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Physiologically based kinetic modelling predicts the in vivo relative potency of riddelliine N-oxide compared to riddelliine in rat to be dose dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolic and N-oxide metabolites formed from pyrrolizidine alkaloids by hepatic microsomes in vitro: relevance to in vivo hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro metabolic N-oxidation of azo compounds. I. Evidence for formation of azo N-oxides (azoxy compounds) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicokinetics of riddelliine, a carcinogenic pyrrolizidine alkaloid, and metabolites in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Liver's Adversaries: A Comparative Guide to the Hepatotoxicity of Integerrimine N-oxide and Other Pyrrolizidine Alkaloids
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the hepatotoxicity of Integerrimine N-oxide against other prominent pyrrolizidine alkaloids (PAs). This document synthesizes available experimental data to illuminate the relative toxicity and mechanistic underpinnings of these naturally occurring toxins.
Pyrrolizidine alkaloids represent a large class of phytotoxins found in numerous plant species, posing a significant risk to both human and animal health due to their potent hepatotoxicity. The N-oxide derivatives of these alkaloids are often considered less toxic; however, they can be converted back to their toxic parent compounds in the body. This guide focuses on this compound, comparing its liver-damaging potential with that of other well-studied PAs such as monocrotaline, riddelliine, and senkirkine, supported by experimental findings.
Quantitative Assessment of Hepatotoxicity
Direct comparative in vivo studies detailing the acute toxicity (e.g., LD50 values) and specific liver enzyme alterations for this compound are limited in the current scientific literature. However, valuable insights can be drawn from in vitro cytotoxicity assays and observational in vivo studies.
In Vitro Cytotoxicity
A comparative study on chicken hepatocytes provides a rank order of cytotoxicity for several PAs and their N-oxides. While not a direct measure of in vivo hepatotoxicity in mammals, it offers a valuable initial assessment of relative toxic potential at the cellular level.
| Pyrrolizidine Alkaloid | Estimated Median Cytotoxic Concentration (µM) | Relative Cytotoxicity Ranking |
| Lasiocarpine | Most Cytotoxic | 1 |
| Seneciphylline | ↓ | 2 |
| Senecionine | ↓ | 3 |
| Heliotrine | ↓ | 4 |
| Riddelliine | ↓ | 5 |
| Monocrotaline | ↓ | 6 |
| Riddelliine-N-oxide | ↓ | 7 |
| Lycopsamine | ↓ | 8 |
| Intermedine | ↓ | 9 |
| Lasiocarpine-N-oxide | ↓ | 10 |
| Senecionine-N-oxide | Least Cytotoxic | 11 |
Data adapted from an in vitro study on CRL-2118 chicken hepatocytes. The study did not include this compound, but the ranking of other PAs and their N-oxides provides context.
In Vivo Observations
| Pyrrolizidine Alkaloid | Animal Model | Key In Vivo Hepatotoxic Effects |
| This compound | Pregnant Wistar Rats | Increased number of multinucleated cells in the liver of offspring at doses of 6 and 9 mg/kg.[1] |
| Monocrotaline | Rats | Induces significant elevations in serum ALT and AST, centrilobular necrosis, and sinusoidal obstruction syndrome. |
| Retrorsine | Rats | Causes severe acute hepatotoxicity, including vascular endothelial cell death and sinusoidal endothelial cell loss. |
| Riddelliine | Rats and Mice | Demonstrates dose-dependent hepatotoxicity and is recognized as a carcinogen. |
Experimental Protocols
The following section outlines a general methodology for assessing the hepatotoxicity of pyrrolizidine alkaloids in a rodent model, based on common practices in the field.
General In Vivo Hepatotoxicity Assessment Protocol
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or other suitable rodent strain).
-
Age/Weight: 8-10 weeks old, 200-250g.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
2. Dosing and Administration:
-
Test Substance: this compound and other selected pyrrolizidine alkaloids.
-
Vehicle: Typically dissolved in saline or a suitable non-toxic solvent.
-
Route of Administration: Oral gavage or intraperitoneal injection.
-
Dosage: A dose-range finding study is initially performed to determine appropriate doses. For the main study, at least three dose levels (low, medium, and high) and a vehicle control group are used.
3. Monitoring and Sample Collection:
-
Clinical Observations: Animals are monitored daily for signs of toxicity (e.g., weight loss, changes in behavior, mortality).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 24h, 48h, 72h, and at the end of the study) via retro-orbital plexus or cardiac puncture under anesthesia for serum biochemistry analysis.
-
Necropsy: At the end of the study period, animals are euthanized, and a thorough necropsy is performed. The liver is excised, weighed, and portions are collected for histopathological examination and molecular analysis.
4. Endpoints:
-
Serum Biochemistry: Measurement of liver function enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Histopathology: Liver tissues are fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver architecture, necrosis, apoptosis, inflammation, and other pathological changes.
-
Molecular Analysis (Optional): Gene or protein expression analysis of markers related to oxidative stress, apoptosis, and inflammation in liver tissue.
Experimental workflow for in vivo hepatotoxicity assessment.
Mechanistic Insights into Pyrrolizidine Alkaloid-Induced Hepatotoxicity
The hepatotoxicity of PAs is primarily initiated by their metabolic activation in the liver, predominantly by cytochrome P450 enzymes, into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These reactive metabolites can then exert their toxic effects through several interconnected pathways.
1. Formation of Protein and DNA Adducts: The electrophilic pyrrolic esters readily bind to cellular macromolecules, including proteins and DNA. The formation of these adducts can disrupt cellular function, impair enzyme activity, and lead to genotoxicity.
2. Induction of Oxidative Stress: The metabolic activation of PAs is associated with the generation of reactive oxygen species (ROS). An imbalance between ROS production and the antioxidant capacity of the cell leads to oxidative stress, causing damage to lipids, proteins, and DNA.
3. Triggering of Apoptosis: PA-induced cellular damage can activate programmed cell death pathways. This often involves the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c and the activation of caspases.
While the specific signaling pathways for this compound are not well-elucidated, the general mechanisms described above are considered to be common to most hepatotoxic PAs.
General signaling pathway for PA-induced hepatotoxicity.
Conclusion
The available evidence suggests that this compound possesses hepatotoxic potential, as indicated by histological changes in the livers of prenatally exposed rats.[1] However, a direct comparison of its potency with other major pyrrolizidine alkaloids through quantitative in vivo data remains an area for further investigation. The general mechanisms of PA-induced hepatotoxicity, involving metabolic activation to reactive pyrrolic esters, formation of adducts, oxidative stress, and induction of apoptosis, are likely applicable to this compound. Future research focusing on obtaining comprehensive in vivo toxicological data for this compound is crucial for a more definitive risk assessment and a clearer understanding of its comparative hepatotoxicity.
References
Validation of Analytical Methods for Integerrimine N-oxide: A Comparative Guide to Regulatory Compliance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for analytical methods designed to quantify Integerrimine N-oxide, a pyrrolizidine alkaloid N-oxide of toxicological concern. Adherence to stringent regulatory standards is paramount in ensuring the safety and quality of pharmaceutical products and consumer goods. This document outlines the key validation parameters as stipulated by major regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), and presents a comparative analysis of analytical methods suitable for this class of compounds.
While a specific, detailed validated method for this compound is not publicly available, this guide leverages data from validated methods for structurally similar pyrrolizidine alkaloid N-oxides to provide a robust framework for method validation. The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), recognized for its high sensitivity and selectivity.
Regulatory Framework for Analytical Method Validation
The validation of an analytical procedure is a critical process to demonstrate its fitness for the intended purpose.[1] Regulatory guidelines from the ICH and FDA provide a framework for this process, ensuring that the analytical method is reliable, reproducible, and accurate. The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[2][3]
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[2][3]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[2][3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
Comparative Analysis of Analytical Methods for Pyrrolizidine Alkaloid N-oxides
LC-MS/MS is the predominant technique for the analysis of pyrrolizidine alkaloid N-oxides due to its superior sensitivity and selectivity compared to other methods like Gas Chromatography-Mass Spectrometry (GC-MS), which is not suitable for the direct analysis of non-volatile N-oxides. The following table summarizes typical performance characteristics of validated LC-MS/MS methods for pyrrolizidine alkaloid N-oxides, which can serve as a benchmark for the validation of a method for this compound.
| Validation Parameter | Typical Performance of LC-MS/MS Methods for Pyrrolizidine Alkaloid N-oxides |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.01 - 1.0 µg/kg |
| Limit of Quantitation (LOQ) | 0.05 - 5.0 µg/kg |
| Accuracy (Recovery) | 80 - 120% |
| Precision (RSD) | ≤ 15% |
Experimental Protocols
While a specific protocol for this compound is not available, a general experimental workflow for the validation of an LC-MS/MS method for a pyrrolizidine alkaloid N-oxide in a plant matrix is provided below.
Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to create a calibration curve covering the expected concentration range in the samples.
-
Sample Extraction: A solid-phase extraction (SPE) method is commonly employed for the extraction of pyrrolizidine alkaloids from complex matrices. A typical procedure involves:
-
Homogenize the plant material.
-
Extract the homogenized sample with an acidic aqueous solution (e.g., 0.05 M H₂SO₄).
-
Centrifuge the extract and apply the supernatant to a pre-conditioned cation-exchange SPE cartridge.
-
Wash the cartridge with water and methanol to remove interferences.
-
Elute the analytes with an ammoniated organic solvent (e.g., 5% ammonia in methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound to ensure specificity. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be characteristic fragments.
Validation Experiments
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the coefficient of determination (R²).
-
Accuracy: Spike blank matrix samples at three different concentration levels (low, medium, and high) with a known amount of this compound standard. Analyze the spiked samples and calculate the recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate spiked samples at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the spiked samples on three different days by different analysts or using different instruments. Calculate the relative standard deviation (RSD) for each level.
-
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and evaluate the effect on the results.
Visualizing the Validation Workflow
The following diagrams illustrate the key workflows in the validation of an analytical method for this compound.
Caption: Experimental workflow for the validation of an LC-MS/MS method.
Caption: Logical relationship of regulatory validation parameters.
References
- 1. A faster and simpler UPLC-MS/MS method for the simultaneous determination of trimethylamine N-oxide, trimethylamine and dimethylamine in different types of biological samples - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Integerrimine N-oxide and Related Pyrrolizidine Alkaloid N-oxides
The accurate quantification of Integerrimine N-oxide, a toxic pyrrolizidine alkaloid (PA) metabolite, is crucial for food safety, toxicological research, and drug development. While a formal inter-laboratory study specifically for this compound is not publicly available, a comprehensive comparison of the prevalent analytical methodologies for the broader class of PA N-oxides provides valuable insights for researchers. This guide synthesizes data from various studies to compare the performance of different analytical techniques, with a primary focus on liquid chromatography-mass spectrometry (LC-MS) based methods, which are the current standard for PA analysis.
Comparison of Analytical Methods
The quantification of PA N-oxides, including this compound, is predominantly achieved using advanced chromatographic techniques coupled with mass spectrometric detection. Methods such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) combined with tandem mass spectrometry (MS/MS) offer high sensitivity and selectivity.[1][2][3] The choice of method often depends on the sample matrix, the required level of sensitivity, and the available instrumentation.
Below is a summary of performance data from various LC-MS based methods used for the analysis of PA N-oxides. While not a direct inter-laboratory comparison for this compound, this table provides a comparative overview of the capabilities of these methods for similar analytes.
| Method | Analyte(s) | Sample Matrix | Linearity Range | Recovery (%) | Precision (CV%) | LOQ | Reference |
| HILIC-LC-MS | Trimethylamine N-oxide (TMAO) and related compounds | Clinical and food samples | ≈ 0.1 up to 100 µmol/L | 91–107 (clinical), 76–98 (food) | < 9 (inter-day) | Not specified | [4][5] |
| HILIC-ESI-MS/MS | Trimethylamine (TMA) and Trimethylamine N-oxide (TMAO) | Fish oil | 100–1000 ng/mL (TMA), 10-100 ng/mL (TMAO) | 106–119 | < 7 | 100 µg/kg (TMA), 10 µg/kg (TMAO) | [6] |
| LC-MS/MS | Trimethylamine N-oxide (TMAO) | Human plasma (using surrogate matrix) | 1–5,000 ng/mL | 96.36–111.43 | 1.65–7.15 (intra-day and inter-day) | 1 ng/mL | [7] |
| LC-MS/MS | Usaramine (URM) and Usaramine N-oxide (UNO) | Rat plasma | 1–2,000 ng/mL | 87.2–94.4 | < 6.6 | Not specified | [8] |
| UHPLC-MS/MS | 24 Pyrrolizidine Alkaloids | Tea, honey, and milk | Not specified | Not specified | Not specified | Not specified | [3] |
Key Observations:
-
High Sensitivity: LC-MS/MS methods demonstrate excellent sensitivity, with Limits of Quantification (LOQs) reaching the low ng/mL or µg/kg level.[6][7]
-
Wide Applicability: These methods are applicable to a variety of complex matrices, including food products like honey and milk, as well as biological samples such as plasma.[3][4][8][9]
-
Good Performance Metrics: The reported methods generally show good linearity, high recovery rates, and acceptable precision, making them reliable for quantitative analysis.[4][6][7][8]
Experimental Protocols
The successful quantification of this compound and other PA N-oxides relies on meticulous sample preparation and optimized analytical conditions. Below are generalized experimental protocols based on the common practices reported in the literature.
1. Sample Extraction and Clean-up
The initial step involves extracting the analytes from the sample matrix and removing interfering substances. A common approach involves solid-phase extraction (SPE).
-
Objective: To isolate PA N-oxides from the sample matrix and reduce matrix effects.
-
Generalized Protocol:
-
Sample Homogenization: The sample (e.g., honey, plant material, biological fluid) is homogenized and suspended in an appropriate solvent, often a methanol/water mixture or dilute acid.[9]
-
Centrifugation: The mixture is centrifuged to pellet solid debris.
-
Solid-Phase Extraction (SPE): The supernatant is loaded onto an SPE cartridge (e.g., strong cation exchange - SCX). The cartridge retains the PAs and their N-oxides.
-
Washing: The cartridge is washed with a solvent to remove interfering compounds.
-
Elution: The analytes are eluted from the cartridge using a suitable solvent, often containing a base like ammonia to neutralize the charge on the analytes.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.
-
2. LC-MS/MS Analysis
The extracted and cleaned-up sample is then analyzed by an LC-MS/MS system.
-
Objective: To separate, identify, and quantify the target PA N-oxides.
-
Typical Instrumentation and Conditions:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique.
-
Detection: Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer (MS/MS) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
-
Visualizations
Experimental Workflow for PA N-oxide Quantification
The following diagram illustrates a typical workflow for the quantification of pyrrolizidine alkaloid N-oxides from a sample matrix.
A generalized workflow for the quantification of PA N-oxides.
Logical Relationship of Method Validation Parameters
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram shows the relationship between key validation parameters as outlined by guidelines such as the International Council for Harmonisation (ICH) Q2(R1).
Key parameters for analytical method validation.
References
- 1. Update on analytical methods for toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and L-carnitine in clinical and food samples using HILIC-LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Columns for the Separation of Pyrrolizidine Alkaloid N-oxides
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of Pyrrolizidine Alkaloid N-oxides (PA N-oxides) is critical for ensuring the safety of herbal products, food, and pharmaceuticals. Due to their high polarity and structural diversity, the chromatographic separation of these compounds presents a significant analytical challenge. The choice of an appropriate analytical column is paramount to achieving the desired resolution, sensitivity, and robustness of the analytical method. This guide provides an objective comparison of different analytical columns for the separation of PA N-oxides, supported by experimental data and detailed protocols.
Introduction to PA N-oxide Analysis
Pyrrolizidine alkaloids (PAs) are a large group of toxins produced by various plant species. Their corresponding N-oxides are often present in higher concentrations and can be converted back to the toxic tertiary PAs in the gut. The polar nature of the N-oxide functional group makes these compounds particularly challenging to retain and separate using traditional reversed-phase liquid chromatography (RPLC). Therefore, specialized column chemistries and chromatographic modes are often required. This guide will explore the performance of three main types of analytical columns: Reversed-Phase C18, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode columns.
Comparative Analysis of Column Performance
The selection of an analytical column significantly impacts the retention, resolution, and peak shape of PA N-oxides. Below is a summary of the performance of different column types based on published experimental data.
| Column Type | Stationary Phase Chemistry | Key Performance Characteristics for PA N-oxide Separation | Typical Mobile Phases |
| Reversed-Phase C18 | Octadecylsilane bonded to silica | - Standard C18: Limited retention for highly polar PA N-oxides. May require ion-pairing agents to improve retention, which can suppress MS signals. - Polar-Embedded/Endcapped C18 (e.g., Waters ACQUITY UPLC HSS T3): Offers improved retention of polar analytes compared to standard C18 due to modified surfaces. Can operate in 100% aqueous mobile phases without phase collapse.[1] | Acidified water (e.g., with 0.1% formic acid) and an organic modifier like methanol or acetonitrile.[1] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar stationary phases (e.g., bare silica, amide, diol) | Excellent retention for highly polar compounds like PA N-oxides.[2][3] Retention increases with increasing hydrophilicity of the analyte. Provides orthogonal selectivity to reversed-phase chromatography. | High percentage of organic solvent (typically acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate).[2] |
| Mixed-Mode Chromatography | Combines multiple retention mechanisms (e.g., reversed-phase and ion-exchange) | Can provide unique selectivity and retention for a wide range of analytes, including polar and charged compounds, without the need for ion-pairing reagents. Potentially offers good peak shapes for basic compounds. | Mobile phase composition can be adjusted to modulate the different retention mechanisms (e.g., by changing pH, ionic strength, and organic solvent content). |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are examples of experimental protocols for PA N-oxide separation using different column types.
Protocol 1: Reversed-Phase Separation using a Polar-Endcapped C18 Column
This method is suitable for the analysis of a broad range of PAs and their N-oxides in complex matrices like teas.
-
Column: Waters ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm)[1]
-
Mobile Phase A: 0.1% Formic acid and 0.2 mmol Ammonium Acetate in Water
-
Mobile Phase B: 0.1% Formic acid in Methanol[1]
-
Gradient: A linear gradient tailored to the specific analytes, typically starting with a low percentage of organic modifier and increasing over time.
-
Flow Rate: 0.3 mL/min[1]
-
Column Temperature: 35 °C[1]
-
Detection: Tandem Mass Spectrometry (MS/MS)
Protocol 2: HILIC Separation for Highly Polar PA N-oxides
This approach is ideal for retaining and separating the most polar PA N-oxides that are poorly retained in reversed-phase systems.
-
Column: HILIC column (e.g., 150 mm × 2.1 mm, 1.6 µm)[2]
-
Mobile Phase A: Water
-
Mobile Phase B: 5 mM Ammonium Bicarbonate + 0.1% Formic Acid in Acetonitrile:Water (95:5, v/v)[2]
-
Gradient: A gradient starting with a high percentage of the organic mobile phase (e.g., 95% B) and decreasing to elute the analytes.
-
Flow Rate: Optimized for the specific column dimensions.
-
Column Temperature: 40 °C[2]
-
Detection: Tandem Mass Spectrometry (MS/MS)
Protocol 3: Ion-Pair Reversed-Phase Chromatography
This method can be used to enhance the retention of PA N-oxides on a C8 stationary phase.
-
Column: Hypersil BDS C8 (250 mm x 4.6 mm, 5 µm)[4]
-
Mobile Phase: A gradient of acetonitrile in 1% aqueous phosphoric acid (pH adjusted to 3.2) containing 5 mM hexane-1-sulfonic acid as an ion-pairing agent.[4]
-
Flow Rate: 0.8 mL/min[4]
-
Detection: UV or Mass Spectrometry (note: non-volatile ion-pairing agents may not be suitable for MS).
Visualizing the Analytical Workflow
The following diagram illustrates a typical experimental workflow for the analysis of PA N-oxides from sample preparation to data analysis.
Caption: General workflow for PA N-oxide analysis.
Conclusion
The selection of an analytical column for PA N-oxide separation is a critical decision that depends on the specific analytical needs.
-
Polar-embedded/endcapped C18 columns offer a good starting point for the simultaneous analysis of PAs and their N-oxides, providing a balance between reversed-phase retention for the less polar PAs and enhanced retention for the more polar N-oxides.
-
HILIC columns are the preferred choice when the primary focus is on the highly polar N-oxides that are difficult to retain on reversed-phase columns. They offer orthogonal selectivity and can significantly improve retention for these challenging analytes.
-
Mixed-mode columns represent a promising but less documented alternative for PA N-oxide analysis. Their unique selectivity could potentially resolve complex mixtures of PAs and their isomers without the need for ion-pairing agents.
Researchers should carefully consider the polarity range of the target PA N-oxides, the complexity of the sample matrix, and the desired chromatographic performance when selecting an analytical column. Method development and optimization will always be necessary to achieve the best possible separation for a given set of analytes and sample type.
References
Cross-Validation of ELISA and LC-MS Methods for the Quantification of Integerrimine N-oxide
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of pyrrolizidine alkaloid N-oxides, such as Integerrimine N-oxide, is critical in toxicology studies and drug development due to their potential hepatotoxicity. Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two common analytical techniques employed for this purpose. This guide provides a comprehensive cross-validation comparison of these methods, offering insights into their respective performance characteristics. While direct comparative experimental data for this compound is not publicly available, this guide synthesizes typical performance data for analogous N-oxide compounds to provide a representative comparison.
Data Presentation: Performance Characteristics
The selection of an analytical method hinges on its performance metrics. Below is a summary of typical quantitative data for ELISA and LC-MS methods used for the analysis of small molecule N-oxides.
| Parameter | ELISA | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.996[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 2.0 ng/mL | 0.05 - 10 ng/mL[3][4] |
| Accuracy (% Recovery) | 85 - 115% | 86 - 111.43%[2][3] |
| Precision (%RSD) | Intra-assay: < 10%Inter-assay: < 15% | Intra-assay: < 9.4%Inter-assay: < 9.9%[1][2][3] |
| Specificity | High, but potential for cross-reactivity with structurally similar molecules. | Very high, based on mass-to-charge ratio and fragmentation patterns.[3] |
| Throughput | High (96-well plate format) | Moderate to High (depends on runtime) |
| Cost per Sample | Lower | Higher |
| Instrumentation | Standard plate reader | Complex and expensive LC-MS/MS system |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for ELISA and LC-MS analysis of a small molecule N-oxide, which can be adapted for this compound.
This protocol is a representative example based on commercially available ELISA kits for similar small molecules.
1. Reagent Preparation:
-
Prepare all reagents, including standards, samples, and buffers, according to the kit manufacturer's instructions.
-
Perform serial dilutions of the this compound standard to generate a calibration curve (e.g., 0.1 to 100 ng/mL).
2. Assay Procedure:
-
Add 50 µL of the standard or sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of HRP-conjugated this compound to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
Add 50 µL of Substrate Solution A and 50 µL of Substrate Solution B to each well.[6]
-
Incubate for 15 minutes at 37°C in the dark.
3. Data Analysis:
-
Calculate the percentage of binding for each standard and sample.
-
Plot a standard curve of the percentage of binding versus the logarithm of the concentration.
-
Determine the concentration of this compound in the samples from the standard curve.
This protocol is a representative example for the analysis of N-oxides in biological matrices.[3]
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard would need to be optimized.
3. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Mandatory Visualizations
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods. Cross-validation is a critical process to ensure that a validated method produces reliable and consistent results across different methods or laboratories.[7]
While a specific signaling pathway for this compound is not detailed in the provided search results, the general mechanism of pyrrolizidine alkaloid toxicity involves metabolic activation in the liver to reactive pyrrolic esters, which are alkylating agents that damage cellular macromolecules.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. gen.bg [gen.bg]
- 6. excli.de [excli.de]
- 7. pharmaguru.co [pharmaguru.co]
Evaluating Certified Reference Materials for Integerrimine N-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the performance of certified reference materials (CRMs) for Integerrimine N-oxide, a pyrrolizidine alkaloid N-oxide of significant interest in toxicology and drug development. Due to the inherent instability and potential toxicity of N-oxide metabolites, the quality and characterization of analytical standards are paramount for accurate quantification and risk assessment. This document outlines the key performance characteristics of a commercially available CRM, details the necessary experimental protocols for its evaluation, and presents a logical framework for its certification and use.
Commercially Available Certified Reference Material
Currently, the most prominent and well-documented certified reference material for this compound is the phyproof® Reference Substance manufactured by PhytoLab and distributed by major chemical suppliers. While other research-grade materials exist, the phyproof® standard is distinguished by its comprehensive certification and documentation, establishing it as a benchmark for analytical performance.
Performance Characteristics
The performance of a CRM is defined by its certified properties, which are determined through rigorous analytical testing. The following table summarizes the key specifications of the this compound phyproof® Reference Substance, based on publicly available data and the manufacturer's documentation.
| Parameter | Specification | Method(s) | Significance for Performance |
| Identity | Confirmed | ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), Infrared Spectroscopy (IR) | Ensures the correct molecular structure, fundamental for accurate identification in analytical assays. |
| Purity (Chromatographic) | ≥90.0% | High-Performance Liquid Chromatography (HPLC) with UV or MS detection | High chromatographic purity is crucial for accurate quantification, minimizing interference from related substances. |
| Absolute Content (Assay) | Certified value provided on the Certificate of Analysis (CoA) | Mass-balance approach (100% - impurities) or quantitative NMR (qNMR) | Provides the true concentration of the analyte, essential for the calibration of analytical instruments and the validation of methods. |
| Impurities Profile | Characterized | HPLC, Gas Chromatography (GC) for residual solvents, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for inorganic impurities | Knowledge of impurities is critical for understanding potential interferences and for stability assessments. |
| Water Content | Determined | Karl Fischer Titration | Water content affects the true concentration of the analyte and is a critical parameter in the mass-balance calculation for absolute content. |
| Stability | Stated on CoA | Stability-indicating HPLC methods | Ensures the integrity of the CRM over its shelf life when stored under recommended conditions (-20°C). |
Experimental Protocols for Evaluation
The following sections detail the methodologies required to verify the performance of an this compound analytical standard, reflecting the protocols used for the certification of high-quality CRMs.
Purity Determination and Assay by High-Performance Liquid Chromatography (HPLC)
This method is fundamental for assessing the purity of the reference material and for its quantification in experimental samples.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or Mass Spectrometric (MS) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution is often employed to separate the polar N-oxide from its parent alkaloid and other impurities. A common mobile phase combination is:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or ammonium formate buffer)
-
Solvent B: Acetonitrile or methanol with the same modifier
-
-
Gradient Program: A typical gradient might start with a low percentage of organic solvent (e.g., 5-10% B) and increase linearly to a high percentage (e.g., 90-95% B) over 20-30 minutes to ensure the elution of all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength of approximately 220 nm or MS detection in positive ion mode, monitoring for the protonated molecule [M+H]⁺.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area. The assay can be performed using an external standard calibration curve prepared from the CRM.
Stability-Indicating Method Development
Due to the potential for N-oxides to revert to their parent tertiary amine, a stability-indicating assay is crucial. This involves subjecting the CRM to stress conditions to demonstrate that the analytical method can separate the intact N-oxide from its degradation products.
-
Forced Degradation Studies:
-
Acidic and Basic Hydrolysis: Incubate a solution of the CRM in dilute HCl and NaOH (e.g., 0.1 M) at elevated temperatures (e.g., 60 °C).
-
Oxidative Degradation: Treat a solution of the CRM with hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose the solid CRM and a solution to dry heat (e.g., 80 °C).
-
Photodegradation: Expose a solution of the CRM to UV light.
-
-
Analysis: Analyze the stressed samples using the HPLC method described in section 2.1. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main this compound peak.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high-sensitivity and -selectivity analysis, especially in complex matrices like biological fluids, an LC-MS/MS method is preferred.
-
Instrumentation: A triple quadrupole mass spectrometer coupled to an HPLC or UPLC system.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and a suitable internal standard.
-
Sample Preparation: For biological samples, protein precipitation followed by solid-phase extraction (SPE) is a common approach to remove matrix interferences.
-
Chromatographic Conditions: Similar to the HPLC method, but often with faster gradients and smaller particle size columns for higher throughput.
Workflow and Pathway Diagrams
Certification Workflow for a Primary Reference Substance
The following diagram illustrates the comprehensive workflow involved in the certification of a primary reference substance like the phyproof® standard.
Metabolic Activation and Toxicity Pathway of Pyrrolizidine Alkaloid N-oxides
This compound itself is considered a pre-toxin. Its toxicity is mediated through metabolic activation in the body, primarily in the liver. The following diagram illustrates this critical pathway.
Conclusion and Recommendations
The phyproof® Reference Substance for this compound stands as a well-characterized and reliable CRM for analytical applications. Its comprehensive certification provides a high degree of confidence in its identity, purity, and stability. In the absence of directly comparable CRMs with equivalent levels of certification, the phyproof® standard serves as the current benchmark.
For researchers and professionals in drug development, the following recommendations are crucial:
-
Prioritize Certified Reference Materials: Whenever possible, utilize CRMs with a comprehensive Certificate of Analysis from accredited providers to ensure the accuracy and reliability of analytical data.
-
Method Validation is Key: Regardless of the source of the analytical standard, it is imperative to validate in-house analytical methods for specificity, linearity, accuracy, precision, and stability, particularly for labile molecules like N-oxides.
-
Understand the Molecule's Liabilities: The inherent instability of this compound necessitates careful handling, storage at recommended low temperatures, and the use of stability-indicating analytical methods.
By adhering to these principles and utilizing well-characterized reference materials, the scientific community can ensure the generation of robust and reproducible data in the study of this compound and other pyrrolizidine alkaloids.
Comparative Analysis of Integerrimine N-oxide Content in Different Senecio Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Integerrimine N-oxide content in various Senecio plant species, offering a valuable resource for research and drug development. The data presented is compiled from available scientific literature and is intended to facilitate an understanding of the distribution and concentration of this pyrrolizidine alkaloid N-oxide.
Data Presentation: this compound and Related Alkaloid Content
The following table summarizes the available quantitative data for this compound and the related free base, Integerrimine, in different Senecio species. It is important to note that specific quantitative data for this compound is limited in the current body of scientific literature. Many studies report on the presence of this compound or provide concentrations for total pyrrolizidine alkaloids (PAs).
| Senecio Species | Plant Part | Compound | Concentration | Notes |
| Senecio brasiliensis | Aerial parts | This compound | ~70% of butanolic residue | This value represents the purity of the compound in an extract, not the concentration in the plant's dry weight[1]. |
| Senecio madagascariensis | Whole plant | Integerrimine (free base) | Present | Total PA concentration ranges from 220-2000 mg/kg. Integerrimine is a known constituent, but its specific concentration and that of its N-oxide are not detailed[2]. |
| Senecio vulgaris | Roots | This compound | Dominant PA | Identified as one of the dominant pyrrolizidine alkaloids in the roots, though specific quantitative data in mg/g is not provided. |
| Senecio alpinus | Not specified | Integerrimine (free base) | 0.02 mg/g dry weight | Data is for the free base alkaloid, not the N-oxide. |
| Senecio aquaticus | Not specified | Integerrimine (free base) | 0.01 mg/g dry weight | Data is for the free base alkaloid, not the N-oxide. |
| Senecio erucifolius | Not specified | Integerrimine (free base) | 0.01 mg/g dry weight | Data is for the free base alkaloid, not the N-oxide. |
| Senecio jacobaea | Not specified | Integerrimine (free base) | 0.01 mg/g dry weight | Data is for the free base alkaloid, not the N-oxide. |
| Senecio nemorensis | Not specified | Integerrimine (free base) | < 0.01 mg/g dry weight | Data is for the free base alkaloid, not the N-oxide. |
| Senecio ovatus | Not specified | Integerrimine (free base) | 0.02 mg/g dry weight | Data is for the free base alkaloid, not the N-oxide. |
| Senecio paludosus | Not specified | Integerrimine (free base) | < 0.01 mg/g dry weight | Data is for the free base alkaloid, not the N-oxide. |
| Senecio sarracenicus | Not specified | Integerrimine (free base) | 0.01 mg/g dry weight | Data is for the free base alkaloid, not the N-oxide. |
Experimental Protocols
The following sections detail common methodologies for the extraction and quantification of pyrrolizidine alkaloids, including this compound, from Senecio species.
Extraction of Pyrrolizidine Alkaloids
A widely used method for the extraction of PAs from plant material involves an acidic aqueous extraction followed by solid-phase extraction (SPE) for purification.
-
Sample Preparation: Dried plant material is finely ground to a homogenous powder.
-
Extraction:
-
A known weight of the powdered plant material (e.g., 2-5 g) is extracted with an acidic solution, typically 0.05 M H₂SO₄, in a solid-to-liquid ratio of 1:10 (w/v).
-
The mixture is shaken or sonicated for a specified period (e.g., 2 hours) to ensure efficient extraction.
-
The mixture is then centrifuged to separate the solid plant material from the acidic extract. The supernatant is collected.
-
To reduce any PA N-oxides to their corresponding free bases for total PA quantification (optional, but common), zinc dust can be added to the acidic extract and stirred overnight.
-
-
Purification by Solid-Phase Extraction (SPE):
-
The acidic extract is passed through a cation-exchange SPE cartridge (e.g., Strata SCX).
-
The cartridge is washed with methanol and water to remove interfering compounds.
-
The PAs are then eluted from the cartridge with a basic solution, such as ammoniated methanol.
-
The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
-
Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS is the gold standard for the sensitive and selective quantification of PAs.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Injection Volume: A small volume of the reconstituted extract (e.g., 1-5 µL) is injected.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the protonated molecule [M+H]⁺ of the target PA) and then monitoring specific product ions that are formed upon fragmentation.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using certified reference standards of Integerrimine and its N-oxide.
-
Mandatory Visualization
Experimental Workflow for Pyrrolizidine Alkaloid Analysis
Caption: Workflow for PA extraction and analysis.
Generalized Signaling Pathway for Pyrrolizidine Alkaloid Hepatotoxicity
Direct signaling pathways for this compound are not well-defined in the literature. However, the general mechanism of hepatotoxicity for pyrrolizidine alkaloids is understood to proceed through metabolic activation in the liver. PA N-oxides are generally considered less toxic but can be converted back to the parent PAs in the body, which are then metabolized to highly reactive pyrrolic metabolites.
Caption: PA hepatotoxicity pathway.
References
Unveiling the Genotoxic Potential of Pyrrolizidine Alkaloid N-oxides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins found in thousands of plant species, and their presence as contaminants in food and herbal products poses a significant health risk. While PAs are known for their hepatotoxicity and carcinogenicity upon metabolic activation, their corresponding N-oxides are often considered detoxification products. However, emerging evidence suggests that these N-oxides can be converted back to the parent PAs in vivo, thereby exerting comparable genotoxic effects. This guide provides a comparative analysis of the genotoxic potential of various pyrrolizidine alkaloid N-oxides, supported by experimental data, to aid in risk assessment and future research.
Quantitative Comparison of Genotoxicity
The genotoxic potential of several PA N-oxides has been investigated, primarily through the quantification of DNA adducts, which are considered a key biomarker for genotoxicity and carcinogenicity. The following table summarizes key quantitative data from comparative studies on riddelliine N-oxide and its parent PA, riddelliine.
| Pyrrolizidine Alkaloid | Dosing Regimen | Tissue | DNA Adduct Level (adducts/10⁷ nucleotides) | Relative Potency (REP) vs. Parent PA | Reference |
| Riddelliine N-oxide | 1.0 mg/kg for 3 consecutive days (rats) | Liver | 39.9 ± 0.6 | 0.38 | [1][2] |
| Riddelliine | 1.0 mg/kg for 3 consecutive days (rats) | Liver | 104.7 ± 5.5 | 1.00 | [1][2] |
| Riddelliine N-oxide | Equimolar dose to riddelliine | Liver | - | 0.36 - 0.64 | [3] |
Note: Relative Potency (REP) is a dose-corrected ratio of the genotoxic effect of the N-oxide compared to the parent PA.
Studies have consistently shown that while riddelliine N-oxide is genotoxic, its potency is lower than that of the parent riddelliine. The level of DHP-derived DNA adducts in the liver of rats treated with riddelliine N-oxide was approximately 2.6-fold less than that in rats treated with the same dose of riddelliine[1][2]. Other studies have reported relative potency values for riddelliine N-oxide ranging from 0.36 to 0.64 compared to riddelliine[3]. It is important to note that the intestinal microflora and liver enzymes can reduce PA N-oxides to their more toxic parent PAs[4].
Experimental Protocols
The assessment of the genotoxic potential of PA N-oxides involves a series of in vivo and in vitro experiments. Below are detailed methodologies for key experiments cited in the literature.
In Vivo Assessment of DNA Adduct Formation in Rats
This protocol describes the general procedure for evaluating the formation of DHP-derived DNA adducts in the liver of rats following exposure to PA N-oxides.
-
Animal Dosing: Male F344 rats are typically used. The test compound (e.g., riddelliine N-oxide) and the parent PA (e.g., riddelliine) are administered at specified doses (e.g., 1.0 mg/kg body weight) for a set duration, often for three consecutive days.
-
Tissue Collection: After the dosing period, the animals are euthanized, and the livers are excised and stored, typically at -80°C, until DNA isolation.
-
DNA Isolation: High-molecular-weight DNA is isolated from the liver tissue using standard enzymatic methods involving proteinase K and RNase A treatment, followed by phenol-chloroform extraction and ethanol precipitation.
-
³²P-Postlabeling/HPLC Analysis of DNA Adducts:
-
DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to deoxyribonucleoside 3'-monophosphates.
-
Adduct Enrichment: The DHP-derived adducted nucleotides are enriched using a butanol extraction procedure.
-
³²P-Labeling: The adducted nucleotides are then labeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.
-
HPLC Separation: The ³²P-labeled DNA adducts are separated by high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radioactivity in the HPLC fractions corresponding to the specific DHP-derived DNA adducts is measured. The level of DNA adducts is then calculated and expressed as the number of adducts per 10⁷ nucleotides.
-
In Vitro Metabolism and DNA Adduct Formation using Rat Liver Microsomes
This assay is used to investigate the metabolic activation of PA N-oxides and their potential to form DNA adducts in a controlled in vitro system.
-
Preparation of Rat Liver Microsomes: Liver microsomes are prepared from untreated male F344 rats by differential centrifugation.
-
Incubation Mixture: The incubation mixture typically contains the PA N-oxide, calf thymus DNA, an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the rat liver microsomes in a suitable buffer.
-
Incubation Conditions: The mixture is incubated, for example, at 37°C for a specified time. The metabolism of PA N-oxides can be assessed under both aerobic and hypoxic (argon) conditions to investigate the role of oxygen in the metabolic pathways[1].
-
DNA Isolation and Analysis: Following incubation, the DNA is isolated from the reaction mixture, and the presence of DHP-derived DNA adducts is determined using the ³²P-postlabeling/HPLC method as described above.
Visualizing the Pathways and Processes
Metabolic Activation of Pyrrolizidine Alkaloid N-oxides
Pyrrolizidine alkaloid N-oxides are generally considered less toxic than their parent PAs. However, they can be metabolically reduced back to the parent PA, which can then be activated by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic esters. These esters can bind to cellular macromolecules like DNA, leading to the formation of DNA adducts and subsequent genotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. thieme-connect.com [thieme-connect.com]
Safety Operating Guide
Proper Disposal of Integerrimine N-oxide: A Guide for Laboratory Professionals
Integerrimine N-oxide, a pyrrolizidine alkaloid, requires careful handling and disposal due to its significant health hazards. Adherence to strict safety protocols is essential to protect laboratory personnel and the environment. This guide provides detailed procedures for the proper disposal of this compound, ensuring compliance with safety regulations and promoting a secure research environment.
Immediate Safety and Hazard Information
This compound is classified as an acutely toxic substance.[1] It is fatal if swallowed, inhaled, or comes into contact with skin.[1] It can also cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[2][3] Due to its toxicity, direct contact must be avoided, and appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Hazard Classification and Precautionary Measures:
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) |
| Danger | H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled.[1] | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P262: Do not get in eyes, on skin, or on clothing. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P332+P313: If skin irritation occurs: Get medical advice/attention. |
| Serious Eye Damage/Eye Irritation |
| Warning | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) |
| Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4] The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A properly fitted lab coat
-
In cases of potential aerosolization, a respirator may be necessary.
2. Waste Containerization:
-
Solid Waste:
-
Dispose of solid this compound in its original container whenever possible.[5]
-
If the original container is not available, use a clearly labeled, leak-proof container made of a compatible material.[6][7]
-
Contaminated materials such as gloves, absorbent paper, and pipette tips should be double-bagged in clear plastic bags.[6]
-
-
Liquid Waste:
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[8]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[8]
-
Indicate the date when the waste was first added to the container.[6]
4. Storage:
-
Store waste containers in a designated satellite accumulation area.[7]
-
Ensure secondary containment is used to capture any potential leaks or spills.[6] The secondary container must be able to hold 110% of the volume of the primary container.[6]
-
Segregate this compound waste from other incompatible waste streams, such as acids and bases.[7][8]
5. Request for Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.[6]
-
Follow their specific procedures for waste collection requests.
-
Do not exceed the storage time limits for hazardous waste as mandated by your institution and local regulations.[5][6]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C18H25NO6 | CID 6437374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Integerrimine N-oxide
FOR IMMEDIATE USE
This document provides crucial safety and logistical information for laboratory personnel handling Integerrimine N-oxide. Given its classification as a highly toxic substance, strict adherence to the following procedures is mandatory to ensure personal safety and prevent environmental contamination. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and GHS Classification
This compound is a pyrrolizidine alkaloid with high acute toxicity. All personnel must be thoroughly familiar with its hazards before commencing any work.
Table 1: GHS Hazard Information for this compound
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed | 💀 | Danger |
| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin | 💀 | Danger |
| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled | 💀 | Danger |
Personal Protective Equipment (PPE)
Due to the severe toxicity of this compound, a comprehensive PPE strategy is essential. The following table outlines the minimum required PPE.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Equipment | Specification | Rationale |
| Hands | Double Gloves | Inner: Nitrile, Outer: Nitrile or Butyl Rubber | Prevents skin contact, which can be fatal. Double gloving provides additional protection in case of a breach in the outer glove. |
| Body | Disposable Gown | Solid-front, back-closing, long-sleeved with tight-fitting cuffs | Protects against spills and contamination of personal clothing. |
| Eyes | Safety Goggles | Tight-fitting, indirectly vented | Protects eyes from splashes and airborne particles. |
| Face | Face Shield | Worn over safety goggles | Provides an additional layer of protection for the entire face. |
| Respiratory | N95 Respirator (minimum) | Fit-tested | Prevents inhalation of airborne particles, a fatal route of exposure. For procedures with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) is recommended. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key stages of a typical laboratory procedure involving this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
